Product packaging for 4-Bromocrotonic acid(Cat. No.:CAS No. 13991-36-1)

4-Bromocrotonic acid

Cat. No.: B156263
CAS No.: 13991-36-1
M. Wt: 164.99 g/mol
InChI Key: DOTGZROJTAUYFQ-OWOJBTEDSA-N
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Description

(E)-4-Bromocrotonic Acid acts as a fatty acid blocking agent. It is used to selectively adjust levels of long-chain acyl CoA and carnitine in aerobic and ischemic myocardium. It is also an intermediate used to prepare tetrahydropyridothienopyrimidine derivatve with antiproliferative activities.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrO2 B156263 4-Bromocrotonic acid CAS No. 13991-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-bromobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGZROJTAUYFQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878724
Record name (2E)-4-Bromo-2-butenoic acid
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Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13991-36-1, 20629-35-0
Record name 4-Bromocrotonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 4-bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-Bromo-2-butenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-4-bromobut-2-enoic acid
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of 4-Bromocrotonic Acid

Abstract

This compound, with the chemical formula C4H5BrO2, is a halogenated unsaturated carboxylic acid that serves as a versatile intermediate in organic synthesis and as a potent inhibitor of fatty acid metabolism.[1][2][3] Its bifunctional nature, possessing both a reactive bromine atom and a carboxyl group, allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[2] This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, its reactivity, and its mechanism of action as a metabolic inhibitor.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] It is soluble in water and methanol.[1] Key quantitative properties are summarized in the table below.

PropertyValueReference
IUPAC Name (2E)-4-bromobut-2-enoic acid[4]
Synonyms 4-Bromobut-2-enoic acid, (E)-4-Bromocrotonic Acid[1][5]
CAS Number 13991-36-1[1][6][7]
Molecular Formula C4H5BrO2[1][7][8]
Molecular Weight 164.99 g/mol [1][4][7][8]
Appearance White to Light yellow powder to crystal[1][5]
Melting Point 73.0 to 77.0 °C
pKa 4.13 ± 0.10 (Predicted)[1]
Solubility Soluble in water and methanol[1]
Storage Temperature 2°C - 8°C (Refrigerated)[1][7]

Spectroscopic Data

¹H NMR Spectroscopy
¹³C NMR Spectroscopy

The carbonyl carbon of the carboxylic acid group is expected to be significantly deshielded, appearing in the 160-180 ppm range in the ¹³C NMR spectrum.[9] This is a characteristic chemical shift for carboxylic acids, though slightly less deshielded than the carbonyl carbons of aldehydes or ketones.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show two main characteristic absorptions for the carboxyl group.[9] A very broad and strong O-H stretching absorption is anticipated from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers that carboxylic acids typically form.[9] The C=O carbonyl stretching frequency for such a dimer is expected near 1710 cm⁻¹.[9]

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to its distinct functional groups.[2]

  • Esterification: The carboxylic acid group can readily react with alcohols to form esters.[2]

  • Nucleophilic Substitution: The bromine atom at the gamma position is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

  • Conjugate Addition: The presence of the double bond allows for conjugate addition reactions with nucleophiles.[2]

  • Decarboxylation: Under certain conditions, it can undergo decarboxylation.[2]

These reactive sites make it a key synthon in the development of pharmaceuticals and other complex organic molecules.[2] It is used as an intermediate in the preparation of tetrahydropyridothienopyrimidine derivatives with antiproliferative activities.[6]

Reactivity_of_4_Bromocrotonic_Acid cluster_main This compound cluster_reactions Chemical Transformations cluster_products Product Classes 4BCA This compound (C4H5BrO2) Ester Ester Formation 4BCA->Ester + Alcohol Substitution Nucleophilic Substitution 4BCA->Substitution + Nucleophile Addition Conjugate Addition 4BCA->Addition + Nucleophile Esters Esters Ester->Esters Substituted_Products γ-Substituted Products Substitution->Substituted_Products Adducts Michael Adducts Addition->Adducts

Caption: General reactivity pathways of this compound.

Experimental Protocols

Synthesis of (E)-4-Bromocrotonic Acid

A common method for the synthesis of (E)-4-bromocrotonic acid involves the allylic bromination of crotonic acid.[6]

Materials:

Procedure:

  • A mixture of (E)-but-2-enoic acid (10.00 g, 116.16 mmol), N-bromosuccinimide (NBS, 21.08 g, 118.48 mmol), and 2,2'-azobis(2-methylpropionitrile) (AIBN, 381.49 mg, 2.32 mmol) are dissolved in carbon tetrachloride (CCl4, 120 mL).[6]

  • The reaction mixture is stirred at 90 °C for 4 hours.[6]

  • After the reaction is complete, the mixture is filtered to remove succinimide.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is recrystallized from hexane to yield the pure (E)-4-bromobut-2-enoic acid product.[6]

Synthesis_Workflow start Start: Combine Reactants reactants Crotonic Acid NBS AIBN in CCl4 start->reactants heat Heat and Stir (90°C, 4 hours) reactants->heat filter Filter Mixture heat->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize from Hexane concentrate->recrystallize product Final Product: (E)-4-Bromocrotonic Acid recrystallize->product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is an effective inhibitor of fatty acid oxidation and ketone body degradation.[3][10] It acts as a fatty acid blocking agent and can be used to adjust the levels of long-chain acyl CoA and carnitine in the myocardium.[6][11]

Mechanism of Inhibition: The inhibitory action of this compound stems from its enzymatic conversion within the mitochondria to 3-keto-4-bromobutyryl-CoA.[3][10] This metabolite is a potent inhibitor of two key thiolase enzymes:

  • 3-ketoacyl-CoA thiolase: This enzyme is crucial for the final step of the β-oxidation spiral of fatty acids.[3][10]

  • Acetoacetyl-CoA thiolase: This enzyme is involved in the degradation of ketone bodies.[3][10]

By inactivating these thiolases, this compound effectively halts both fatty acid oxidation and the utilization of ketone bodies for energy.[3][10] Studies in rat heart mitochondria have shown that respiration supported by palmitoylcarnitine (B157527) (a fatty acid derivative) and acetoacetate (B1235776) (a ketone body) is significantly inhibited by this compound, while pyruvate-supported respiration remains unaffected.[3][10]

Biological_Inhibition_Pathway cluster_pathways Metabolic Pathways 4BCA This compound Conversion Enzymatic Conversion (in Mitochondria) 4BCA->Conversion Metabolite 3-keto-4-bromobutyryl-CoA Conversion->Metabolite Thiolase1 3-ketoacyl-CoA Thiolase Metabolite->Thiolase1 Thiolase2 Acetoacetyl-CoA Thiolase Metabolite->Thiolase2 FAO Fatty Acid β-Oxidation KBD Ketone Body Degradation Thiolase1->FAO Thiolase2->KBD

Caption: Inhibition of metabolic pathways by this compound.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also be corrosive to metals.

Precautionary Measures:

  • Handling: Handle in a well-ventilated area or under a fume hood.[12] Avoid breathing dust or mists. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[12] It should be stored under an inert atmosphere and refrigerated (2-8°C).[1][7] Store locked up and in a corrosive-resistant container.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[12][13]

References

Physicochemical and Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromocrotonic Acid

CAS Number: 13991-36-1

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and its mechanism of action in metabolic pathways.

This compound is a halogenated unsaturated carboxylic acid. Its key properties are summarized in the tables below.

General Properties
PropertyValueReference
CAS Number 13991-36-1[1][2][3]
Molecular Formula C₄H₅BrO₂[1][2][4]
Molecular Weight 164.99 g/mol [2][4]
Appearance White to light yellow powder or crystal[1]
Purity >98.0% (GC)
pKa (Predicted) 4.13 ± 0.10[1]
Melting Point 73.0 - 77.0 °C
Storage Conditions 2-8°C, inert atmosphere[1][4]
Spectroscopic Data

The following table outlines the characteristic spectroscopic features of this compound, which are essential for its identification and characterization.

SpectroscopyFeatureApproximate Chemical Shift / Frequency
¹H NMR Carboxylic Acid Proton (-COOH)10-12 ppm (broad singlet)[5]
Olefinic Protons (-CH=CH-)6.0-7.0 ppm (multiplets)
Methylene Protons (-CH₂Br)~4.0 ppm (doublet)
¹³C NMR Carbonyl Carbon (-COOH)160-180 ppm[5]
Olefinic Carbons (-CH=CH-)120-140 ppm
Methylene Carbon (-CH₂Br)30-40 ppm
Infrared (IR) O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)[5]
C=O Stretch (Carbonyl)~1710 cm⁻¹[5]
C=C Stretch (Olefin)~1650 cm⁻¹
C-Br Stretch500-600 cm⁻¹

Experimental Protocols

Detailed methodologies for the synthesis and biological application of this compound are provided below.

Synthesis of (E)-4-Bromocrotonic Acid

A common method for the synthesis of (E)-4-Bromocrotonic acid involves the allylic bromination of crotonic acid.[3]

Materials:

Procedure:

  • A mixture of (E)-but-2-enoic acid (10.00 g, 116.16 mmol), N-bromosuccinimide (NBS, 21.08 g, 118.48 mmol), and 2,2'-azobis(2-methylpropionitrile) (AIBN, 381.49 mg, 2.32 mmol) is dissolved in carbon tetrachloride (120 mL).[3]

  • The reaction mixture is stirred at 90 °C for 4 hours.[3]

  • Upon completion, the mixture is filtered to remove succinimide.[3]

  • The filtrate is concentrated under reduced pressure.[3]

  • The resulting residue is recrystallized from hexane to yield the pure (E)-4-bromobut-2-enoic acid product.[3]

G start Start (Crotonic Acid, NBS, AIBN in CCl₄) react Stir at 90°C for 4 hours start->react filter Filter mixture react->filter concentrate Concentrate filtrate filter->concentrate succinimide Succinimide (byproduct) filter->succinimide recrystallize Recrystallize from Hexane concentrate->recrystallize end End ((E)-4-Bromocrotonic Acid) recrystallize->end

Synthesis workflow for (E)-4-Bromocrotonic acid.
Inhibition of Fatty Acid Oxidation in Mitochondria

This compound is an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria.[6][7]

Materials:

  • Isolated rat heart mitochondria

  • Substrates (e.g., Palmitoylcarnitine (B157527), Acetoacetate, 3-hydroxybutyrate, Pyruvate)

  • This compound

  • Respiration buffer

  • Spectrophotometer or other appropriate enzyme activity assay equipment

Procedure:

  • Isolate rat heart mitochondria using standard differential centrifugation protocols.

  • Pre-incubate the isolated mitochondria with varying concentrations of this compound.

  • Initiate respiration by adding a substrate such as palmitoylcarnitine or acetoacetate.[6] Pyruvate can be used as a negative control, as its respiration is unaffected by the inhibitor.[6]

  • Monitor oxygen consumption to determine the rate of respiration.

  • To identify the specific site of inhibition, assay the activity of key enzymes in the β-oxidation and ketone body degradation pathways (e.g., 3-ketoacyl-CoA thiolase, acetoacetyl-CoA thiolase) in mitochondria that have been pre-incubated with this compound.[6][7]

Mechanism of Action

This compound functions as an inhibitor of cellular metabolism, specifically targeting fatty acid and ketone body breakdown.[6] The compound itself is not the active inhibitor but is enzymatically converted within the mitochondria to 3-keto-4-bromobutyryl-CoA.[6][7] This intermediate then potently and irreversibly inhibits two key thiolase enzymes.[6][7]

This mechanism makes this compound a valuable tool for studying cellular energy metabolism and the roles of fatty acid oxidation and ketone body utilization in various physiological and pathological states.

G BCA This compound Enzymatic Enzymatic Conversion (Mitochondria) BCA->Enzymatic is converted to Keto 3-Keto-4-bromobutyryl-CoA Enzymatic->Keto Thiolase1 3-Ketoacyl-CoA Thiolase Keto->Thiolase1 inhibits Thiolase2 Acetoacetyl-CoA Thiolase Keto->Thiolase2 inhibits FAO Fatty Acid β-Oxidation Thiolase1->FAO is a key enzyme in KBD Ketone Body Degradation Thiolase2->KBD is a key enzyme in

Inhibitory mechanism of this compound.

References

4-Bromocrotonic Acid: A Technical Whitepaper on its Mechanism of Action as an Inhibitor of Fatty Acid and Ketone Body Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromocrotonic acid is a potent inhibitor of mitochondrial fatty acid β-oxidation and ketone body degradation. Its mechanism is not one of direct enzyme inhibition, but rather a "suicide inhibition" pathway following metabolic activation. Within the mitochondrial matrix, this compound is converted by the enzymes of β-oxidation to its coenzyme A thioester, which is subsequently transformed into 3-keto-4-bromobutyryl-CoA. This α-haloketone intermediate is a highly reactive species that acts as the effective inhibitor. It covalently modifies and irreversibly inactivates two key mitochondrial thiolases: 3-ketoacyl-CoA thiolase (EC 2.3.1.16) and acetoacetyl-CoA thiolase (EC 2.3.1.9). The inactivation of these enzymes blocks the final thiolytic cleavage step in both fatty acid β-oxidation and ketone body utilization, leading to a cessation of these energy-producing pathways. This document provides an in-depth guide to the core mechanism of action of this compound, including available kinetic data, detailed experimental protocols for studying its effects, and visualizations of the relevant biochemical pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an effective inhibitor of fatty acid oxidation and ketone body degradation in mitochondria.[1][2] Its inhibitory action is not immediate but requires enzymatic activation within the mitochondria. The process can be described as a "suicide inhibition" mechanism, where the target enzymes convert a benign substrate into a reactive inhibitor that then inactivates them.

The key steps are as follows:

  • Mitochondrial Uptake and Activation: this compound enters the mitochondrial matrix.

  • Conversion to the Active Inhibitor: It is enzymatically converted to 3-keto-4-bromobutyryl-CoA .[1][2] This conversion is carried out by the enzymes of the β-oxidation pathway.

  • Inhibition of Thiolases: 3-keto-4-bromobutyryl-CoA then irreversibly inhibits two critical thiolase enzymes:

    • 3-ketoacyl-CoA thiolase: This enzyme catalyzes the final step of the β-oxidation spiral, cleaving a 3-ketoacyl-CoA into acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

    • Acetoacetyl-CoA thiolase: This enzyme is crucial for the degradation of ketone bodies, catalyzing the thiolytic cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA.

The inhibition of these thiolases by the activated form of this compound effectively halts both fatty acid oxidation and the utilization of ketone bodies for energy.[1][2] Notably, respiration supported by substrates that enter the metabolic pathway downstream of these inhibited steps, such as pyruvate, remains unaffected.[1][2]

Signaling Pathways and Metabolic Activation

The metabolic activation of this compound and its subsequent inhibition of key thiolases can be visualized as follows:

Metabolic_Activation_and_Inhibition_by_4-Bromocrotonic_Acid cluster_0 Mitochondrial Matrix 4-BCA This compound Activated_Inhibitor 3-Keto-4-bromobutyryl-CoA (Active Inhibitor) 4-BCA->Activated_Inhibitor β-Oxidation Enzymes Thiolase 3-Ketoacyl-CoA Thiolase Activated_Inhibitor->Thiolase Inactivates Acetoacetyl_Thiolase Acetoacetyl-CoA Thiolase Activated_Inhibitor->Acetoacetyl_Thiolase Inactivates Inactivated_Thiolase Inactivated Thiolase Thiolase->Inactivated_Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Inactivated_Acetoacetyl_Thiolase Inactivated Acetoacetyl-CoA Thiolase Acetoacetyl_Thiolase->Inactivated_Acetoacetyl_Thiolase Acetoacetyl_Thiolase->Acetyl_CoA Beta_Oxidation β-Oxidation Pathway Beta_Oxidation->Thiolase Final Step Ketone_Degradation Ketone Body Degradation Ketone_Degradation->Acetoacetyl_Thiolase Final Step

Caption: Metabolic activation of this compound and inhibition of thiolases.

Quantitative Inhibition Data

A kinetic evaluation of the inhibitions caused by this compound in coupled rat heart mitochondria has been performed.[1][2] While specific inactivation constants (Ki or kinact) are not detailed in the available literature, the following comparative kinetic data has been reported.

ParameterTarget Enzyme / ProcessObservationReference
Inactivation Rate 3-Ketoacyl-CoA ThiolaseInactivated at a rate equal to the inactivation of palmitoylcarnitine-supported respiration.[1][2]
Inactivation Rate Acetoacetyl-CoA ThiolaseInactivated more rapidly than acetoacetate-supported respiration.[1][2]
Inhibition Type ThiolasesIrreversible Inactivation[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These represent standard and validated protocols in the field.

Measurement of Mitochondrial Respiration

This protocol describes how to measure the effect of this compound on the oxygen consumption of isolated mitochondria using various substrates.

Mitochondrial_Respiration_Workflow cluster_workflow Experimental Workflow Isolate_Mito 1. Isolate Mitochondria (e.g., from rat heart) Respirometer 2. Prepare Respirometer Chamber (with basal isotonic medium) Isolate_Mito->Respirometer Add_Mito 3. Add Isolated Mitochondria (0.5-1.0 mg/ml) Respirometer->Add_Mito Preincubate 4. Pre-incubate with This compound (or vehicle) Add_Mito->Preincubate Add_Substrate 5. Add Substrate (e.g., Palmitoylcarnitine (B157527), Acetoacetate, or Pyruvate) Preincubate->Add_Substrate Measure_O2 6. Measure Oxygen Consumption Rate (OCR) using an oxygen electrode Add_Substrate->Measure_O2 Analyze 7. Analyze Data (Compare OCR with and without inhibitor for each substrate) Measure_O2->Analyze

Caption: Workflow for mitochondrial respiration assay.

Materials:

  • Isolated mitochondria (e.g., from rat heart)

  • Respirometer with an oxygen electrode

  • Basal isotonic medium (e.g., 0.11 M KCl, 33 mM Tris-HCl, pH 7.4)

  • This compound solution

  • Substrates:

    • Palmitoylcarnitine (for fatty acid oxidation)

    • Acetoacetate (for ketone body degradation)

    • Pyruvate (as a control)

  • ADP solution (to initiate state 3 respiration)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat heart) using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

  • Respirometer Setup: Calibrate the oxygen electrode and prepare the respirometer chamber containing the basal isotonic medium, warmed to the desired temperature (e.g., 30°C).

  • Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.5 to 1.0 mg of protein per ml) to the chamber.

  • Inhibitor Pre-incubation: Add the desired concentration of this compound (or vehicle control) to the chamber and pre-incubate for a defined period to allow for mitochondrial uptake and metabolic activation.

  • Substrate Addition: Initiate respiration by adding the substrate of interest (e.g., palmitoylcarnitine, acetoacetate, or pyruvate).

  • State 3 Respiration: After a stable rate of state 2 respiration is achieved, add a small, known amount of ADP to initiate state 3 respiration (active ATP synthesis).

  • Data Acquisition: Record the rate of oxygen consumption continuously.

  • Analysis: Compare the rates of state 3 respiration in the presence and absence of this compound for each substrate. A significant decrease in oxygen consumption with palmitoylcarnitine and acetoacetate, but not with pyruvate, would confirm the specific inhibition of fatty acid and ketone body oxidation.

3-Ketoacyl-CoA Thiolase Activity Assay

This protocol describes a spectrophotometric method to measure the activity of 3-ketoacyl-CoA thiolase, which can be adapted to study its inhibition by this compound.

Principle:

The thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA) is monitored by the decrease in absorbance of the enolate form of the substrate at 303 nm.

Materials:

  • Mitochondrial extract or purified 3-ketoacyl-CoA thiolase

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Magnesium chloride (25 mM)

  • Coenzyme A (CoA) solution

  • 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA)

  • UV/Vis Spectrophotometer

Procedure:

  • Mitochondrial Extract Preparation: Prepare a soluble mitochondrial extract by sonication or detergent lysis, followed by centrifugation to remove insoluble debris.

  • Inhibitor Pre-incubation: Pre-incubate the mitochondrial extract with activated this compound (3-keto-4-bromobutyryl-CoA) or pre-incubate intact mitochondria with this compound before preparing the extract.

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer and magnesium chloride.

  • Substrate Addition: Add the 3-ketoacyl-CoA substrate to the reaction mixture to a final concentration of approximately 50 µM.

  • Reaction Initiation: Equilibrate the mixture to the desired temperature (e.g., 25°C). Initiate the reaction by adding CoA to a final concentration of 50 µM.

  • Absorbance Measurement: Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.

  • Data Analysis: Calculate the enzyme activity from the rate of absorbance change, using the molar extinction coefficient of the 3-ketoacyl-CoA-Mg2+ complex. Compare the activity in the presence and absence of the inhibitor.

Conclusion and Future Directions

This compound is a valuable tool for studying mitochondrial energy metabolism due to its specific mechanism of action. By undergoing metabolic activation to 3-keto-4-bromobutyryl-CoA, it serves as a potent and irreversible inhibitor of 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase. This targeted inhibition allows for the selective shutdown of fatty acid β-oxidation and ketone body degradation, making it useful for investigating the roles of these pathways in various physiological and pathological states.

Future research could focus on elucidating the precise kinetics of inactivation, including the determination of inactivation rate constants (kinact) and inhibitor affinity (Ki) for both thiolase isozymes. Furthermore, the structural basis of the covalent modification of the thiolase active site by 3-keto-4-bromobutyryl-CoA could be investigated using techniques such as X-ray crystallography or mass spectrometry. Such studies would provide a more complete understanding of the molecular interactions underlying this potent inhibition and could inform the design of novel therapeutics targeting metabolic pathways.

References

4-Bromocrotonic acid as a fatty acid oxidation inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Bromocrotonic Acid as a Fatty Acid Oxidation Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (4-BCA) is a well-characterized inhibitor of mitochondrial fatty acid β-oxidation. It functions as a mechanism-based inactivator, or "suicide substrate," leading to the irreversible inhibition of key enzymes within this metabolic pathway. Due to its potent and specific effects, 4-BCA has been utilized as a critical tool in metabolic research to probe the intricacies of fatty acid metabolism and its interplay with other energy-producing pathways. This guide provides a comprehensive technical overview of its mechanism, quantitative effects, relevant experimental protocols, and its impact on cellular metabolic signaling.

Mechanism of Action

The inhibitory action of this compound is not direct. It must first be activated and processed by the enzymatic machinery of the β-oxidation pathway itself. The process unfolds as follows:

  • Activation: 4-BCA enters the mitochondrial matrix and is converted to its coenzyme A (CoA) thioester, 4-bromocrotonyl-CoA, by an acyl-CoA synthetase.

  • Enzymatic Processing: 4-bromocrotonyl-CoA serves as a substrate for the first two enzymes of the β-oxidation spiral, enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.

  • Formation of Reactive Intermediate: This processing converts it into a highly reactive intermediate, 3-keto-4-bromobutyryl-CoA.[1]

  • Irreversible Inhibition: This reactive intermediate is the ultimate inhibitory molecule. It covalently binds to the active site of thiolase enzymes, primarily 3-ketoacyl-CoA thiolase (EC 2.3.1.16) and acetoacetyl-CoA thiolase (EC 2.3.1.9), leading to their irreversible inactivation.[1]

The inactivation of 3-ketoacyl-CoA thiolase is the rate-determining step for the inhibition of the overall fatty acid β-oxidation pathway.[1][2] By blocking the final thiolytic cleavage step, 4-BCA effectively halts the spiral, causing an accumulation of acyl-CoA and acyl-carnitine intermediates.[3]

cluster_Mitochondria Mitochondrial Matrix 4-BCA 4-Bromocrotonic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 4-BCA->Acyl_CoA_Synthetase 4-BCA_CoA 4-Bromocrotonyl-CoA Acyl_CoA_Synthetase->4-BCA_CoA Beta_Oxidation_Enzymes Enoyl-CoA Hydratase & 3-Hydroxyacyl-CoA Dehydrogenase 4-BCA_CoA->Beta_Oxidation_Enzymes Reactive_Intermediate 3-Keto-4-bromobutyryl-CoA (Reactive Intermediate) Beta_Oxidation_Enzymes->Reactive_Intermediate Thiolase 3-Ketoacyl-CoA Thiolase Reactive_Intermediate->Thiolase Covalent Adduction & Irreversible Inactivation FAO_Pathway Fatty Acid β-Oxidation Thiolase->FAO_Pathway Inhibition

Caption: Mechanism of 4-BCA-mediated irreversible inhibition of 3-ketoacyl-CoA thiolase.

Data Presentation: Quantitative Effects of 4-BCA

While specific enzyme kinetic constants such as K_i_ (inhibition constant) or k_inact_ (rate of inactivation) for this compound are not detailed in the readily available literature, its potent effects have been quantified in various biological systems. The following tables summarize these findings.

Table 1: Inhibition of Respiration and Metabolism

SystemSubstrate4-BCA Concentration/DoseObserved EffectReference
Coupled Rat Heart MitochondriaPalmitoylcarnitine20 µMComplete inhibition of oxygen consumption.[2]
Perfused Swine Heart (Ischemic)Labeled Palmitate0.34 mg/kg/min20% further decline in ¹⁴CO₂ production compared to placebo.[3]
Rat Brain Mitochondria[1-¹⁴C]palmitoylcarnitineNot specifiedInhibition of fatty acid oxidation, confirming dependence on 3-ketoacyl-CoA thiolase.[4]

Table 2: Effects on Acyl Intermediate Levels in Perfused Swine Heart

Tissue ConditionMetaboliteEffect of 4-BCA TreatmentReference
AerobicAcyl Carnitine+212% increase[3]
AerobicAcyl CoA+78% increase[3]
IschemicAcyl CoA+29% increase[3]

Experimental Protocols

Protocol: Measuring FAO Inhibition in Isolated Mitochondria via Respirometry

This protocol details the measurement of 4-BCA's effect on fatty acid oxidation by monitoring oxygen consumption in isolated mitochondria using a Clark-type electrode or a high-resolution respirometer.

Principle: The rate of oxygen consumption by mitochondria is directly proportional to the rate of substrate oxidation via the electron transport chain. By providing a fatty acid substrate, one can measure the rate of FAO. The addition of an inhibitor like 4-BCA will cause a measurable decrease in this rate.

Materials:

  • Isolated mitochondria (e.g., from rat heart or liver)

  • Respiration Buffer (e.g., MiR05 or similar, containing EGTA, MgCl₂, K-lactobionate, taurine, KH₂PO₄, HEPES)

  • Substrates: Palmitoyl-L-carnitine, Malate (B86768), ADP

  • Inhibitor: this compound solution

  • High-resolution respirometer or Clark-type oxygen electrode system

Procedure:

  • Calibration: Calibrate the oxygen electrode in the respirometer with air-saturated respiration buffer to set the 100% oxygen level.

  • Mitochondria Addition: Add a calibrated amount of isolated mitochondrial suspension (e.g., 0.5 mg/mL protein) to the chamber containing respiration buffer at 37°C.

  • Substrate Addition (Fatty Acid Oxidation): Initiate fatty acid oxidation by adding malate (e.g., 2 mM) followed by the fatty acid substrate, palmitoyl-L-carnitine (e.g., 25 µM). This will stimulate LEAK respiration (state 2).

  • Initiate Oxidative Phosphorylation: Add a saturating amount of ADP (e.g., 1 mM) to stimulate coupled respiration (OXPHOS, state 3). Record the stable oxygen consumption rate. This represents the basal rate of fatty acid oxidation.

  • Inhibitor Titration: Pre-incubate the mitochondria with 4-BCA before adding the fatty acid substrate. Alternatively, inject a known concentration of 4-BCA (e.g., 20 µM) directly into the chamber after establishing a stable state 3 respiration rate.

  • Data Acquisition: Continuously record the oxygen concentration in the chamber. The slope of the line represents the oxygen consumption rate.

  • Analysis: Calculate the rate of oxygen consumption before and after the addition of 4-BCA. The percentage of inhibition is determined by comparing these two rates.

cluster_Workflow Mitochondrial Respirometry Workflow Start Start Calibrate Calibrate O₂ Electrode with Respiration Buffer Start->Calibrate Add_Mito Add Isolated Mitochondria Calibrate->Add_Mito Add_Substrates Add Malate & Palmitoyl-Carnitine Add_Mito->Add_Substrates Add_ADP Add ADP to Initiate State 3 Add_Substrates->Add_ADP Measure_Basal Measure Basal FAO Rate (O₂ Flux) Add_ADP->Measure_Basal Add_4BCA Add 4-Bromocrotonic Acid (4-BCA) Measure_Basal->Add_4BCA Measure_Inhibited Measure Inhibited FAO Rate (O₂ Flux) Add_4BCA->Measure_Inhibited Analyze Calculate % Inhibition Measure_Inhibited->Analyze

Caption: Experimental workflow for assessing 4-BCA inhibition of mitochondrial FAO.

Protocol: Spectrophotometric Assay of 3-Ketoacyl-CoA Thiolase Activity

Principle: The activity of 3-ketoacyl-CoA thiolase is measured in the direction of thiolytic cleavage. The reaction involves the CoA-dependent cleavage of a 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA). The disappearance of the Mg²⁺-complexed enolate form of acetoacetyl-CoA is monitored by the decrease in absorbance at 303-305 nm.

Materials:

  • Purified 3-ketoacyl-CoA thiolase or mitochondrial extract

  • Tris-HCl buffer (pH ~8.1)

  • Magnesium Chloride (MgCl₂)

  • Coenzyme A (CoA)

  • Acetoacetyl-CoA (substrate)

  • This compound for inhibition studies

  • UV/Vis Spectrophotometer with temperature control

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂ (e.g., 25 mM), and CoA (e.g., 0.1 mM).

  • Enzyme Pre-incubation (for inhibition): To measure inhibition, pre-incubate the enzyme with various concentrations of 4-BCA for a defined time at 25°C before starting the reaction. Note that since 4-BCA requires activation, using a mitochondrial extract containing the full β-oxidation machinery is necessary for this pre-incubation.

  • Reaction Initiation: Add acetoacetyl-CoA to the cuvette to start the reaction. The final concentration should be near the K_m_ of the enzyme.

  • Spectrophotometric Reading: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at ~304 nm at a constant temperature (e.g., 25°C).

  • Rate Calculation: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₀₄ for the Mg²⁺-acetoacetyl-CoA complex is required).

  • Inhibition Analysis: Compare the reaction rates in the presence and absence of the pre-incubated inhibitor to determine the extent of inactivation.

Signaling and Metabolic Pathway Interactions

Inhibiting fatty acid oxidation with 4-BCA has significant downstream consequences, most notably on glucose metabolism, as described by the Randle Cycle . This metabolic principle posits a reciprocal relationship between fatty acid and glucose oxidation.

High rates of FAO generate high levels of mitochondrial acetyl-CoA and a high NADH/NAD⁺ ratio. These products allosterically inhibit key enzymes of glucose metabolism:

  • Pyruvate Dehydrogenase (PDH): Inhibited by acetyl-CoA and NADH.

  • Phosphofructokinase (PFK): Inhibited by citrate, which is exported to the cytosol when acetyl-CoA levels are high.

By using 4-BCA to inhibit FAO, the production of acetyl-CoA and NADH from fatty acids decreases. This relieves the inhibition on PDH and PFK, thereby promoting the uptake and oxidation of glucose to compensate for the energy deficit. This metabolic switch is a critical concept in diseases like diabetes and heart failure.

cluster_Metabolism The Randle Cycle & 4-BCA Intervention Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH Acetyl_CoA_G Acetyl-CoA PDH->Acetyl_CoA_G TCA_Cycle TCA Cycle Acetyl_CoA_G->TCA_Cycle Fatty_Acids Fatty Acids FAO Fatty Acid β-Oxidation Fatty_Acids->FAO Acetyl_CoA_F Acetyl-CoA FAO->Acetyl_CoA_F Acetyl_CoA_F->PDH Inhibits Acetyl_CoA_F->TCA_Cycle 4_BCA This compound 4_BCA->FAO Inhibits

References

4-Bromocrotonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Applications in Research

4-Bromocrotonic acid is a versatile molecule in scientific research, primarily utilized in two distinct domains: as a potent inhibitor of fatty acid metabolism for studying cellular energy pathways, and as a reactive intermediate in the synthesis of complex organic molecules, including potential therapeutic agents. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom, makes it a valuable tool in both biochemistry and medicinal chemistry.

Application in Metabolic Research: Inhibition of Fatty Acid Oxidation

This compound serves as a specific, irreversible inhibitor of fatty acid β-oxidation and ketone body degradation.[1][2][3][4] This inhibitory effect is central to its use in studying the metabolic dependencies of cells and tissues, particularly in the context of cancer metabolism and cardiovascular research.[5]

The mechanism of inhibition involves the cellular uptake of this compound and its subsequent enzymatic conversion to 3-keto-4-bromobutyryl-CoA.[1][2] This intermediate then acts as a potent suicide inhibitor, irreversibly binding to and inactivating two key enzymes in the terminal steps of β-oxidation and ketone body metabolism:

  • 3-ketoacyl-CoA thiolase: A crucial enzyme in the final step of the β-oxidation spiral.

  • Acetoacetyl-CoA thiolase: Essential for the metabolism of ketone bodies.

By blocking these enzymes, this compound effectively halts the cellular machinery responsible for deriving energy from fatty acids and ketones. This specific mode of action allows researchers to probe the reliance of biological systems on these energy sources.

Quantitative Inhibition Data

The inhibitory potency of this compound on its target enzymes has been quantified in studies using isolated rat heart mitochondria. The following table summarizes the key inhibitory concentrations:

Enzyme TargetParameterValue (in rat heart mitochondria)Reference
Acetoacetyl-CoA thiolaseID50~2 µM[1]
3-ketoacyl-CoA thiolaseID50~4 µM[1]
3-ketoacyl-CoA thiolaseComplete Inhibition15 µM[1]

ID50: The concentration of inhibitor required to reduce the enzyme activity by 50%.

Further studies in isolated mitochondria have demonstrated significant inhibition of palmitoylcarnitine (B157527) metabolism at this compound concentrations of 50 and 100 µM.[4]

Experimental Protocols

This protocol is adapted from the methodology described by Olowe and Schulz (1982).[1]

1. Isolation of Mitochondria:

  • Isolate mitochondria from rat heart tissue by differential centrifugation in a medium containing 0.25 M sucrose (B13894) and 1 mM EDTA (pH 7.4).

2. Pre-incubation with Inhibitor:

  • Pre-incubate the isolated mitochondria (0.5-1.0 mg/mL) for 3 minutes in a basal isotonic medium (e.g., 0.11 M KCl, 33 mM Tris-HCl pH 7.4) containing the desired concentration of this compound.

3. Thiolase Activity Assay:

  • For 3-ketoacyl-CoA thiolase:
  • Prepare a reaction mixture containing 0.1 M Tris-HCl (pH 8.1), 50 µM acetoacetyl-CoA, and 50 µM CoA.
  • Initiate the reaction by adding the pre-incubated mitochondrial extract.
  • Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of acetoacetyl-CoA.
  • For acetoacetyl-CoA thiolase:
  • Use a similar assay system, ensuring specific substrates for this enzyme are present if distinguishing from the general 3-ketoacyl-CoA thiolase activity.

4. Data Analysis:

  • Calculate the rate of substrate cleavage from the change in absorbance over time.
  • Determine the percentage of inhibition at different concentrations of this compound to calculate the ID50.

This protocol outlines a general procedure for measuring the effect of this compound on mitochondrial oxygen consumption.[6][7]

1. Mitochondrial Preparation:

  • Isolate mitochondria from the tissue or cells of interest as described in Protocol 1.

2. Oxygen Consumption Measurement:

  • Use a Clark-type oxygen electrode or a similar respirometry system.
  • Add the isolated mitochondria to a respiratory medium (e.g., 100 mM KCl, 50 mM MOPS, 1 mM EGTA, 5 mM KH2PO4, and 1 mg/mL BSA, pH 7.4).

3. Substrate and Inhibitor Addition:

  • Initiate respiration by adding a substrate for fatty acid oxidation, such as palmitoylcarnitine (40 µM) plus malate (B86768) (5 mM).
  • After a stable rate of oxygen consumption is established (State 2 respiration), add ADP to initiate State 3 respiration.
  • Introduce this compound at the desired concentration and record the change in oxygen consumption rate.
  • As a control, measure respiration using a non-fatty acid substrate, such as pyruvate, which should be unaffected by this compound.

Signaling and Experimental Workflow Diagrams

fatty_acid_oxidation_inhibition fatty_acid Fatty Acid acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa beta_oxidation β-Oxidation Spiral acyl_coa->beta_oxidation ketoacyl_coa 3-Ketoacyl-CoA beta_oxidation->ketoacyl_coa acetyl_coa Acetyl-CoA thiolase 3-Ketoacyl-CoA Thiolase ketoacyl_coa->thiolase thiolase->acetyl_coa inhibitor 4-Bromocrotonic Acid active_inhibitor 3-Keto-4-bromobutyryl-CoA inhibitor->active_inhibitor Enzymatic Activation active_inhibitor->thiolase Irreversible Inhibition experimental_workflow start Start isolate Isolate Mitochondria (e.g., from rat heart) start->isolate preincubate Pre-incubate Mitochondria with this compound isolate->preincubate assay Perform Assay preincubate->assay respiration Mitochondrial Respiration (Oxygen Consumption) assay->respiration Option 1 enzyme_kinetics Enzyme Kinetics (Thiolase Activity) assay->enzyme_kinetics Option 2 analyze Analyze Data (e.g., calculate ID50) respiration->analyze enzyme_kinetics->analyze end End analyze->end synthetic_pathway start_acid This compound acyl_chloride (E)-4-Bromobut-2-enoyl Chloride start_acid->acyl_chloride Oxalyl Chloride, DMF (cat.) product (E)-4-Bromo-N-substituted- but-2-enamide acyl_chloride->product amine Amine Substrate (R-NH2) amine->product

References

4-Bromocrotonic Acid: A Potent Inhibitor of Thiolase Enzymes in Fatty Acid and Ketone Body Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromocrotonic acid is a valuable research tool for studying cellular metabolism, specifically acting as a potent inhibitor of fatty acid oxidation and ketone body degradation. Its mechanism of action involves the targeted inhibition of two key mitochondrial thiolase enzymes: 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase. This inhibition is not direct but occurs after the cellular conversion of this compound into its active form, 3-keto-4-bromobutyryl-CoA. This guide provides a comprehensive overview of the target enzymes, mechanism of action, and experimental protocols relevant to the study of this compound, serving as a technical resource for researchers in metabolism and drug discovery.

Primary Target Enzymes and Mechanism of Action

The primary molecular targets of this compound are two mitochondrial thiolases crucial for the final steps of fatty acid β-oxidation and ketone body metabolism.

  • 3-Ketoacyl-CoA Thiolase (EC 2.3.1.16): This enzyme catalyzes the final step of the β-oxidation spiral, cleaving 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA.

  • Acetoacetyl-CoA Thiolase (EC 2.3.1.9): This enzyme is involved in both the degradation and synthesis of ketone bodies, catalyzing the reversible reaction of two acetyl-CoA molecules to form acetoacetyl-CoA.

This compound itself is not the direct inhibitor. Upon entering the mitochondria, it is enzymatically converted to 3-keto-4-bromobutyryl-CoA , which then acts as the effective inhibitor of both 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase[1][2]. This inhibition effectively halts the process of fatty acid oxidation and the degradation of ketone bodies for energy production[1][2]. Some evidence also suggests that this compound may inhibit carnitine acyltransferase, an enzyme involved in the transport of fatty acids into the mitochondria, although the primary and most well-documented targets are the thiolases.

The inactivation of acetoacetyl-CoA thiolase by the active metabolite of this compound has been observed to be more rapid than the inactivation of 3-ketoacyl-CoA thiolase[1].

Quantitative Inhibition Data

Impact on Metabolic Pathways

The inhibition of 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase by this compound has significant consequences for cellular metabolism.

  • Inhibition of Fatty Acid β-Oxidation: By blocking the final step of β-oxidation, this compound prevents the breakdown of fatty acids into acetyl-CoA. This leads to an accumulation of fatty acid intermediates and a deficit in energy production from fat stores.

  • Inhibition of Ketone Body Degradation: The blockage of acetoacetyl-CoA thiolase prevents the utilization of ketone bodies (acetoacetate and β-hydroxybutyrate) as an energy source, which is particularly critical in tissues like the heart and brain during periods of fasting or low glucose.

Currently, there is no direct evidence in the scientific literature to suggest that this compound significantly impacts broader cellular signaling pathways such as the MAP kinase or AMPK signaling cascades. Its effects appear to be primarily localized to the metabolic pathways of fatty acid and ketone body metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on its target enzymes.

Spectrophotometric Assay for Acetoacetyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of acetoacetyl-CoA to two molecules of acetyl-CoA by monitoring the decrease in absorbance at 303 nm.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂ and 50 mM KCl

  • Coenzyme A (CoA) solution: 10 mM in deionized water

  • Acetoacetyl-CoA solution: Prepare a stock solution in deionized water.

  • Enzyme preparation (e.g., purified acetoacetyl-CoA thiolase or mitochondrial extract)

  • This compound (or its active metabolite, if synthesized)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and a specific concentration of acetoacetyl-CoA.

  • To test for inhibition, pre-incubate the enzyme preparation with varying concentrations of this compound for a defined period.

  • Initiate the reaction by adding the enzyme preparation (pre-incubated with or without the inhibitor) to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 303 nm over time. The rate of decrease is proportional to the enzyme activity.

  • Calculate the enzyme activity and the percentage of inhibition at different concentrations of this compound.

Coupled Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay indirectly measures the activity of 3-ketoacyl-CoA thiolase by coupling the production of acetyl-CoA to the formation of NADH, which can be monitored at 340 nm.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • 3-ketoacyl-CoA substrate (e.g., 3-ketopalmitoyl-CoA)

  • Coenzyme A (CoA) solution: 10 mM

  • NAD⁺ solution: 10 mM

  • L-Malate solution: 100 mM

  • Malate dehydrogenase (MDH)

  • Citrate synthase (CS)

  • Enzyme preparation (e.g., purified 3-ketoacyl-CoA thiolase or mitochondrial extract)

  • This compound

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, CoA, NAD⁺, L-malate, MDH, and CS.

  • Pre-incubate the enzyme preparation with or without this compound.

  • Initiate the reaction by adding the 3-ketoacyl-CoA substrate to the reaction mixture, followed by the enzyme preparation.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of NADH formation is proportional to the thiolase activity.

  • Calculate the enzyme activity and the level of inhibition by this compound.

Visualizations

Signaling Pathway Diagram

Inhibition_of_Fatty_Acid_Oxidation_and_Ketone_Body_Metabolism cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Beta_Oxidation β-Oxidation (multiple steps) Acyl_CoA->Beta_Oxidation 3_Ketoacyl_CoA 3-Ketoacyl-CoA Beta_Oxidation->3_Ketoacyl_CoA 3_Ketoacyl_CoA_Thiolase 3-Ketoacyl-CoA Thiolase 3_Ketoacyl_CoA->3_Ketoacyl_CoA_Thiolase Acetyl_CoA_from_FA Acetyl-CoA 3_Ketoacyl_CoA_Thiolase->Acetyl_CoA_from_FA TCA_Cycle TCA Cycle Acetyl_CoA_from_FA->TCA_Cycle To TCA Cycle Ketone_Bodies Ketone Bodies (Acetoacetate, β-Hydroxybutyrate) Acetoacetyl_CoA Acetoacetyl-CoA Ketone_Bodies->Acetoacetyl_CoA Acetoacetyl_CoA_Thiolase Acetoacetyl-CoA Thiolase Acetoacetyl_CoA->Acetoacetyl_CoA_Thiolase Acetyl_CoA_from_KB Acetyl-CoA Acetoacetyl_CoA_Thiolase->Acetyl_CoA_from_KB Acetyl_CoA_from_KB->TCA_Cycle To TCA Cycle 4_Bromocrotonic_Acid_Metabolite 3-Keto-4-bromobutyryl-CoA 4_Bromocrotonic_Acid_Metabolite->3_Ketoacyl_CoA_Thiolase 4_Bromocrotonic_Acid_Metabolite->Acetoacetyl_CoA_Thiolase 4_Bromocrotonic_Acid This compound Enzymatic_Conversion Enzymatic Conversion 4_Bromocrotonic_Acid->Enzymatic_Conversion Enzymatic_Conversion->4_Bromocrotonic_Acid_Metabolite

Caption: Inhibition of fatty acid oxidation and ketone body metabolism by this compound.

Experimental Workflow Diagram

Thiolase_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Assay Assay cluster_Analysis Data Analysis Prepare_Reagents Prepare Assay Buffers and Substrate Solutions Initiate_Reaction Initiate Reaction by Adding Substrate/Enzyme Prepare_Reagents->Initiate_Reaction Prepare_Enzyme Prepare Enzyme Extract (e.g., mitochondrial prep) Pre_incubation Pre-incubate Enzyme with This compound Prepare_Enzyme->Pre_incubation Prepare_Inhibitor Prepare 4-Bromocrotonic Acid Solutions Prepare_Inhibitor->Pre_incubation Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change (303 nm or 340 nm) Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity Determine_Inhibition Determine % Inhibition Calculate_Activity->Determine_Inhibition

Caption: General workflow for determining thiolase inhibition by this compound.

References

The Inhibitory Effect of 4-Bromocrotonic Acid on the β-Oxidation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromocrotonic acid is a well-characterized inhibitor of fatty acid β-oxidation. Its mechanism of action involves intracellular conversion to a potent, irreversible inhibitor of key enzymes in the terminal steps of the β-oxidation spiral. This document provides a comprehensive technical overview of the effects of this compound on this critical metabolic pathway, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the underlying biochemical and experimental workflows.

Mechanism of Action

This compound itself is not the active inhibitor. Upon entry into the cell and subsequent transport into the mitochondria, it undergoes activation and a series of enzymatic transformations that mirror the initial steps of β-oxidation. This process converts it into its active form, 3-keto-4-bromobutyryl-CoA.[1][2] This reactive intermediate then acts as a potent inhibitor of two key thiolase enzymes:

  • 3-ketoacyl-CoA thiolase (EC 2.3.1.16): This enzyme catalyzes the final step of the β-oxidation spiral, the thiolytic cleavage of a 3-ketoacyl-CoA into acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[1][2] The inhibition of this enzyme is considered a rate-limiting step in the overall process of fatty acid oxidation.[1][2]

  • Acetoacetyl-CoA thiolase (EC 2.3.1.9): This enzyme is involved in both ketone body metabolism and the final step of β-oxidation for fatty acids that yield acetoacetyl-CoA.[1][2]

The inhibition of these thiolases by 3-keto-4-bromobutyryl-CoA is irreversible, leading to a complete shutdown of the β-oxidation pathway.[1][2] This blockade of fatty acid metabolism has been shown to have significant physiological effects, including hypoglycemic activity.

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of this compound from published studies.

Table 1: In Vivo Effects of this compound on Myocardial Metabolism in Swine

ParameterTreatment GroupAerobic MyocardiumIschemic Myocardium
Dosage This compound0.34 mg/kg/min for 70 min0.34 mg/kg/min for 70 min
Acyl-CoA Levels This compound+78% (P < 0.001)+29% (P < 0.025)
Acylcarnitine Levels This compound+212% (P < 0.001)-9% (NS)

Data adapted from a study using an extracorporeally perfused swine heart model.[3] NS: Not Significant

Experimental Protocols

Studying the Effect of this compound on Fatty Acid Oxidation in Isolated Mitochondria

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on the respiration of isolated mitochondria fueled by fatty acid substrates.

Materials:

  • Isolated mitochondria (e.g., from rat heart or liver)

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and EDTA)

  • Substrates: Palmitoylcarnitine, ADP

  • This compound solution

  • Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods.

  • Respirometry Setup: Calibrate the oxygen electrode system according to the manufacturer's instructions.

  • Reaction Mixture: Add respiration buffer to the reaction chamber of the oxygen electrode.

  • Mitochondrial Addition: Add a known amount of isolated mitochondria to the chamber and allow for equilibration.

  • Substrate Addition: Initiate state 2 respiration by adding the fatty acid substrate (e.g., palmitoylcarnitine).

  • Inhibitor Addition: Introduce this compound at the desired concentration.

  • State 3 Respiration: Induce state 3 respiration by adding a known amount of ADP.

  • Data Acquisition: Record the rate of oxygen consumption before and after the addition of the inhibitor and ADP.

  • Analysis: Calculate the respiratory control ratio (RCR) and the P/O ratio to assess the degree of inhibition and the effect on oxidative phosphorylation.

Assay for 3-Ketoacyl-CoA Thiolase Activity

This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the cleavage of a substrate.

Materials:

  • Mitochondrial extract or purified 3-ketoacyl-CoA thiolase

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Substrate: Acetoacetyl-CoA

  • Coenzyme A (CoA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, CoA, and DTNB.

  • Enzyme Addition: Add the mitochondrial extract or purified enzyme to the reaction mixture.

  • Pre-incubation with Inhibitor: For inhibition studies, pre-incubate the enzyme with this compound (or its activated form if available) for a defined period.

  • Reaction Initiation: Start the reaction by adding the substrate, acetoacetyl-CoA.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 412 nm. The cleavage of acetoacetyl-CoA by thiolase releases CoA-SH, which reacts with DTNB to produce a colored product.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Compare the velocities in the presence and absence of the inhibitor to determine the percentage of inhibition.

Visualizations

Signaling and Metabolic Pathways

Beta_Oxidation_Inhibition cluster_thiolase Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA Trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase Bromocrotonic_Acid This compound Bromobutyryl_CoA 3-Keto-4-bromobutyryl-CoA (Active Inhibitor) Bromocrotonic_Acid->Bromobutyryl_CoA Enzymatic Activation Bromobutyryl_CoA->Thiolase Irreversible Inhibition Thiolase->Acetyl_CoA Thiolase->Shorter_Acyl_CoA

Caption: Inhibition of the β-Oxidation Pathway by this compound.

Experimental Workflows

Experimental_Workflow Start Start Isolate_Mitochondria Isolate Mitochondria (e.g., from rat heart) Start->Isolate_Mitochondria Prepare_Respiration_Assay Prepare Respiration Assay (Oxygen Electrode) Isolate_Mitochondria->Prepare_Respiration_Assay Add_Mitochondria Add Mitochondria and Substrate Prepare_Respiration_Assay->Add_Mitochondria Measure_Baseline Measure Baseline Respiration (State 2) Add_Mitochondria->Measure_Baseline Add_Inhibitor Add this compound Measure_Baseline->Add_Inhibitor Add_ADP Add ADP (Induce State 3) Add_Inhibitor->Add_ADP Measure_Inhibited_Rate Measure Inhibited Respiration Rate Add_ADP->Measure_Inhibited_Rate Analyze_Data Analyze Data (RCR, P/O Ratio) Measure_Inhibited_Rate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Assessing Mitochondrial Respiration Inhibition.

References

discovery and history of 4-Bromocrotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromocrotonic Acid: Discovery, Synthesis, and Biochemical Significance

This guide provides a comprehensive overview of this compound, a significant chemical intermediate and a valuable tool in biochemical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical context, physicochemical properties, synthesis protocols, and its role as a metabolic inhibitor.

Discovery and Historical Context

The synthesis of this compound is a specific application of the Wohl-Ziegler reaction, a method for the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. The foundations of this reaction were laid in 1919 by the German chemist Alfred Wohl, who observed the selective bromination of a methyl group adjacent to a double bond in the reaction of 2,3-dimethyl-2-butene (B165504) with N-bromoacetamide.[1] This was a notable discovery as it demonstrated that the double bond could remain intact under these bromination conditions, which was contrary to the expected addition of bromine across the double bond that occurs at lower temperatures.[1]

In 1942, Karl Ziegler significantly expanded upon this work by conducting a thorough investigation into the use of N-bromosuccinimide (NBS) for the allylic bromination of olefins, demonstrating its synthetic utility and value.[1] This established the Wohl-Ziegler reaction as a reliable method for introducing a bromine atom at the allylic position. The synthesis of this compound from crotonic acid is a direct application of this reaction, where the methyl group of crotonic acid is selectively brominated.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[2][3] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name (2E)-4-bromobut-2-enoic acid[4]
Synonyms (E)-4-Bromobut-2-enoic acid, γ-Bromocrotonic acid[2]
CAS Number 13991-36-1[2][5]
Molecular Formula C₄H₅BrO₂[6][2][5]
Molecular Weight 164.99 g/mol [6][2][5]
Melting Point 74 °C[2][3][4]
Boiling Point 288 °C[2]
pKa (Predicted) 4.13 ± 0.10[2]
Appearance White to light yellow crystalline powder/solid[6][3]
Solubility Soluble in water; Sparingly soluble in Chloroform; Slightly soluble in Methanol.[6][2]
Storage 2-8°C, under inert atmosphere.[6][2][5]

Synthesis of this compound

The primary method for synthesizing this compound is through the allylic bromination of crotonic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN).

Experimental Protocol: Allylic Bromination of Crotonic Acid

This protocol details the synthesis of (E)-4-bromobut-2-enoic acid from (E)-but-2-enoic acid (crotonic acid).

Materials:

  • (E)-but-2-enoic acid (crotonic acid)

  • N-bromosuccinimide (NBS)

  • 2,2'-azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Hexane (B92381)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.00 g (116.16 mmol) of (E)-but-2-enoic acid, 21.02 g (118.48 mmol) of N-bromosuccinimide, and 0.381 g (2.32 mmol) of AIBN in 120 mL of carbon tetrachloride.

  • Heat the reaction mixture to 90 °C and stir for 4 hours. The reaction should be monitored for the consumption of the starting material.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Recrystallize the resulting residue from hexane to afford the pure (E)-4-bromobut-2-enoic acid.

Expected Yield: Approximately 42.2%.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction and Work-up cluster_products Products Crotonic_Acid Crotonic Acid Reaction Reaction at 90°C for 4 hours Crotonic_Acid->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction AIBN AIBN (Initiator) AIBN->Reaction CCl4 Carbon Tetrachloride (Solvent) CCl4->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Byproduct Succinimide Filtration->Byproduct Removed Recrystallization Recrystallization from Hexane Concentration->Recrystallization Product This compound Recrystallization->Product Inhibition_Pathway Inhibitory Pathway of this compound cluster_cellular_uptake Cellular Uptake and Activation cluster_metabolic_pathways Metabolic Pathways cluster_target_enzymes Target Enzymes BCA This compound Enzymatic_Conversion Enzymatic Conversion BCA->Enzymatic_Conversion KBBC 3-keto-4-bromobutyryl-CoA Enzymatic_Conversion->KBBC Thiolase1 3-ketoacyl-CoA thiolase KBBC->Thiolase1 Inhibits Thiolase2 Acetoacetyl-CoA thiolase KBBC->Thiolase2 Inhibits FAO Fatty Acid β-Oxidation FAO->Thiolase1 KBD Ketone Body Degradation KBD->Thiolase2

References

An In-depth Technical Guide on 4-Bromocrotonic Acid: Molecular Structure and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocrotonic acid, a halogenated derivative of crotonic acid, is a valuable tool in biochemical research, primarily recognized for its potent inhibitory effects on fatty acid and ketone body metabolism. Its unique chemical structure allows it to act as a mechanism-based inhibitor, providing researchers with a means to probe the intricacies of cellular energy pathways. This technical guide provides a comprehensive overview of the molecular structure, biological activity, and experimental protocols related to this compound, tailored for professionals in the fields of biochemistry, pharmacology, and drug development.

Molecular Structure

This compound is a C4 carboxylic acid containing a bromine atom at the fourth carbon and a double bond in the C2-C3 position. The presence of the bromine atom and the unsaturated bond are key to its chemical reactivity and biological activity.

Identifier Value
Chemical Formula C4H5BrO2[1][2]
Molecular Weight 164.99 g/mol [1]
IUPAC Name (2E)-4-bromobut-2-enoic acid[1][3]
Synonyms This compound, (E)-4-Bromobut-2-enoic Acid[1][3]
CAS Number 13991-36-1[1]
SMILES Notation C(/C=C/C(=O)O)Br[1]

Biological Activity

This compound is a well-characterized inhibitor of fatty acid oxidation and ketone body degradation.[4] Its mechanism of action is not direct; instead, it undergoes enzymatic activation within the mitochondria to form the active inhibitory species.

Mechanism of Action

Within the mitochondrial matrix, this compound is converted to its coenzyme A (CoA) thioester, 4-bromocrotonyl-CoA. This intermediate then enters the β-oxidation pathway, where it is hydrated and oxidized to form 3-keto-4-bromobutyryl-CoA.[4] This α-haloketone is a highly reactive species and the ultimate inhibitor of two key thiolase enzymes:

  • 3-ketoacyl-CoA thiolase: This enzyme catalyzes the final step of the β-oxidation spiral, cleaving a two-carbon acetyl-CoA unit from the fatty acyl chain.

  • Acetoacetyl-CoA thiolase: This enzyme is crucial for the metabolism of ketone bodies, catalyzing the thiolytic cleavage of acetoacetyl-CoA.

The inhibition of these thiolases by 3-keto-4-bromobutyryl-CoA is irreversible, leading to a cessation of fatty acid and ketone body breakdown.[4]

Other Reported Activities

In addition to its well-documented effects on thiolases, this compound has been reported to inhibit:

  • Carnitine acyltransferase: An enzyme responsible for the transport of fatty acids into the mitochondria.[1]

  • GLUT1: A glucose transporter involved in cellular glucose uptake.[1]

However, detailed quantitative data on the inhibition of these targets is limited in the available literature.

Quantitative Data

Parameter Observation Source
Inactivation Rate The inactivation of 3-ketoacyl-CoA thiolase and the inhibition of respiration supported by palmitoyl (B13399708) carnitine occur at equal rates when rat heart mitochondria are treated with this compound.[4]
Inactivation Rate Acetoacetyl-CoA thiolase is inactivated more rapidly than the overall rate of respiration supported by acetoacetate (B1235776) in rat heart mitochondria treated with this compound.[4]

Signaling and Metabolic Pathways

The inhibitory action of this compound directly impacts the central energy-producing pathways of fatty acid β-oxidation and ketone body metabolism.

fatty_acid_oxidation cluster_inhibition Inhibitory Pathway Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase β-Ketoacyl-CoA->Acyl-CoA shortened by 2 carbons Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle This compound This compound 4-Bromocrotonyl-CoA 4-Bromocrotonyl-CoA This compound->4-Bromocrotonyl-CoA Acyl-CoA Synthetase 3-Keto-4-bromobutyryl-CoA 3-Keto-4-bromobutyryl-CoA 4-Bromocrotonyl-CoA->3-Keto-4-bromobutyryl-CoA β-Oxidation Enzymes Thiolase 3-Ketoacyl-CoA Thiolase 3-Keto-4-bromobutyryl-CoA->Thiolase Inhibition

Caption: Inhibition of Fatty Acid β-Oxidation by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Mitochondria Isolate Mitochondria Pre-incubate Mitochondria Pre-incubate Mitochondria Isolate Mitochondria->Pre-incubate Mitochondria Prepare Reaction Buffer Prepare Reaction Buffer Prepare Reaction Buffer->Pre-incubate Mitochondria Prepare Substrates Prepare Substrates Initiate Reaction Initiate Reaction Prepare Substrates->Initiate Reaction Add this compound Add this compound Pre-incubate Mitochondria->Add this compound Add this compound->Initiate Reaction Measure Oxygen Consumption Measure Oxygen Consumption Initiate Reaction->Measure Oxygen Consumption Calculate Respiration Rate Calculate Respiration Rate Measure Oxygen Consumption->Calculate Respiration Rate Determine Inhibition Kinetics Determine Inhibition Kinetics Calculate Respiration Rate->Determine Inhibition Kinetics

Caption: Experimental Workflow for Mitochondrial Respiration Assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

Inhibition of Mitochondrial Respiration

This protocol is adapted from studies investigating the effect of this compound on fatty acid oxidation in isolated rat heart mitochondria.

1. Isolation of Mitochondria:

  • Excise hearts from euthanized rats and place them in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 8,000 x g for 10 minutes) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Measurement of Oxygen Consumption:

  • Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Add respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4) to the chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Add isolated mitochondria to the chamber (e.g., 0.5 mg/mL final concentration).

  • Add the substrate for fatty acid oxidation, such as palmitoylcarnitine (B157527) (e.g., 40 µM) and malate (B86768) (e.g., 2.5 mM).

  • Record the basal rate of oxygen consumption (State 2 respiration).

  • Add ADP (e.g., 150 µM) to initiate State 3 respiration.

  • Once a stable State 3 respiration rate is established, add this compound at the desired concentration.

  • Monitor the rate of oxygen consumption to determine the extent and kinetics of inhibition.

3. Data Analysis:

  • Calculate the rates of oxygen consumption before and after the addition of this compound.

  • Plot the percentage of inhibition as a function of this compound concentration to estimate the IC50 value.

  • Analyze the kinetics of inhibition by fitting the data to appropriate models.

3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the cleavage of a substrate.

1. Enzyme Preparation:

  • Isolated mitochondria (prepared as described above) can be used as the enzyme source.

  • Alternatively, the enzyme can be purified from tissue homogenates using standard chromatography techniques.

2. Assay Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer (e.g., 100 mM Tris-HCl, 25 mM MgCl2, pH 8.0).

  • Add Coenzyme A (CoA) to the reaction mixture (e.g., 0.1 mM).

  • Add the substrate, acetoacetyl-CoA (e.g., 0.1 mM).

  • To measure the effect of this compound, pre-incubate the enzyme preparation with the inhibitor for a specified time before adding the substrate.

  • Initiate the reaction by adding the enzyme preparation to the cuvette.

  • Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the thioester bond of acetoacetyl-CoA.

3. Data Analysis:

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

  • Determine the specific activity of the enzyme (e.g., in µmol/min/mg protein).

  • Calculate the percentage of inhibition at different concentrations of this compound to determine the IC50 value.

Conclusion

This compound serves as a potent and specific tool for the investigation of fatty acid and ketone body metabolism. Its mechanism-based inhibition of key thiolase enzymes provides a clear and interpretable experimental outcome. While specific quantitative data such as IC50 values are not consistently reported across all of its putative targets, the detailed mechanistic understanding and the availability of robust experimental protocols make it an invaluable compound for researchers in cellular metabolism and drug discovery. The information and protocols provided in this guide are intended to facilitate further research into the roles of fatty acid oxidation and ketone body metabolism in health and disease.

References

A Deep Dive into the Inhibition of Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the inhibition of fatty acid metabolism. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development. The guide delves into the key enzymes that regulate fatty acid synthesis and oxidation, their inhibitors, the signaling pathways that govern these processes, and detailed experimental protocols for their study.

Introduction to Fatty Acid Metabolism

Fatty acid metabolism, encompassing both the synthesis of fatty acids (lipogenesis) and their breakdown (β-oxidation), is a pivotal cellular process for energy storage and utilization. Dysregulation of these pathways is implicated in a multitude of metabolic diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer.[1][2] Consequently, the enzymes that control fatty acid metabolism have emerged as attractive therapeutic targets. This guide will focus on the fundamental principles of inhibiting three key enzymes: Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), and Carnitine Palmitoyltransferase 1 (CPT1).

Key Enzymes and Their Inhibition in Fatty Acid Metabolism

The regulation of fatty acid metabolism is tightly controlled by several key enzymes that represent critical nodes for therapeutic intervention.

Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3] This is the rate-limiting step in fatty acid biosynthesis. Mammals have two main isoforms of ACC:

  • ACC1: Primarily cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, where the malonyl-CoA produced is a substrate for fatty acid synthase (FASN).[3]

  • ACC2: Localized to the outer mitochondrial membrane, where its product, malonyl-CoA, acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[3]

By inhibiting ACC, the synthesis of fatty acids is reduced, and the oxidation of fatty acids is promoted, making it a compelling target for metabolic diseases.[1][4]

Fatty Acid Synthase (FASN)

Fatty Acid Synthase (FASN) is a large multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA, using NADPH as a reducing agent.[5] While FASN expression is low in most normal adult tissues, it is significantly upregulated in many types of cancer cells to support their high proliferation rate and membrane biogenesis needs. This differential expression makes FASN a promising target for anticancer therapies.[6]

Carnitine Palmitoyltransferase 1 (CPT1)

Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway.[7][8] It is located on the outer mitochondrial membrane and facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix by converting long-chain acyl-CoAs to acylcarnitines.[7] There are three isoforms of CPT1 with distinct tissue distributions:

  • CPT1A (liver isoform): Predominantly found in the liver.

  • CPT1B (muscle isoform): Primarily expressed in skeletal muscle and heart.

  • CPT1C: Mainly found in the brain.

Inhibition of CPT1 shifts cellular energy metabolism from fatty acid oxidation towards glucose utilization, a strategy being explored for the treatment of conditions like angina and certain metabolic disorders.[7][8]

Quantitative Data on Inhibitors

The following tables summarize the inhibitory potency (IC50 values) of various compounds against ACC, FASN, and CPT1. This data is crucial for comparing the efficacy of different inhibitors and for guiding drug development efforts.

Table 1: Inhibitors of Acetyl-CoA Carboxylase (ACC)

InhibitorTarget(s)IC50 (nM)SpeciesReference
Firsocostat (ND-630)hACC1, hACC22.1, 6.1Human[9][10]
ND-646hACC1, hACC23.5, 4.1Human[9][10]
MK-4074ACC1, ACC2~3Not Specified[9][11]
PF-05175157hACC1, hACC227.0, 33.0Human[9][10]
CP-640186rACC1, rACC253, 61Rat[9]
TOFAACCα-Not Specified[9][10]
ACC1 inhibitor Cpd 1hACC10.58Human[10]
ACC2 inhibitor 2ehACC21.9Human[10]
A-908292hACC238Human[10]
PF-05221304hACC1, hACC213, 9Human[10]

Table 2: Inhibitors of Fatty Acid Synthase (FASN)

InhibitorTargetIC50 (µM)Cell Line/Enzyme SourceReference
CeruleninFASN-Y79 retinoblastoma cells[12]
OrlistatFASN-Y79 retinoblastoma cells[12]
TriclosanFASN-Y79 retinoblastoma cells[12]
GSK2194069FASN-LNCaP-LN3 prostate cancer cells[2]
TVB-3166FASN-LNCaP-LN3 prostate cancer cells[2]
FasnallFASN-LNCaP-LN3 prostate cancer cells[2]

Table 3: Inhibitors of Carnitine Palmitoyltransferase 1 (CPT1)

InhibitorTarget(s)IC50 (µM)Species/TissueReference
Perhexiline (B1211775)CPT-177Rat Heart[8]
PerhexilineCPT-1148Rat Liver[8]
Amiodarone (B1667116)CPT-1228Rat Heart[8]
Malonyl-CoACPT-10.034Isolated Mitochondria[13]
Malonyl-CoACPT-10.61Permeabilized Muscle Fibers[13]

Signaling Pathways Regulating Fatty Acid Metabolism

The regulation of fatty acid metabolism is orchestrated by a complex network of signaling pathways that respond to cellular energy status, nutrient availability, and hormonal cues.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central energy sensor of the cell.[5] It is activated under conditions of low cellular energy (high AMP/ATP ratio). Once activated, AMPK phosphorylates and inactivates key enzymes in anabolic pathways, while activating catabolic pathways to restore cellular energy levels. In the context of fatty acid metabolism, AMPK activation leads to:

  • Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates both ACC1 and ACC2, thereby decreasing malonyl-CoA levels and shutting down fatty acid synthesis.[14][15]

  • Activation of Fatty Acid Oxidation: By reducing malonyl-CoA levels, the inhibition of CPT1 is relieved, leading to increased fatty acid uptake into mitochondria and subsequent β-oxidation.[14]

AMPK_Signaling cluster_upstream Upstream Activators cluster_downstream Downstream Effects on Fatty Acid Metabolism High AMP/ATP High AMP/ATP LKB1 LKB1 High AMP/ATP->LKB1 AMPK AMPK LKB1->AMPK P CaMKK2 CaMKK2 CaMKK2->AMPK P Ca2+ Ca2+ Ca2+->CaMKK2 ACC1 ACC1 (inactive) AMPK->ACC1 P ACC2 ACC2 (inactive) AMPK->ACC2 P Fatty Acid Synthesis Fatty Acid Synthesis ACC1->Fatty Acid Synthesis CPT1 CPT1 (active) ACC2->CPT1 Malonyl-CoA Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation

Diagram 1: AMPK Signaling in Fatty Acid Metabolism.
mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism.[4] The mTORC1 complex, in particular, plays a significant role in promoting lipogenesis. When nutrients are abundant, mTORC1 is activated and promotes fatty acid synthesis through several mechanisms, including the activation of the sterol regulatory element-binding protein 1c (SREBP-1c).[7][16]

mTOR_Signaling cluster_upstream Upstream Activators cluster_downstream Downstream Effects on Lipogenesis Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 SREBP1c SREBP1c mTORC1->SREBP1c activates Lipogenic Gene Expression Lipogenic Gene Expression SREBP1c->Lipogenic Gene Expression Fatty Acid Synthesis Fatty Acid Synthesis Lipogenic Gene Expression->Fatty Acid Synthesis

Diagram 2: mTORC1 Signaling and Lipogenesis.
SREBP-1c Signaling Pathway

Sterol regulatory element-binding proteins (SREBPs) are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[17] SREBP-1c is the primary isoform that regulates the transcription of lipogenic genes in the liver in response to insulin (B600854).[18] Following a meal, elevated insulin levels lead to the activation of SREBP-1c, which then translocates to the nucleus and induces the expression of genes encoding key lipogenic enzymes, including ACC and FASN.[19]

SREBP1c_Signaling cluster_upstream Upstream Activators cluster_downstream Downstream Gene Expression Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor SREBP1c_precursor SREBP-1c (precursor) ER Membrane Insulin Receptor->SREBP1c_precursor activates processing SCAP SCAP Golgi Golgi SREBP1c_precursor->Golgi transport via SCAP SREBP1c_active SREBP-1c (active) Nucleus Golgi->SREBP1c_active proteolytic cleavage ACC Gene ACC Gene SREBP1c_active->ACC Gene activates transcription FASN Gene FASN Gene SREBP1c_active->FASN Gene activates transcription Lipogenesis Lipogenesis ACC Gene->Lipogenesis FASN Gene->Lipogenesis

Diagram 3: SREBP-1c Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the inhibition of fatty acid metabolism.

ACC Enzyme Activity Assay

This protocol describes a common method for measuring ACC activity by monitoring the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Materials:

  • Purified ACC enzyme or cell/tissue lysate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10 mM sodium citrate

  • Substrates: Acetyl-CoA, ATP

  • Radiolabeled substrate: [14C]Sodium Bicarbonate

  • Stop Solution: 6 M HCl

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing Assay Buffer, acetyl-CoA, and ATP.

  • Add the purified ACC enzyme or lysate to the reaction mixture.

  • To test inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrates.

  • Initiate the reaction by adding [14C]Sodium Bicarbonate.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the Stop Solution.

  • Dry the samples to remove unincorporated [14C]bicarbonate.

  • Resuspend the samples in water, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the ACC activity based on the amount of incorporated radioactivity.

ACC_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, Acetyl-CoA, ATP) start->prep_mix add_enzyme Add ACC Enzyme/Lysate (Pre-incubate with inhibitor) prep_mix->add_enzyme start_rxn Initiate Reaction (Add [14C]Bicarbonate) add_enzyme->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop Reaction (Add HCl) incubate->stop_rxn dry Dry Samples stop_rxn->dry measure Measure Radioactivity (Scintillation Counting) dry->measure end End measure->end

Diagram 4: Workflow for ACC Enzyme Activity Assay.
FASN Enzyme Activity Assay

FASN activity can be determined by a spectrophotometric assay that measures the oxidation of NADPH.[20]

Materials:

  • Purified FASN enzyme or cell lysate

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 6.6), 1 mM DTT, 1 mM EDTA

  • Substrates: Acetyl-CoA, Malonyl-CoA, NADPH

Procedure:

  • In a quartz cuvette, add the Assay Buffer, acetyl-CoA, malonyl-CoA, and the FASN enzyme or lysate.

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor.

  • Initiate the reaction by adding NADPH.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADPH oxidation is directly proportional to the FASN activity.

FASN_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, Acetyl-CoA, Malonyl-CoA) start->prep_mix add_enzyme Add FASN Enzyme/Lysate (Pre-incubate with inhibitor) prep_mix->add_enzyme start_rxn Initiate Reaction (Add NADPH) add_enzyme->start_rxn measure Monitor NADPH Oxidation (Absorbance at 340 nm) start_rxn->measure end End measure->end

Diagram 5: Workflow for FASN Enzyme Activity Assay.
CPT1 Enzyme Activity Assay

This protocol measures CPT1 activity by quantifying the formation of radiolabeled palmitoylcarnitine (B157527) from radiolabeled carnitine.

Materials:

  • Isolated mitochondria or cell homogenates

  • Assay Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EDTA, 10 mM HEPES (pH 7.4)

  • Substrates: Palmitoyl-CoA, L-[3H]carnitine

  • Stop Solution: 1 M HCl

  • Extraction Solvent: Butanol

  • Scintillation cocktail and counter

Procedure:

  • Prepare the mitochondrial or cell homogenate suspension in Assay Buffer.

  • Add palmitoyl-CoA to the suspension.

  • To assess inhibition, pre-incubate the sample with the inhibitor. Malonyl-CoA is a common positive control inhibitor.

  • Start the reaction by adding L-[3H]carnitine.

  • Incubate at 37°C for a specific time.

  • Stop the reaction with the Stop Solution.

  • Extract the radiolabeled palmitoylcarnitine using the butanol phase.

  • Measure the radioactivity in the butanol phase using a scintillation counter.

  • Calculate CPT1 activity based on the amount of [3H]palmitoylcarnitine formed.

CPT1_Assay_Workflow start Start prep_sample Prepare Mitochondria/ Cell Homogenate start->prep_sample add_substrate Add Palmitoyl-CoA (Pre-incubate with inhibitor) prep_sample->add_substrate start_rxn Initiate Reaction (Add L-[3H]carnitine) add_substrate->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop Reaction (Add HCl) incubate->stop_rxn extract Extract with Butanol stop_rxn->extract measure Measure Radioactivity (Scintillation Counting) extract->measure end End measure->end

Diagram 6: Workflow for CPT1 Enzyme Activity Assay.
Cellular Fatty Acid Synthesis Assay

This assay measures the incorporation of a radiolabeled precursor, such as [14C]acetate, into cellular lipids.[21]

Materials:

  • Cultured cells

  • Cell culture medium

  • [14C]Acetate

  • Lipid extraction solvent (e.g., hexane/isopropanol)

  • Scintillation cocktail and counter

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Treat the cells with the test inhibitor for the desired time.

  • Add [14C]acetate to the culture medium and incubate for a few hours.

  • Wash the cells to remove unincorporated [14C]acetate.

  • Lyse the cells and extract the lipids using the extraction solvent.

  • Transfer the lipid-containing solvent to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity.

  • A decrease in radioactivity in inhibitor-treated cells compared to control cells indicates inhibition of fatty acid synthesis.

Cellular_FAS_Assay_Workflow start Start plate_cells Plate and Culture Cells start->plate_cells treat_inhibitor Treat with Inhibitor plate_cells->treat_inhibitor add_label Add [14C]Acetate treat_inhibitor->add_label incubate Incubate add_label->incubate wash_cells Wash Cells incubate->wash_cells extract_lipids Extract Lipids wash_cells->extract_lipids measure Measure Radioactivity (Scintillation Counting) extract_lipids->measure end End measure->end

Diagram 7: Workflow for Cellular Fatty Acid Synthesis Assay.

Conclusion

The inhibition of fatty acid metabolism holds immense therapeutic potential for a wide range of diseases. A thorough understanding of the key enzymes, their inhibitors, and the intricate signaling pathways that regulate these processes is paramount for the successful development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the core principles, quantitative data, and detailed experimental methodologies essential for advancing this promising field of research.

References

An In-Depth Technical Guide on the Inhibition of 3-Ketoacyl-CoA Thiolase by 4-Bromocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory mechanism of 4-bromocrotonic acid on the enzyme 3-ketoacyl-CoA thiolase, a critical component of the fatty acid β-oxidation pathway. This compound acts as a prodrug, undergoing enzymatic conversion to its active form, 3-keto-4-bromobutyryl-CoA, which then irreversibly inactivates the thiolase enzyme. This guide details the mechanism of action, summarizes the kinetic data available, provides established experimental protocols for studying this inhibition, and visualizes the key pathways and workflows. This document is intended to be a valuable resource for researchers in metabolic diseases and professionals involved in drug discovery and development targeting fatty acid metabolism.

Introduction

3-Ketoacyl-CoA thiolase (also known as acetyl-CoA C-acyltransferase) is a pivotal enzyme in the terminal step of the mitochondrial fatty acid β-oxidation spiral. It catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA into acetyl-CoA and a fatty acyl-CoA chain that is shortened by two carbon atoms.[1] The resulting acetyl-CoA can then enter the citric acid cycle for energy production. Given its central role in fatty acid metabolism, 3-ketoacyl-CoA thiolase has been a subject of interest as a potential therapeutic target for metabolic disorders.

This compound is a known inhibitor of fatty acid oxidation.[2] Early research has established that it does not directly inhibit the enzyme but rather acts as a prodrug.[3][4] Within the mitochondrial matrix, this compound is converted to its coenzyme A (CoA) thioester, 4-bromocrotonyl-CoA. This intermediate is then processed by the β-oxidation machinery to form the highly reactive 3-keto-4-bromobutyryl-CoA, which serves as the true inactivating agent of 3-ketoacyl-CoA thiolase.[3][4]

This guide will delve into the specifics of this inhibitory process, providing the necessary details for its study and potential application in a research or drug development context.

Mechanism of Inhibition

The inhibition of 3-ketoacyl-CoA thiolase by this compound is a classic example of mechanism-based inactivation, also known as suicide inhibition. The multi-step process is outlined below:

  • Uptake and Activation: this compound enters the mitochondria.

  • Conversion to the Active Inhibitor: Inside the mitochondria, this compound undergoes a series of enzymatic reactions analogous to the initial steps of β-oxidation. This converts it into 3-keto-4-bromobutyryl-CoA.[3][4]

  • Irreversible Inactivation: The highly electrophilic carbon bearing the bromine atom in 3-keto-4-bromobutyryl-CoA is susceptible to nucleophilic attack by an active site residue of the 3-ketoacyl-CoA thiolase. This results in the formation of a covalent adduct, leading to the irreversible inactivation of the enzyme.[5]

This mechanism-based inactivation is highly specific, as the inhibitor must be processed by the target pathway's enzymes to become active.

Quantitative Data on Inhibition

ParameterOrganism/SystemValue/EffectReference
Fatty Acid Oxidation Inhibition Swine Heart (perfused)20% decline in ¹⁴CO₂ production from labeled palmitate[6]
Acyl-CoA Accumulation Swine Heart (aerobic tissue)+78% increase in acyl-CoA levels[6]
Acyl-Carnitine Accumulation Swine Heart (aerobic tissue)+212% increase in acyl-carnitine levels[6]
3-Ketoacyl-CoA Thiolase Activity Rat Heart MitochondriaInactivated at a rate equal to the inhibition of palmitoylcarnitine-supported respiration.[3]
Acetoacetyl-CoA Thiolase Activity Rat Heart MitochondriaInactivated more rapidly than acetoacetate-supported respiration.[3]

Note: The data presented highlights the downstream metabolic consequences of 3-ketoacyl-CoA thiolase inhibition by this compound. The lack of specific IC50 or Ki values in the readily available literature suggests that early studies focused more on the qualitative aspects of the inactivation.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of 3-ketoacyl-CoA thiolase inhibition by this compound.

General Assay for 3-Ketoacyl-CoA Thiolase Activity (Spectrophotometric)

This protocol is adapted from standard methods and can be used to determine the basal activity of the enzyme, which is a prerequisite for inhibition studies.

Principle: The thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A is monitored. The decrease in the absorbance of the enolate form of the 3-ketoacyl-CoA substrate is measured spectrophotometrically.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) (e.g., 25 mM)

  • Coenzyme A (CoA) solution

  • 3-Ketoacyl-CoA substrate (e.g., acetoacetyl-CoA)

  • Purified 3-ketoacyl-CoA thiolase or mitochondrial extract

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the Tris-HCl buffer and MgCl₂.

  • Add the 3-ketoacyl-CoA substrate to the desired final concentration.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in a cuvette.

  • Initiate the reaction by adding the enzyme source (purified thiolase or mitochondrial extract).

  • Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 303-310 nm for the Mg²⁺-acetoacetyl-CoA complex) over time.

  • The rate of decrease in absorbance is proportional to the enzyme activity.

Protocol for Measuring Inactivation of 3-Ketoacyl-CoA Thiolase

This protocol is designed to measure the time-dependent inactivation of the enzyme by this compound or its CoA ester.

Principle: The enzyme is pre-incubated with the inhibitor for various time intervals. The remaining enzyme activity is then measured using the general assay described above. The rate of inactivation can be determined from the time-dependent loss of activity.

Materials:

  • All materials from the general assay protocol.

  • This compound or 4-bromocrotonyl-CoA.

  • Mitochondrial extract (as the source of both the activating enzymes and the target thiolase).

Procedure:

  • Isolate mitochondria from a suitable tissue source (e.g., rat heart) using standard differential centrifugation methods.

  • Prepare a series of incubation mixtures containing the mitochondrial extract in a suitable buffer.

  • Add this compound to each incubation mixture at the desired concentration.

  • Incubate the mixtures at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot from the incubation mixture and immediately dilute it into the reaction mixture of the general thiolase assay (from 4.1) to measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inactivation during the assay.

  • Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.

  • For a pseudo-first-order inactivation process, the plot should be linear, and the negative of the slope will represent the apparent rate constant of inactivation (kobs).

Visualizations

Signaling Pathway of this compound Inhibition

Inhibition_Pathway cluster_Mitochondrion Mitochondrial Matrix 4-Bromocrotonic_Acid This compound 4-Bromocrotonyl_CoA 4-Bromocrotonyl-CoA 4-Bromocrotonic_Acid->4-Bromocrotonyl_CoA Acyl-CoA Synthetase 3-Keto-4-bromobutyryl_CoA 3-Keto-4-bromobutyryl-CoA (Active Inhibitor) 4-Bromocrotonyl_CoA->3-Keto-4-bromobutyryl_CoA Hydratase, Dehydrogenase Beta_Oxidation_Enzymes β-Oxidation Enzymes Thiolase_Inactive Inactive Thiolase (Covalent Adduct) 3-Keto-4-bromobutyryl_CoA->Thiolase_Inactive Thiolase_Active Active 3-Ketoacyl-CoA Thiolase Thiolase_Active->Thiolase_Inactive Irreversible Inactivation Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Inactivation Step cluster_Assay Activity Measurement cluster_Analysis Data Analysis Isolate_Mitochondria Isolate Mitochondria (e.g., from rat heart) Prepare_Reagents Prepare Assay Reagents (Buffer, CoA, Substrate) Isolate_Mitochondria->Prepare_Reagents Incubate Incubate Mitochondria with This compound Prepare_Reagents->Incubate Time_Points Take Aliquots at Various Time Points Incubate->Time_Points Dilute Dilute Aliquot into Assay Mixture Time_Points->Dilute Measure_Activity Measure Residual Thiolase Activity (Spectrophotometry) Dilute->Measure_Activity Plot_Data Plot ln(Activity) vs. Time Measure_Activity->Plot_Data Calculate_Rate Determine Inactivation Rate Constant (k_obs) Plot_Data->Calculate_Rate

References

An In-depth Technical Guide on 4-Bromocrotonic Acid and its Impact on Ketone Body Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of 4-Bromocrotonic acid on ketone body degradation. It is established that this compound acts as a potent inhibitor of this metabolic pathway through its enzymatic conversion to an active inhibitory compound. This guide details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating cellular metabolism and the effects of potential therapeutic agents.

Introduction to Ketone Body Metabolism

Ketone bodies, primarily acetoacetate, D-β-hydroxybutyrate, and acetone, are produced in the liver from the breakdown of fatty acids.[1] They serve as a crucial energy source for peripheral tissues, including the brain, heart, and skeletal muscle, particularly during periods of fasting, prolonged exercise, or in pathological conditions such as diabetic ketoacidosis.[2][3] The degradation of ketone bodies, known as ketolysis, occurs within the mitochondria of these tissues and involves their conversion back to acetyl-CoA, which then enters the citric acid cycle for energy production.[4]

This compound: An Inhibitor of Ketone Body Degradation

This compound is a chemical compound that has been identified as an effective inhibitor of both fatty acid oxidation and ketone body degradation.[5][6] Its inhibitory action is not direct but requires enzymatic activation within the mitochondria.[2][5]

Mechanism of Action

The inhibitory effect of this compound is contingent on its conversion to 3-keto-4-bromobutyryl-CoA .[2][5] This conversion is a critical step, and it is this resulting compound that acts as the potent inhibitor of two key enzymes in the ketone body degradation and fatty acid oxidation pathways:

  • Acetoacetyl-CoA thiolase (Thiolase II) : This enzyme catalyzes the final step of ketolysis, the thiolytic cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA.[5]

  • 3-ketoacyl-CoA thiolase (Thiolase I) : This enzyme is involved in the β-oxidation of fatty acids.[5]

The inactivation of acetoacetyl-CoA thiolase by 3-keto-4-bromobutyryl-CoA effectively halts the degradation of ketone bodies, leading to their accumulation.

Quantitative Data

Table 1: Summary of Kinetic Observations of Inhibition by this compound in Coupled Rat Heart Mitochondria

ParameterSubstrateKey FindingCitation
Respiration Inhibition PalmitoylcarnitineEffectively inhibited[5]
AcetoacetateEffectively inhibited[5]
3-HydroxybutyratePartially inhibited[5]
PyruvateUnaffected[5]
Enzyme Inactivation 3-Ketoacyl-CoA thiolaseInactivated at a rate equal to the inactivation of palmitoylcarnitine-supported respiration.[5]
Acetoacetyl-CoA thiolaseInactivated more rapidly than respiration supported by acetoacetate.[5]

These findings suggest that the thiolytic cleavage of acetoacetyl-CoA is not the rate-limiting step in ketone body degradation.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on ketone body degradation.

Measurement of Mitochondrial Respiration

This protocol is designed to assess the impact of this compound on oxygen consumption in isolated mitochondria when ketone bodies are used as a substrate.

Materials:

  • Isolated mitochondria (e.g., from rat heart or liver)

  • Respiration buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 1 mM EGTA, pH 7.2)

  • Substrates: Acetoacetate or 3-Hydroxybutyrate (e.g., 5 mM)

  • ADP (e.g., 1 mM)

  • This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)

  • Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 1-2 mg of mitochondrial protein to the respiration chamber containing pre-warmed respiration buffer.

  • Add the substrate (acetoacetate or 3-hydroxybutyrate) to initiate state 2 respiration.

  • Add ADP to induce state 3 respiration.

  • Once a stable state 3 respiration rate is established, add a known concentration of this compound to the chamber.

  • Monitor the oxygen consumption rate to observe the inhibitory effect of this compound.

  • As a control, perform a parallel experiment with the vehicle used to dissolve this compound.

Assay of Acetoacetyl-CoA Thiolase Activity

This spectrophotometric assay measures the activity of acetoacetyl-CoA thiolase by monitoring the cleavage of acetoacetyl-CoA.

Materials:

  • Mitochondrial extract or purified acetoacetyl-CoA thiolase

  • Assay buffer (e.g., 100 mM Tris-HCl, 25 mM MgCl2, pH 8.1)

  • Acetoacetyl-CoA

  • Coenzyme A (CoA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • This compound

  • Enzymes for the conversion of this compound (e.g., crude mitochondrial extract)

  • Spectrophotometer

Procedure:

  • Pre-incubate the mitochondrial extract with this compound for a defined period to allow for its conversion to the active inhibitor. A control incubation should be performed without this compound.

  • Prepare the reaction mixture in a cuvette containing assay buffer and CoA.

  • Initiate the reaction by adding acetoacetyl-CoA.

  • The thiolytic cleavage of acetoacetyl-CoA releases CoA-SH, which can be measured in a separate assay using DTNB, which forms a colored product that absorbs at 412 nm.

  • Alternatively, the disappearance of acetoacetyl-CoA can be monitored directly by measuring the decrease in absorbance at 303 nm.

  • Calculate the enzyme activity based on the rate of change in absorbance and compare the activity in the presence and absence of the inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biochemical pathways and a general experimental workflow for studying the effects of this compound.

KetoneBodyDegradation cluster_blood Bloodstream cluster_mito Mitochondrion b_hydroxybutyrate D-β-Hydroxybutyrate m_hydroxybutyrate D-β-Hydroxybutyrate acetoacetate_blood Acetoacetate acetoacetate_mito Acetoacetate m_hydroxybutyrate->acetoacetate_mito β-Hydroxybutyrate Dehydrogenase acetoacetyl_coa Acetoacetyl-CoA acetoacetate_mito->acetoacetyl_coa Succinyl-CoA: 3-Ketoacid-CoA Transferase (SCOT) acetyl_coa 2x Acetyl-CoA acetoacetyl_coa->acetyl_coa Acetoacetyl-CoA Thiolase tca_cycle TCA Cycle acetyl_coa->tca_cycle

Figure 1: Ketone Body Degradation Pathway.

InhibitionPathway cluster_activation Inhibitor Activation cluster_inhibition Enzyme Inhibition bromocrotonic_acid This compound active_inhibitor 3-Keto-4-bromobutyryl-CoA bromocrotonic_acid->active_inhibitor Enzymatic Conversion thiolase Acetoacetyl-CoA Thiolase active_inhibitor->thiolase Inhibition acetoacetyl_coa Acetoacetyl-CoA acetyl_coa 2x Acetyl-CoA acetoacetyl_coa->acetyl_coa Thiolysis

Figure 2: Mechanism of Inhibition by this compound.

ExperimentalWorkflow start Start isolate_mito Isolate Mitochondria start->isolate_mito respiration_assay Mitochondrial Respiration Assay (with Ketone Body Substrate) isolate_mito->respiration_assay thiolase_assay Acetoacetyl-CoA Thiolase Activity Assay isolate_mito->thiolase_assay add_inhibitor Introduce this compound respiration_assay->add_inhibitor thiolase_assay->add_inhibitor measure_o2 Measure Oxygen Consumption add_inhibitor->measure_o2 measure_activity Measure Enzyme Activity add_inhibitor->measure_activity analyze Analyze and Compare Data (Control vs. Treated) measure_o2->analyze measure_activity->analyze end End analyze->end

Figure 3: General Experimental Workflow.

Conclusion

This compound serves as a valuable tool for studying ketone body metabolism due to its specific mechanism of action. Following enzymatic conversion to 3-keto-4-bromobutyryl-CoA, it effectively inhibits acetoacetyl-CoA thiolase, a key enzyme in ketolysis. While precise quantitative kinetic data on this inhibition remains to be fully elucidated in publicly available literature, the qualitative evidence strongly supports its role as a potent inhibitor. The experimental protocols and diagrams provided in this guide offer a solid foundation for researchers to further investigate the intricate details of ketone body degradation and the effects of inhibitory compounds. Further research to determine the specific kinetic parameters of inhibition would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to 4-Bromocrotonic Acid: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocrotonic acid, systematically known as (E)-4-bromobut-2-enoic acid, is a halogenated carboxylic acid that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a carboxylic acid moiety, makes it a valuable building block for the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols, and insights into its applications in drug development.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueSource(s)
Chemical Formula C₄H₅BrO₂[1][2]
Molecular Weight 164.99 g/mol [1][2]
Appearance White to light yellow powder/crystal[1]
Melting Point 74 °C[3]
Boiling Point 288 °C (Predicted)[3]
pKa 4.13 ± 0.10 (Predicted)[1]
Solubility
SolventSolubilitySource(s)
Methanol Soluble[4]
Chloroform Sparingly soluble[3]
Water Soluble
Ethanol Generally soluble[5]
Toluene Generally soluble[5]
Diethyl ether Generally soluble[5]
Acetone Data not available
Ethyl Acetate Data not available

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following are predicted spectral characteristics.

Predicted ¹H-NMR Spectral Data
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)
H-1 (CH)~6.0 - 6.2d~15 Hz
H-2 (CH)~7.0 - 7.2dt~15 Hz, ~6 Hz
H-3 (CH₂)~4.0 - 4.2d~6 Hz
H-4 (COOH)>10br s-

Note: Predicted chemical shifts are based on standard values for similar functional groups.

Predicted ¹³C-NMR Spectral Data
CarbonChemical Shift (ppm)
C-1 (COOH)~170 - 180
C-2 (CH)~120 - 125
C-3 (CH)~140 - 145
C-4 (CH₂Br)~30 - 35

Note: Predicted chemical shifts are based on standard values for similar functional groups.

Predicted FTIR Spectral Data
Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)2500-3300Broad
C=O (Carboxylic acid)1680-1710Strong
C=C (Alkene)1620-1680Medium
C-Br (Alkyl halide)500-600Strong

Note: Predicted FTIR peaks are based on characteristic absorption bands for the respective functional groups.

Chemical Reactivity and Synthesis

This compound is a stable compound under normal conditions.[1] It is, however, sensitive to heat and air and should be stored under an inert atmosphere at refrigerated temperatures (2-8°C).[1][4]

Synthesis of this compound

A common method for the synthesis of (E)-4-bromobut-2-enoic acid involves the radical bromination of crotonic acid.[3]

Experimental Protocol:

  • A mixture of (E)-but-2-enoic acid (10.00 g, 116.16 mmol), N-bromosuccinimide (NBS, 21.08 g, 118.48 mmol), and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN, 381.49 mg, 2.32 mmol) is dissolved in carbon tetrachloride (CCl₄, 120 mL).[3]

  • The reaction mixture is stirred at 90 °C for 4 hours.[3]

  • Upon completion of the reaction, the mixture is filtered.[3]

  • The filtrate is concentrated under reduced pressure.[3]

  • The resulting residue is recrystallized from hexane (B92381) to yield the pure (E)-4-bromobut-2-enoic acid.[3]

Synthesis_Workflow Reactants Crotonic Acid, NBS, AIBN in CCl₄ Reaction Stir at 90°C for 4 hours Reactants->Reaction Filtration Filter Reaction->Filtration Concentration Concentrate Filtrate Filtration->Concentration Recrystallization Recrystallize from Hexane Concentration->Recrystallization Product This compound Recrystallization->Product

Synthesis Workflow for this compound

Applications in Drug Development

This compound's chemical reactivity makes it a valuable precursor in the synthesis of various biologically active molecules.

Inhibition of Fatty Acid Oxidation

This compound is an effective inhibitor of fatty acid oxidation.[6] It achieves this by targeting and inactivating 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, key enzymes in the β-oxidation pathway.[6] The mechanism involves the enzymatic conversion of this compound to 3-keto-4-bromobutyryl-CoA, which then inhibits the thiolase enzymes.[6]

Experimental Protocol for Thiolase Inhibition Assay:

  • Reaction Mixture Preparation: A reaction buffer (e.g., Tris-HCl, pH 8.0) containing the thiolase enzyme (from a purified source or cell lysate) and a suitable 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA) is prepared.

  • Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture and pre-incubated with the enzyme for a defined period.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of Coenzyme A. The decrease in absorbance at a specific wavelength (e.g., 303 nm for acetoacetyl-CoA) due to the cleavage of the substrate is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rates in the presence and absence of this compound. IC₅₀ values can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Thiolase_Inhibition_Pathway cluster_Mitochondria Mitochondrial β-Oxidation Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA β-Oxidation Steps Thiolase 3-Ketoacyl-CoA Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Bromocrotonic_Acid This compound Keto_Bromo_Butyryl_CoA 3-Keto-4-bromobutyryl-CoA Bromocrotonic_Acid->Keto_Bromo_Butyryl_CoA Enzymatic Conversion Keto_Bromo_Butyryl_CoA->Thiolase Inhibition VEGFR2_Signaling_Pathway cluster_Cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt Pathway PI3K->Akt Survival Cell Survival Akt->Survival Derivative Tetrahydropyridothienopyrimidine Derivative Derivative->VEGFR2 Inhibition

References

4-Bromocrotonic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-Bromocrotonic Acid

Disclaimer: This document is intended for informational purposes for qualified research and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official, most current SDS from your supplier and adhere to all institutional and governmental safety protocols before handling this compound.

Executive Summary

This compound (CAS No. 13991-36-1) is a reactive organic compound utilized in various synthetic applications.[1][2] While valuable, it presents significant health and safety hazards, primarily related to its severe corrosivity. This guide provides a comprehensive overview of its properties, hazards, and the necessary precautions for safe handling, storage, emergency response, and disposal to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring stringent safety controls. The primary dangers are its corrosive effects on skin, eyes, and metals.[3]

  • GHS Hazard Statements: H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[3]

  • Signal Word: Danger

  • Hazard Pictogram:

    • GHS05: Corrosion

The substance is categorized as Skin Corrosion, Sub-category 1C, indicating that it causes full-thickness skin destruction after an exposure between one and four hours.[3] It causes irreversible effects on the eyes.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory conditions.

PropertyValueCitation(s)
CAS Number 13991-36-1[4]
Molecular Formula C₄H₅BrO₂
Molecular Weight 164.99 g/mol
Appearance White to light yellow/pale beige solid, crystal, or powder[4]
Melting Point 73 - 77 °C
Boiling Point 288 °C[4][5]
Density 1.718 g/cm³[4][6]
Flash Point 128 °C[4][5]
Solubility Soluble in Methanol. Sparingly soluble in Chloroform.[4]
pKa 4.13 ± 0.10 (Predicted)[4]

Toxicological Information

Detailed toxicological studies on this compound are limited. The primary toxicological concern is its severe corrosive nature.

Toxicological EndpointDataCitation(s)
Acute Toxicity (Oral, Dermal, Inhalation) No quantitative data available (e.g., LD₅₀, LC₅₀). The Safety Data Sheet explicitly states "No information available."[3]
Skin Corrosion/Irritation Classified as Corrosive, Category 1C. Causes severe skin burns. Responses are observed after exposure times of 1 to 4 hours.[3]
Serious Eye Damage/Irritation Causes serious, irreversible eye damage.[3]
Carcinogenicity, Mutagenicity, Reproductive Toxicity No information available.[3]

Given the lack of specific toxicity data, the substance should be handled as a highly hazardous material, with all exposure routes (inhalation, ingestion, skin/eye contact) strictly avoided.

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risk.

Engineering Controls & Handling Procedures
  • Ventilation: All handling of this compound solid or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Dispensing: When weighing and dispensing the solid, prevent dust dispersion. Use anti-static measures where appropriate.

  • Personal Contact: Avoid all contact with skin, eyes, and clothing. Do not breathe dust.[3]

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Storage Requirements
  • Temperature: Store in a refrigerator at 2-8°C.

  • Container: Keep the container tightly closed and store only in the original, corrosive-resistant packaging.[3]

  • Atmosphere: Store under an inert gas to maintain stability.[3]

  • Security: The storage location should be locked and accessible only to authorized personnel.

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[3] Avoid conditions of heat and exposure to air.[3]

Personal Protective Equipment (PPE)

A robust PPE regimen is mandatory for all personnel handling this chemical.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound Eyes Eye/Face Protection Goggles Chemical Splash Goggles (ANSI Z87.1) Eyes->Goggles Mandatory FaceShield Face Shield (in addition to goggles) Eyes->FaceShield Recommended for large quantities or splash risk Skin Skin & Body Protection Gloves Chemical-Resistant Gloves (e.g., Butyl rubber, Nitrile) Skin->Gloves Mandatory Coat Lab Coat (Chemically resistant) Skin->Coat Mandatory Apron Rubber/Plastic Apron Skin->Apron Recommended for large quantities or splash risk Respiratory Respiratory Protection Respirator NIOSH-approved Respirator (If dust/aerosol generation is likely or ventilation is inadequate) Respiratory->Respirator As per risk assessment

Caption: PPE Selection Guide for this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
  • General Advice: Move the victim to fresh air. Call a poison center or doctor immediately. Show the Safety Data Sheet to the medical professional.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill Response Protocol

The following workflow outlines the procedure for managing a spill.

Spill_Response Start Spill Occurs Evacuate Evacuate immediate area Alert personnel Start->Evacuate Assess Assess spill size & risk (Is it a minor or major spill?) Evacuate->Assess DonPPE Don appropriate PPE (See Section 6.0) Assess->DonPPE Minor Spill MajorSpill Major Spill: Call Emergency Response Team (e.g., EH&S) Assess->MajorSpill Major Spill Contain Contain spill with inert absorbent (e.g., sand, vermiculite) Do NOT use combustible materials DonPPE->Contain Cleanup Carefully collect material without creating dust. Place in a labeled, sealed container. Contain->Cleanup Decontaminate Decontaminate spill area and equipment Cleanup->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report incident to Safety Officer Dispose->Report End Procedure Complete Report->End MajorSpill->Report

Caption: Emergency Response Workflow for a this compound Spill.

Waste Disposal

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Classification: this compound is a halogenated organic acid and must be disposed of as hazardous chemical waste.[7]

  • Procedure:

    • Do not pour waste down the drain.[7]

    • Collect all waste material (including contaminated absorbents and PPE) in a designated, compatible, and clearly labeled "Halogenated Organic Waste" container.[7]

    • Ensure the waste container is kept closed, stored in a safe, ventilated area (like a satellite accumulation area in a fume hood), and is free from external contamination.

    • Arrange for pickup and disposal by certified hazardous waste personnel in accordance with all local, state, and federal regulations.

Risk Assessment Workflow

A systematic approach to risk assessment should be performed before any new procedure involving this compound is undertaken.

Risk_Assessment Start Start: New Protocol Involving this compound IdentifyHazards 1. Identify Hazards (Corrosivity, Lack of Toxicity Data) Start->IdentifyHazards AssessRisks 2. Assess Risks (Quantity, Concentration, Dust/Aerosol Potential, Frequency of Use) IdentifyHazards->AssessRisks ImplementControls 3. Implement Control Measures AssessRisks->ImplementControls EngControls Engineering Controls (Fume Hood) ImplementControls->EngControls AdminControls Administrative Controls (SOPs, Training) ImplementControls->AdminControls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) ImplementControls->PPE Review 4. Review Controls Are they adequate? ImplementControls->Review Proceed Proceed with Experiment Review->Proceed Yes Revise Revise Protocol / Implement a Higher Level of Control Review->Revise No Revise->ImplementControls

Caption: General Risk Assessment Workflow for Chemical Handling.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Bromocrotonic Acid via Allylic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of (E)-4-Bromocrotonic acid from (E)-crotonic acid. The described method utilizes a free-radical allylic bromination, commonly known as the Wohl-Ziegler reaction, with N-Bromosuccinimide (NBS) as the brominating agent and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as the radical initiator. 4-Bromocrotonic acid is a valuable chemical intermediate used in the preparation of various organic molecules, including derivatives with antiproliferative activities.[1] It also acts as a fatty acid blocking agent by inhibiting enzymes involved in fatty acid oxidation and ketone body degradation, making it a useful tool in metabolic research.[2][3][4] This protocol includes a detailed reaction mechanism, a step-by-step experimental procedure, quantitative data tables, and workflow visualizations to ensure reliable and reproducible results.

Reaction Scheme and Mechanism

The synthesis proceeds via the Wohl-Ziegler reaction, which achieves selective bromination at the allylic position (the carbon adjacent to the double bond) of crotonic acid.[5][6] N-Bromosuccinimide (NBS) serves as a source of a low, constant concentration of molecular bromine (Br₂), which is crucial for favoring the radical substitution pathway over the electrophilic addition to the alkene.[5][6]

Reaction_Scheme cluster_reactants Reactants cluster_products Product Crotonic_Acid Crotonic Acid Reagents 1. NBS, AIBN 2. CCl₄, 90°C, 4h Bromocrotonic_Acid This compound Reagents->Bromocrotonic_Acid

Caption: Overall reaction for the synthesis of this compound.

The reaction mechanism is a free-radical chain reaction involving three main stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator, AIBN, upon heating, which then facilitates the formation of a bromine radical from NBS.

  • Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of crotonic acid, forming a resonance-stabilized allylic radical.[7][8] This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, this compound, and another bromine radical, which continues the chain reaction.[5][8]

  • Termination: The reaction concludes when radicals combine to form non-radical species.

Workflow start Start setup Combine Crotonic Acid, NBS, and AIBN in CCl₄ in a round-bottom flask. start->setup reflux Heat the mixture to 90°C and stir under reflux for 4 hours. setup->reflux cool Cool the reaction mixture to room temperature. reflux->cool filter Filter the mixture to remove the succinimide (B58015) byproduct. cool->filter concentrate Concentrate the filtrate in vacuo using a rotary evaporator. filter->concentrate recrystallize Dissolve the crude residue in a minimum of hot hexane (B92381) and cool to induce crystallization. concentrate->recrystallize isolate Isolate the purified crystals by filtration and dry. recrystallize->isolate end Obtain (E)-4-Bromocrotonic Acid isolate->end

References

Application Note and Protocol: Preparation of 4-Bromocrotonic Acid Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromocrotonic acid (CAS No. 13991-36-1) is a reactive chemical intermediate widely used in organic synthesis for the development of pharmaceuticals and other fine chemicals.[1][2] Structurally, it is a brominated derivative of crotonic acid, featuring a bromine atom and a double bond that are key to its reactivity.[2] In biological research, (E)-4-Bromocrotonic Acid acts as a fatty acid blocking agent.[1] It is known to inhibit the enzyme carnitine acyltransferase, which is involved in the transport and subsequent β-oxidation of fatty acids into mitochondria.[3] This inhibitory action allows for the selective adjustment of long-chain acyl-CoA and carnitine levels in tissues, making it a valuable tool for metabolic research.[1]

Due to its corrosive nature and reactivity, proper handling and preparation of this compound solutions are critical for ensuring experimental accuracy, reproducibility, and laboratory safety. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 13991-36-1[1][3][4]
Molecular Formula C₄H₅BrO₂[3][5][6]
Molecular Weight 164.99 g/mol [3][6]
Appearance White to light yellow powder or crystal[5]
Melting Point 73.0 - 77.0 °C
pKa (Predicted) 4.13 ± 0.10[5]
Solubility Soluble in Methanol and Water. Sparingly soluble in Chloroform.[1][4][5]
Storage Temperature 2°C - 8°C, under an inert atmosphere[1][3][4][5]

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). The choice of solvent and concentration should be adapted based on the specific requirements of the downstream application and the solubility of the compound in the chosen solvent.

3.1 Materials and Equipment

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate-sized conical tube or vial (e.g., 15 mL)

  • Vortex mixer and/or sonicator

  • Micropipettes

  • Sterile, amber (light-protecting) microcentrifuge tubes or cryovials for aliquots

  • Syringe and 0.22 µm syringe filter (optional, for sterilization)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

3.2 Step-by-Step Procedure

  • Calculate Required Mass:

    • Use the following formula to determine the mass of this compound needed:

      • Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of a 100 mM stock solution:

      • Mass (g) = 0.1 mol/L × 0.010 L × 164.99 g/mol = 0.0165 g = 16.5 mg

  • Weigh the Compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh the calculated mass (e.g., 16.5 mg) of this compound powder. Handle the solid compound inside a chemical fume hood.

  • Dissolution:

    • Transfer the weighed powder to a 15 mL conical tube.

    • Add a portion of the final volume of DMSO (e.g., 8 mL for a final volume of 10 mL).

    • Cap the tube securely and vortex vigorously for 1-2 minutes to dissolve the solid.

    • If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes.

    • Once fully dissolved, add DMSO to reach the final desired volume (e.g., 10 mL). Vortex briefly to ensure a homogenous solution.

  • Sterilization (Optional):

    • If the stock solution is intended for cell culture experiments, sterile filtration is recommended.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile container.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at 2°C - 8°C as recommended.[3] Protect from light and air exposure.[4]

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazard Identification: The compound is corrosive and can cause severe skin burns and eye damage.[4] It may also be corrosive to metals.[4]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[4][7] Avoid breathing dust.[4] Prevent contact with skin, eyes, and clothing.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualization of Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

Caption: Workflow for the preparation of this compound stock solution.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analytical Quantification of 4-Bromocrotonic Acid

Introduction

This compound is a reactive organic compound utilized in various chemical syntheses, including the development of pharmaceutical agents.[1] As an inhibitor of fatty acid oxidation and ketone body degradation, its accurate quantification is crucial for metabolic research, drug development, and quality control processes.[2][3] This document provides detailed protocols and comparative data for several analytical methods suitable for the quantification of this compound in various matrices. The methods discussed include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence Detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and an indirect UV-Visible Spectrophotometric method.

Comparative Summary of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix complexity, available instrumentation, and throughput needs. The following table summarizes the key quantitative parameters for the methods detailed in this document.

Parameter HPLC-UV HPLC-FLD (with Derivatization) GC-MS (with Derivatization) Indirect UV-Vis Spectrophotometry
Principle UV absorbance of the carboxyl groupFluorescence of a coumarin (B35378) derivativeMass-to-charge ratio of fragmented, derivatized analyteMeasures unreacted oxidizing agent
Typical Column C18 Reverse-PhaseC18 Reverse-PhaseSH-WAX or PE-5MSNot Applicable
Detection Wavelength ~200-210 nmExcitation: ~325 nm, Emission: ~395 nmMass Analyzer (Scan or SIM mode)~508-520 nm (depends on dye)
Limit of Detection (LOD) ~0.05 mg/LExpected to be in the µg/L rangeExpected to be in the µg/L range~0.1-1.5 µg/mL
Limit of Quantification (LOQ) ~0.2 mg/LExpected to be in the µg/L rangeExpected to be in the µg/L range~0.4-4.5 µg/mL
Linearity Range 0.5 - 100 mg/LBroad range expected4 - 100 µM2 - 50 µg/mL
Advantages Simple, direct method, common equipmentHigh sensitivity and selectivityHigh specificity, structural confirmationCost-effective, simple instrumentation
Disadvantages Lower sensitivity, potential matrix interferenceRequires extra derivatization stepRequires derivatization, complex instrumentationIndirect method, potential for interferences

Note: Some performance metrics are estimated based on data for structurally similar short-chain fatty acids and bromoalkanoic acids due to limited specific data for this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct analysis of this compound in relatively clean sample matrices. It relies on the UV absorption of the molecule's carboxyl group and carbon-carbon double bond.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard (min 98% purity)[1]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric Acid or Phosphoric Acid (for pH adjustment)

  • Mobile Phase: Acetonitrile/Water (e.g., 10/90 v/v) with 0.3% Sulfuric Acid.[4]

2. Standard Preparation

  • Prepare a stock solution of 1000 mg/L of this compound in the mobile phase.

  • Perform serial dilutions of the stock solution to create calibration standards ranging from 0.5 mg/L to 100 mg/L.

3. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase.

  • For complex matrices, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

  • Column : Newcrom BH mixed-mode or a standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase : Isocratic mixture of Acetonitrile/Water (10/90) with 0.3% Sulfuric Acid.[4]

  • Flow Rate : 1.0 mL/min.[4]

  • Injection Volume : 5-20 µL.

  • Column Temperature : 30°C.[5]

  • Detector : UV-Vis Detector.

  • Detection Wavelength : 200 nm.[4]

5. Data Analysis

  • Quantify the this compound in samples by comparing the peak area to the calibration curve generated from the reference standards.

Workflow Diagram

HPLC_UV_Workflow prep Sample/Standard Preparation filter Filtration (0.45 µm) prep->filter Dissolve in Mobile Phase hplc HPLC System (C18 Column) filter->hplc Inject uv UV Detector (200 nm) hplc->uv data Data Acquisition & Quantification uv->data

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: HPLC with Fluorescence Detection (Pre-column Derivatization)

For higher sensitivity, this compound can be derivatized with a fluorescent labeling agent before HPLC analysis. 4-Bromomethyl-6,7-dimethoxycoumarin reacts with the carboxylic acid group to form a highly fluorescent ester, significantly lowering the limit of detection.[6][7]

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard.

  • 4-Bromomethyl-6,7-dimethoxycoumarin (Br-DMC).[7]

  • Acetone or Anhydrous Acetonitrile (HPLC grade).[6][7]

  • 18-Crown-6 (catalyst).[6]

  • Anhydrous Potassium Carbonate (base).[6]

  • Water (HPLC grade).

2. Derivatization Procedure

  • Labeling Reagent : Prepare a 1 mg/mL solution of Br-DMC in anhydrous acetonitrile.[7]

  • Sample/Standard Prep : Dissolve the dried fatty acid residue or standard in 200 µL of the Br-DMC solution in a 2 mL vial.[7]

  • Reaction : Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.[7]

  • Incubation : Cap the vial, vortex, and incubate the mixture at 70°C for 30-60 minutes.[6][7]

  • Work-up : Cool the mixture to room temperature. Centrifuge to pellet the potassium carbonate and transfer the supernatant to an HPLC vial.[7]

3. HPLC Conditions

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6][7]

  • Mobile Phase : Gradient of acetonitrile and water.[7]

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detector : Fluorescence Detector.

  • Wavelengths : Excitation at ~325 nm and Emission at ~395 nm.[7]

4. Data Analysis

  • Quantify the derivatized this compound by comparing its peak area to a calibration curve prepared from derivatized standards.

Workflow Diagram

HPLC_FLD_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis sample Sample/Standard (Dried Residue) reagents Add Br-DMC, K₂CO₃, 18-Crown-6 sample->reagents heat Incubate at 70°C reagents->heat workup Cool & Centrifuge heat->workup transfer Transfer Supernatant to HPLC Vial workup->transfer hplc HPLC System (C18 Column) transfer->hplc Inject fld Fluorescence Detector (Ex:325/Em:395 nm) hplc->fld data Data Acquisition & Quantification fld->data

Caption: Workflow for sensitive quantification via derivatization and HPLC-FLD.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity. As carboxylic acids are not typically volatile, a derivatization step is required to convert this compound into a more volatile ester form before analysis.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard.

  • Derivatization Agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Ethyl Acetate or other suitable organic solvent.

  • Internal Standard (optional but recommended): e.g., a structurally similar fatty acid not present in the sample.

2. Derivatization Procedure (Silylation)

  • Evaporate the solvent from the sample/standard to dryness under a stream of nitrogen.

  • Add the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • Column : SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) or similar polar capillary column.[8]

  • Injector Temperature : 240-250°C.[8]

  • Carrier Gas : Helium at a constant linear velocity (e.g., 34.0 cm/s).[8]

  • Oven Temperature Program : 80°C (hold 2 min), ramp at 40°C/min to 200°C, then ramp at 25°C/min to 240°C (hold 2 min).[8] (Note: This program is for short-chain fatty acids and should be optimized for the specific derivative of this compound).

  • MS Ion Source Temperature : 200-220°C.[8][9]

  • MS Interface Temperature : 240°C.[8]

  • Measurement Mode : Scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced quantification.

4. Data Analysis

  • Identify the derivative peak based on its retention time and mass spectrum.

  • Quantify using the peak area relative to a calibration curve or an internal standard.

Workflow Diagram

GCMS_Workflow sample Sample/Standard (Dried) deriv Add Derivatization Agent (e.g., BSTFA) & Heat sample->deriv gcms GC-MS System deriv->gcms Inject ms Mass Spectrometer (Scan or SIM) gcms->ms data Data Analysis (Mass Spectra) ms->data

Caption: General workflow for this compound analysis by GC-MS.

Method 4: Indirect UV-Visible Spectrophotometry

This method offers a simple and cost-effective alternative to chromatography. It is based on the oxidation of the analyte with a known excess of an oxidizing agent, N-Bromosuccinimide (NBS). The amount of unreacted NBS is then determined by reacting it with a colored dye (e.g., Methyl Orange) and measuring the absorbance.[10] The decrease in color intensity is proportional to the concentration of the analyte.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard.

  • N-Bromosuccinimide (NBS) standard solution (e.g., 70 µg/mL).[11]

  • Methyl Orange or Amaranth dye solution.[10][12]

  • Hydrochloric Acid (1M).[12]

  • Water (doubly distilled).

2. Assay Procedure

  • Calibration Curve :

    • Pipette increasing volumes of the this compound standard solution into a series of 10 mL volumetric flasks.

    • To each flask, add 1.0 mL of 1M HCl followed by 1.0 mL of the NBS solution.[10][12]

    • Stopper the flasks, mix well, and let stand for 15-30 minutes to allow the oxidation reaction to complete.[10][12]

    • Add 1.0 mL of the Methyl Orange dye solution to each flask. Dilute to the mark with water and mix.[10]

    • After 5 minutes, measure the absorbance of each solution at the dye's λmax (e.g., 508 nm for Methyl Orange) against a reagent blank.[10][11]

  • Sample Analysis : Prepare sample solutions similarly and measure their absorbance.

3. Data Analysis

  • Plot absorbance versus the concentration of the standard drug to create a calibration curve.

  • Determine the concentration of this compound in the samples from the calibration curve. The amount of NBS that reacted corresponds to the amount of the drug.[12]

Logical Relationship Diagram

Spectro_Logic reagents Analyte (4-BCA) + Excess NBS + Acid (HCl) reaction Oxidation Reaction (15-30 min) reagents->reaction products Oxidized 4-BCA + Unreacted NBS reaction->products dye Add Indicator Dye (e.g., Methyl Orange) products->dye measure Measure Absorbance (at λmax of Dye) dye->measure quantify Quantify based on [Unreacted NBS] measure->quantify [4-BCA] ∝ ΔAbsorbance

Caption: Principle of indirect spectrophotometric quantification of 4-BCA.

References

Application Note: HPLC Analysis of 4-Bromocrotonic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromocrotonic acid is a reactive organobromine compound with potential applications in pharmaceutical and chemical synthesis. Its analysis in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. This application note presents a detailed protocol for the quantitative determination of this compound in human plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methodology encompasses sample preparation, chromatographic conditions, and method validation parameters.

Due to the limited chromophore of this compound, direct UV detection can be challenging at low concentrations. Therefore, this protocol also discusses an alternative derivatization strategy to enhance detection sensitivity, a common technique for similar analytes.[1][2]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., 4-Bromobenzoic acid

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (drug-free)

  • Trichloroacetic acid (TCA)

  • Ethyl acetate (B1210297)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

3. Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction

This method is designed to efficiently remove proteins and concentrate the analyte of interest.

  • Thaw frozen human plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 400 µL of 10% (w/v) trichloroacetic acid in acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

4. HPLC-UV Chromatographic Conditions

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

5. Method Validation

The analytical method should be validated according to standard guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the expected performance characteristics of this method.

Data Presentation

Table 1: Summary of Quantitative Data for HPLC Method Validation

ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 92.5% - 104.8%
Precision (RSD%)
- Intra-day< 5.2%
- Inter-day< 7.8%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Extraction Recovery > 85%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis HPLC Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (400 µL 10% TCA in ACN) add_is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge1 Centrifuge (10,000 x g, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_ea Add Ethyl Acetate (1 mL) supernatant->add_ea vortex2 Vortex (2 min) add_ea->vortex2 centrifuge2 Centrifuge (3,000 x g, 5 min) vortex2->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (210 nm) separation->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for the HPLC analysis of this compound in plasma.

logical_relationship cluster_challenge Analytical Challenge cluster_solution Proposed Solution cluster_outcome Expected Outcome challenge Low UV absorbance and complex matrix of this compound in plasma sample_prep Protein Precipitation & LLE challenge->sample_prep derivatization Optional: Derivatization with p-Bromophenacyl Bromide challenge->derivatization hplc_uv RP-HPLC with UV Detection sample_prep->hplc_uv derivatization->hplc_uv enhances sensitivity outcome Sensitive and selective quantification of this compound hplc_uv->outcome

Caption: Rationale for the proposed analytical strategy.

Discussion

The proposed method provides a robust framework for the determination of this compound in human plasma. The combination of protein precipitation and liquid-liquid extraction ensures a clean sample extract, minimizing matrix effects and protecting the analytical column.[3][4] The use of a C18 column with a simple isocratic mobile phase allows for good separation and a reasonable run time.

For applications requiring lower detection limits, derivatization of the carboxylic acid group with a UV-active agent such as p-bromophenacyl bromide can be employed.[1] This would significantly enhance the molar absorptivity of the analyte, allowing for more sensitive detection at a higher wavelength (e.g., 260 nm), thereby reducing potential interferences from endogenous plasma components.

Conclusion

This application note details a comprehensive and reliable RP-HPLC-UV method for the quantification of this compound in human plasma. The protocol is suitable for use in pharmacokinetic and other drug development studies. The method can be adapted and validated in any laboratory equipped with standard HPLC instrumentation. For higher sensitivity, a derivatization step is recommended.

References

Application Notes and Protocols: 4-Bromocrotonic Acid for Myocardial Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial metabolism is a complex and dynamic process, with the heart muscle primarily relying on the oxidation of fatty acids for its substantial energy requirements. In various pathological conditions, such as myocardial ischemia and heart failure, this metabolic flexibility is impaired, leading to cellular dysfunction. 4-Bromocrotonic acid (4-BCA) is a valuable research tool for investigating the role of fatty acid oxidation in cardiac physiology and pathophysiology. As a potent inhibitor of fatty acid β-oxidation, 4-BCA allows for the controlled modulation of this key metabolic pathway, enabling detailed studies of its impact on myocardial function and cellular signaling. These application notes provide an overview of 4-BCA's mechanism of action, detailed experimental protocols for its use in isolated heart models, and a summary of its reported effects on myocardial metabolism.

Mechanism of Action

This compound exerts its inhibitory effect on myocardial metabolism primarily by targeting the terminal enzyme of the β-oxidation spiral, 3-ketoacyl-CoA thiolase.[1] It also inhibits acetoacetyl-CoA thiolase, an enzyme involved in ketone body degradation.[1] The current understanding is that this compound is enzymatically converted within the mitochondria to 3-keto-4-bromobutyryl-CoA.[1] This intermediate then acts as a potent and effective inhibitor of both 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[1] By blocking these enzymes, 4-BCA effectively halts the breakdown of fatty acids and ketone bodies for energy production in the myocardium.[1] This specific inhibition allows researchers to investigate the consequences of reduced fatty acid oxidation on cardiac function and explore the potential of metabolic modulators in treating cardiac diseases.

Data Presentation

The following tables summarize the quantitative effects of this compound on myocardial metabolism and function, based on a study using an extracorporeally perfused swine heart model.

ParameterConditionControlThis compoundFold Change
Acyl Carnitine Aerobic TissueBaseline+212%3.12
Ischemic TissueBaseline-9%0.91
Acyl CoA Aerobic TissueBaseline+78%1.78
Ischemic TissueBaseline+29%1.29

Table 1: Effect of this compound on Myocardial Metabolites. Data is presented as the percentage change from baseline.

ParameterMeasurementEffect of this compound
Cardiac Function Max LV dP/dtDepressed Function
LVEDP+87% increase

Table 2: Effect of this compound on Cardiac Function. LVEDP: Left Ventricular End-Diastolic Pressure.

Experimental Protocols

Isolated Perfused Heart (Langendorff) Protocol for Studying the Effects of this compound

This protocol describes the retrograde perfusion of an isolated rat heart to assess the impact of this compound on myocardial function and metabolism.

Materials:

  • Male Wistar rats (250-300g)

  • Heparin (1000 IU/kg)

  • Sodium pentobarbital (B6593769) (60 mg/kg IP)

  • Krebs-Henseleit Buffer (see composition below)

  • This compound stock solution

  • Langendorff apparatus

  • Physiological monitoring equipment (pressure transducer, heart rate monitor)

  • Dissection tools

Procedure:

  • Animal Preparation: Anesthetize the rat with sodium pentobarbital. Administer heparin intravenously to prevent coagulation.[2]

  • Heart Excision: Perform a thoracotomy to expose the heart. Carefully dissect the aorta and place a ligature around it. Quickly excise the heart and immediately immerse it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.[2][3]

  • Cannulation: Mount the aorta onto the cannula of the Langendorff apparatus, ensuring no air bubbles are introduced into the system. Secure the aorta with the ligature.[2]

  • Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be kept constant, typically between 60-80 mmHg for a rat heart.[4]

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate and left ventricular developed pressure (LVDP).

  • 4-BCA Administration: Following stabilization, switch to a perfusion buffer containing the desired concentration of this compound. A concentration of 0.34 mg/kg/min has been used in swine models and can be adapted for the rat heart.[5]

  • Data Acquisition: Continuously record cardiac function parameters (LVDP, heart rate, coronary flow) throughout the experiment.

  • Tissue Collection: At the end of the experiment, freeze-clamp the heart tissue in liquid nitrogen for subsequent metabolic analysis (e.g., measurement of acyl-CoA and acylcarnitine levels).

Preparation of Krebs-Henseleit Buffer (1 Liter)

Composition:

ComponentConcentration (mM)Weight (g)
NaCl1186.90
KCl4.70.35
KH2PO41.20.16
MgSO4·7H2O1.20.29
NaHCO3252.10
Glucose111.98
CaCl2·2H2O2.50.37

Procedure:

  • Dissolve all components except CaCl2 in 900 mL of deionized water.

  • Separately dissolve CaCl2 in 50 mL of deionized water.

  • Slowly add the CaCl2 solution to the main buffer solution while stirring to prevent precipitation.

  • Bring the final volume to 1 Liter with deionized water.

  • Aerate the buffer with 95% O2 / 5% CO2 for at least 20 minutes before use to achieve a pH of 7.4.[6][7]

Quantification of Acyl-CoA and Acylcarnitine in Heart Tissue

Methodology:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoA and acylcarnitine species in myocardial tissue.[8]

Procedure Outline:

  • Tissue Homogenization: Homogenize the freeze-clamped heart tissue in a suitable extraction solvent (e.g., methanol/water).

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoA and acylcarnitine fractions.

  • Derivatization (for some methods): Chemical derivatization may be employed to enhance the chromatographic separation and mass spectrometric detection of certain species.

  • LC-MS/MS Analysis: Separate the different acyl-CoA and acylcarnitine species using a suitable liquid chromatography column and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of each analyte.

3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the cleavage of a substrate.

Materials:

  • Mitochondrial protein extract from heart tissue

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Acetoacetyl-CoA (substrate)

  • Coenzyme A (CoA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, CoA, and DTNB.

  • Add the mitochondrial protein extract to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the substrate, acetoacetyl-CoA.

  • Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the free thiol group of CoA (produced by the thiolase reaction) with DTNB.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Visualizations

cluster_Mitochondrion Mitochondrial Matrix Fatty_Acid Fatty Acyl-CoA Beta_Oxidation β-Oxidation Spiral Fatty_Acid->Beta_Oxidation Ketoacyl_CoA 3-Ketoacyl-CoA Beta_Oxidation->Ketoacyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle BCA 4-Bromocrotonic Acid BCA_active 3-Keto-4-bromobutyryl-CoA BCA->BCA_active Enzymatic Conversion BCA_active->Thiolase Inhibition

Caption: Mechanism of this compound inhibition of fatty acid β-oxidation.

cluster_Prep Preparation cluster_Perfusion Perfusion Protocol cluster_Analysis Analysis Animal_Prep 1. Anesthetize & Heparinize Rat Heart_Excision 2. Excise Heart Animal_Prep->Heart_Excision Cannulation 3. Cannulate Aorta on Langendorff Apparatus Heart_Excision->Cannulation Stabilization 4. Stabilize with Krebs-Henseleit Buffer Cannulation->Stabilization BCA_Infusion 5. Infuse 4-BCA in Perfusion Buffer Stabilization->BCA_Infusion Data_Collection 6. Monitor Cardiac Function BCA_Infusion->Data_Collection Tissue_Collection 7. Freeze-Clamp Heart Tissue Data_Collection->Tissue_Collection Metabolomics 8. LC-MS/MS for Acyl-CoA & Acylcarnitines Tissue_Collection->Metabolomics Enzyme_Assay 9. Thiolase Activity Assay Tissue_Collection->Enzyme_Assay

Caption: Experimental workflow for studying 4-BCA in an isolated heart model.

References

Application Notes and Protocols for Cellular Fatty Acid Oxidation (FAO) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty acid oxidation (β-oxidation) is a critical metabolic pathway responsible for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.[1][2] This mitochondrial process breaks down fatty acids into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate NADH and FADH2, ultimately driving ATP synthesis through the electron transport chain.[2][3] Dysregulation of FAO is implicated in various diseases, including metabolic disorders, diabetes, obesity, and cancer, making it a key target for therapeutic intervention.[4] Consequently, robust and reliable cellular assays for measuring the inhibition of FAO are essential for researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for three widely used methods to assess FAO inhibition: the Agilent Seahorse XF Analyzer, radiometric assays using tritiated palmitate, and a plate-based luminescent assay.

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

The process begins with the transport of long-chain fatty acids into the mitochondrial matrix, a critical rate-limiting step, followed by a four-step enzymatic spiral that systematically shortens the fatty acid chain.

FAO_Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) AcylCoA Fatty Acyl-CoA LCFA->AcylCoA ACSL CPT1 CPT1 (Carnitine Palmitoyltransferase 1) AcylCoA->CPT1 + Carnitine CAT CAT (Carnitine-Acylcarnitine Translocase) CPT1->CAT Acylcarnitine CPT2 CPT2 (Carnitine Palmitoyltransferase 2) CAT->CPT2 Matrix_AcylCoA Fatty Acyl-CoA CPT2->Matrix_AcylCoA + CoA BetaOx β-Oxidation Spiral Matrix_AcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA n cycles ETC Electron Transport Chain (ETC) BetaOx->ETC FADH2, NADH TCA TCA Cycle AcetylCoA->TCA TCA->ETC FADH2, NADH ATP ATP ETC->ATP O2 consumption Etomoxir Etomoxir (Inhibitor) Etomoxir->CPT1 Seahorse_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis Seed Seed cells in XF microplate Incubate Incubate overnight (37°C, CO2) Seed->Incubate Media_Change Replace culture medium with substrate-limited FAO medium Hydrate Hydrate sensor cartridge (37°C, non-CO2) Inhibitor_Add Add Etomoxir (inhibitor) to designated wells Media_Change->Inhibitor_Add 45 min prior to assay Substrate_Add Add Palmitate-BSA or BSA control Inhibitor_Add->Substrate_Add 15 min prior to assay Load_XF Load plate into Seahorse Analyzer Substrate_Add->Load_XF Measure_Basal Measure Basal OCR Load_XF->Measure_Basal Inject_Stressors Inject Stressor Drugs (Oligomycin, FCCP, Rot/AA) Measure_Basal->Inject_Stressors Measure_Stressed Measure Stressed OCR Inject_Stressors->Measure_Stressed Analyze Calculate FAO parameters: - Basal Respiration - Acute Response - Capacity Radiometric_Principle cluster_cell Cellular Process cluster_separation Separation & Detection H3_Palmitate [³H]-Palmitate Substrate BetaOx Mitochondrial β-Oxidation H3_Palmitate->BetaOx H3_Water ³H₂O (Tritiated Water) BetaOx->H3_Water Add_Acid Stop reaction (e.g., perchloric acid) BetaOx->Add_Acid Vapor_Transfer Separate ³H₂O from [³H]-Palmitate via vapor diffusion Add_Acid->Vapor_Transfer Scintillation Quantify ³H₂O in scintillation cocktail Vapor_Transfer->Scintillation

References

Application Notes and Protocols for Seahorse XF Assay with 4-Bromocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Agilent Seahorse XF Analyzer is a powerful platform for real-time measurement of cellular metabolism, quantifying two key energy pathways: mitochondrial respiration and glycolysis. This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in a multi-well format. Fatty acid oxidation (FAO) is a critical metabolic process for many cell types, providing a significant source of ATP, particularly in tissues with high energy demands like the heart and skeletal muscle. Dysregulation of FAO has been implicated in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

4-Bromocrotonic acid is an effective inhibitor of fatty acid oxidation. It specifically targets and inhibits 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, key enzymes in the β-oxidation spiral and ketone body degradation.[1][2][3] By inhibiting these enzymes, this compound effectively reduces cellular respiration that is dependent on the oxidation of long-chain fatty acids. This application note provides a detailed protocol for utilizing the Seahorse XF platform to investigate the metabolic effects of this compound on cellular bioenergetics.

Principle of the Assay

This protocol is designed as a Seahorse XF Fatty Acid Oxidation (FAO) Stress Test. The assay measures the cellular oxygen consumption rate (OCR) in response to a fatty acid substrate (palmitate conjugated to BSA) and the subsequent inhibition of FAO by this compound. By sequentially injecting various metabolic modulators, a comprehensive profile of a cell's reliance on FAO can be generated. The typical Seahorse XF FAO assay workflow involves measuring basal respiration, the response to an FAO substrate, the specific inhibition of FAO, and a mitochondrial stress test to assess overall mitochondrial health.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from a Seahorse XF FAO assay using this compound. These values are for illustrative purposes to demonstrate expected trends. Actual results will vary depending on the cell type, experimental conditions, and specific instrumentation.

Table 1: The Effect of this compound on Fatty Acid Oxidation-dependent Oxygen Consumption Rate (OCR)

Treatment GroupBasal OCR (pmol/min)OCR after Palmitate-BSA (pmol/min)OCR after this compound (pmol/min)
Vehicle Control50 ± 5100 ± 898 ± 7
This compound50 ± 6102 ± 960 ± 5

Table 2: Key Parameters of Mitochondrial Respiration in the Presence of this compound

ParameterVehicle ControlThis compound
Basal Respiration (pmol/min)100 ± 860 ± 5
ATP Production (pmol/min)75 ± 640 ± 4
Maximal Respiration (pmol/min)200 ± 15120 ± 10
Spare Respiratory Capacity (%)100%50%

Experimental Protocols

Materials and Reagents
  • Seahorse XF Cell Culture Microplates (Agilent)

  • Seahorse XF Sensor Cartridge (Agilent)

  • Seahorse XF Calibrant (Agilent)

  • Seahorse XF Base Medium (e.g., DMEM, pH 7.4) (Agilent)

  • L-Glutamine

  • Sodium Pyruvate

  • Glucose

  • L-Carnitine

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Palmitate

  • This compound

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) (uncoupling agent)

  • Rotenone (B1679576)/Antimycin A (Complex I and III inhibitors)

  • Cell line of interest

Experimental Workflow Diagram

Seahorse_FAO_Workflow cluster_prep Day 1: Cell Seeding cluster_assay_prep Day 2: Assay Preparation cluster_assay_run Day 2: Seahorse XF Assay cluster_analysis Data Analysis seed_cells Seed cells in Seahorse XF microplate hydrate_cartridge Hydrate (B1144303) sensor cartridge overnight prepare_media Prepare substrate-limited and assay media hydrate_cartridge->prepare_media prepare_compounds Prepare Palmitate-BSA, this compound, and mitochondrial inhibitors prepare_media->prepare_compounds equilibrate_cells Equilibrate cells in assay medium prepare_compounds->equilibrate_cells load_cartridge Load injection ports of sensor cartridge equilibrate_cells->load_cartridge calibrate_instrument Calibrate Seahorse XF Analyzer load_cartridge->calibrate_instrument run_assay Run Seahorse XF FAO Stress Test calibrate_instrument->run_assay analyze_data Analyze OCR and ECAR data run_assay->analyze_data

Caption: Experimental workflow for the Seahorse XF Fatty Acid Oxidation Stress Test.

Detailed Methodologies

1. Cell Culture and Seeding (Day 1)

  • Culture cells under standard conditions until they reach the desired confluency.

  • Harvest and count the cells. Determine the optimal seeding density for your cell line to achieve 80-90% confluency on the day of the assay. This typically ranges from 5,000 to 40,000 cells per well.[4]

  • Seed the appropriate number of cells in each well of a Seahorse XF cell culture microplate. Do not seed cells in the background correction wells.[5]

  • Incubate the plate overnight in a humidified 37°C CO2 incubator.

2. Preparation of Reagents (Day 2)

  • Hydrate Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[4][5]

  • Prepare Substrate-Limited Medium: Prepare cell culture medium with limited substrates to encourage reliance on fatty acid oxidation. A typical formulation is DMEM with 0.5 mM glucose, 1 mM glutamine, 1% FBS, and 0.5 mM L-carnitine.

  • Prepare Seahorse XF Assay Medium: Use a base medium such as Seahorse XF DMEM (pH 7.4) supplemented with 2.5 mM glucose and 0.5 mM L-carnitine. Warm to 37°C and adjust the pH to 7.4.

  • Prepare Palmitate-BSA Substrate:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

    • Prepare a 10 mM stock solution of palmitate in 100% ethanol.

    • Warm both solutions to 37°C.

    • Slowly add the palmitate stock solution to the warm BSA solution while vortexing to achieve a final concentration and molar ratio appropriate for your experiment (e.g., 1 mM Palmitate: 0.17 mM BSA).

    • Incubate the mixture at 37°C for 1 hour to allow for conjugation.

  • Prepare Injection Compounds:

    • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or ethanol). Further dilute in the Seahorse XF assay medium to a 10x concentration of the final desired working concentration. The optimal concentration should be determined empirically for each cell line, starting with a range of 10-100 µM.

    • Mitochondrial Stress Test Reagents: Prepare 10x stock solutions of oligomycin (e.g., 10 µM), FCCP (e.g., 10 µM), and a mixture of rotenone and antimycin A (e.g., 5 µM each) in the Seahorse XF assay medium. The optimal concentrations of these inhibitors may need to be determined for your specific cell line.[6]

3. Seahorse XF Assay Procedure (Day 2)

  • Cell Plate Preparation:

    • Remove the culture medium from the cell plate.

    • Wash the cells once with the pre-warmed Seahorse XF assay medium.

    • Add the appropriate volume of assay medium to each well (e.g., 180 µL for a 96-well plate).

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.[7]

  • Load Sensor Cartridge:

    • Load the prepared 10x injection compounds into the designated ports of the hydrated sensor cartridge. A typical injection strategy is as follows:

      • Port A: Palmitate-BSA conjugate (or BSA control)

      • Port B: this compound (or vehicle control)

      • Port C: Oligomycin

      • Port D: FCCP followed by Rotenone/Antimycin A in the same port for the final injection.

  • Run the Assay:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Once calibration is complete, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from the loaded ports and measuring the metabolic response.[8]

Signaling Pathway

The following diagram illustrates the fatty acid β-oxidation pathway and the point of inhibition by this compound.

FAO_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) Acyl_CoA_Synthase Acyl-CoA Synthetase LCFA->Acyl_CoA_Synthase LCFA_CoA LCFA-CoA Acyl_CoA_Synthase->LCFA_CoA CPT1 CPT1 LCFA_CoA->CPT1 Beta_Oxidation β-Oxidation Spiral LCFA_CoA->Beta_Oxidation Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CPT2 CPT2 Acylcarnitine->CPT2 Translocase CPT2->LCFA_CoA Translocase Thiolase 3-Ketoacyl-CoA Thiolase Beta_Oxidation->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Inhibitor This compound Inhibitor->Thiolase

Caption: Inhibition of Fatty Acid β-Oxidation by this compound.

References

Application Notes and Protocols for Measuring Oxygen Consumption Rate with 4-Bromocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular respiration is a fundamental metabolic process that generates the majority of a cell's supply of adenosine (B11128) triphosphate (ATP).[1][2][3] The oxygen consumption rate (OCR) is a critical measure of mitochondrial function and overall cellular health.[4][5] Dysregulation of mitochondrial metabolism is implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[6][7] Fatty acid oxidation (FAO) is a major pathway for energy production in many cell types, and its inhibition can have significant therapeutic implications.[8] 4-Bromocrotonic acid is a known inhibitor of fatty acid oxidation, making it a valuable tool for studying the role of this metabolic pathway in various physiological and pathological contexts.[9][10][11]

This document provides detailed application notes and protocols for utilizing this compound to measure its effects on the oxygen consumption rate in live cells and isolated mitochondria.

Mechanism of Action of this compound

This compound serves as an effective inhibitor of fatty acid oxidation.[9][11] Its mechanism of action involves the inhibition of key enzymes within the β-oxidation spiral. Specifically, this compound is enzymatically converted to 3-keto-4-bromobutyryl-CoA, which then potently and irreversibly inhibits 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[9] These enzymes catalyze the final step of the β-oxidation cycle. By inhibiting these thiolases, this compound effectively blocks the breakdown of fatty acids, leading to a reduction in the supply of acetyl-CoA to the tricarboxylic acid (TCA) cycle and subsequently, a decrease in the rate of oxygen consumption by the electron transport chain.[9][10] Studies have shown that it effectively inhibits respiration supported by fatty acid substrates like palmitoylcarnitine (B157527), while having no effect on pyruvate-supported respiration.[9][12]

Experimental Protocols

Protocol 1: Measuring OCR in Intact Cells using a Seahorse XF Analyzer

This protocol describes the use of a Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate of adherent cells.

Materials:

  • Adherent cells of interest

  • Cell culture medium

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate (B1213749), pH 7.4)

  • This compound

  • Oligomycin

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

  • Rotenone/Antimycin A

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.[13]

    • Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.

  • Hydrate Sensor Cartridge:

    • Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Prepare Assay Medium and Compounds:

    • Warm the assay medium to 37°C and adjust the pH to 7.4.

    • Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A at the desired concentrations in the assay medium.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the wells and wash twice with the pre-warmed assay medium.

    • Add the final volume of assay medium to each well.[13]

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Load Sensor Cartridge:

    • Load the injection ports of the sensor cartridge with the prepared compounds (this compound, oligomycin, FCCP, and rotenone/antimycin A).

  • Run Seahorse XF Assay:

    • Calibrate the instrument with the loaded sensor cartridge.

    • Replace the calibrant plate with the cell plate.

    • Start the assay protocol. A typical protocol will include:

      • Baseline OCR measurement (3-4 cycles).

      • Injection of this compound or vehicle control and subsequent OCR measurement (3-4 cycles).

      • Sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key mitochondrial parameters.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration.

    • Analyze the data to determine the effect of this compound on basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration.

Protocol 2: Measuring OCR in Isolated Mitochondria

This protocol outlines the measurement of OCR in isolated mitochondria to specifically assess the impact of this compound on mitochondrial respiration with different substrates.

Materials:

  • Isolated mitochondria

  • Mitochondrial respiration buffer (e.g., containing KCl, Tris-HCl, and phosphate (B84403) buffer)

  • Substrates (e.g., palmitoylcarnitine, pyruvate, malate (B86768), ADP)

  • This compound

  • Oxygen electrode system or Seahorse XF Analyzer

Procedure:

  • Mitochondria Preparation:

    • Isolate mitochondria from cells or tissues using standard differential centrifugation methods.

    • Determine the protein concentration of the mitochondrial suspension.

  • Assay Setup:

    • Add the mitochondrial respiration buffer to the chamber of the oxygen electrode or wells of a Seahorse plate.

    • Add the isolated mitochondria to the chamber at a final concentration of 0.5-1 mg/mL.[12]

  • Substrate Addition and Baseline Measurement:

    • Add the desired respiratory substrates (e.g., palmitoylcarnitine and malate to assess fatty acid oxidation, or pyruvate and malate for Complex I-linked respiration).

    • Initiate recording of oxygen consumption to establish a baseline rate (State 2 respiration).

    • Add ADP to stimulate ATP synthesis and measure the active rate of respiration (State 3).

  • Inhibitor Addition:

    • Inject this compound into the chamber and continue to record the oxygen consumption rate.

    • Observe the inhibition of State 3 respiration in the presence of fatty acid substrates.

  • Control Experiments:

    • Run parallel experiments using pyruvate and malate as substrates to confirm that this compound does not inhibit respiration dependent on non-fatty acid sources.[9]

Data Presentation

The quantitative data obtained from these experiments can be summarized in a table for clear comparison.

Treatment GroupBasal OCR (pmol/min)OCR after this compound (pmol/min)% Inhibition of Basal OCRMaximal Respiration (pmol/min)
Control (Vehicle)150 ± 10148 ± 121.3%350 ± 25
This compound (100 µM)152 ± 1185 ± 844.1%190 ± 15
Substrate State 3 Respiration (nmol O2/min/mg) State 3 Respiration + 4-BCA (nmol O2/min/mg) % Inhibition
Palmitoylcarnitine + Malate120 ± 935 ± 570.8%
Pyruvate + Malate180 ± 15175 ± 132.8%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for OCR Measurement

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in XF Plate load_cartridge Load Sensor Cartridge hydrate_cartridge Hydrate Sensor Cartridge prep_compounds Prepare Compounds prep_compounds->load_cartridge run_assay Run Seahorse XF Assay load_cartridge->run_assay normalize_data Normalize Data run_assay->normalize_data analyze_results Analyze Results normalize_data->analyze_results

Caption: Experimental workflow for measuring OCR with a Seahorse XF Analyzer.

Mechanism of this compound Inhibition

mechanism_of_action cluster_pathway Fatty Acid β-Oxidation cluster_inhibitor Inhibition fatty_acyl_coa Fatty Acyl-CoA ketoacyl_coa 3-Ketoacyl-CoA fatty_acyl_coa->ketoacyl_coa Multiple Steps acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa 3-Ketoacyl-CoA Thiolase tca TCA Cycle acetyl_coa->tca etc Electron Transport Chain tca->etc o2_consumption O2 Consumption etc->o2_consumption bca This compound inhibitor 3-Keto-4-bromobutyryl-CoA bca->inhibitor Enzymatic Conversion inhibitor->ketoacyl_coa Inhibits

Caption: Mechanism of this compound inhibition of fatty acid oxidation.

References

Application Notes and Protocols for In Vivo Administration of 4-Bromocrotonic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocrotonic acid is a valuable research tool for studying fatty acid and ketone body metabolism. It acts as an inhibitor of specific enzymes involved in β-oxidation, making it useful for investigating the roles of these pathways in various physiological and pathological conditions. These application notes provide an overview of its mechanism of action, available data from in vivo studies, and generalized protocols for its administration in animal models.

Disclaimer: Detailed in vivo administration protocols, pharmacokinetic data, and comprehensive toxicity profiles for this compound are not widely available in published literature. The following protocols are based on general principles of drug administration in rodents and should be adapted and optimized by researchers for their specific experimental needs. A thorough literature search for any new data is recommended before initiating studies.

Mechanism of Action

This compound is known to inhibit fatty acid oxidation and ketone body degradation.[1][2] Its primary mechanism involves the inhibition of two key mitochondrial thiolase enzymes:

  • 3-ketoacyl-CoA thiolase: A crucial enzyme in the β-oxidation spiral of fatty acids.

  • Acetoacetyl-CoA thiolase: An enzyme involved in both ketone body synthesis and degradation.

Evidence suggests that this compound is enzymatically converted to 3-keto-4-bromobutyryl-CoA, which then effectively inhibits these thiolases.[1][2] This inhibition leads to a buildup of upstream metabolites, such as acyl-CoAs and acylcarnitines.

Data Presentation

Due to the limited availability of in vivo quantitative data for this compound, the following tables summarize the known information and provide a template for data that should be collected during experimental studies.

Table 1: Summary of In Vivo Administration and Effects of this compound

Animal ModelAdministration RouteDosageDurationKey FindingsReference
SwineExtracorporeal perfusion0.34 mg/kg/min70 minutesIncreased acyl-CoA and acylcarnitine levels in the myocardium.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents (Example Data to be Determined Experimentally)

ParameterRouteValue (units)
CmaxIV, IP, Oral(e.g., µg/mL)
TmaxIV, IP, Oral(e.g., hours)
Half-life (t½)IV, IP, Oral(e.g., hours)
AUC (0-t)IV, IP, Oral(e.g., µg*h/mL)
BioavailabilityOral(e.g., %)

Table 3: Acute Toxicity Profile of this compound (Example Data to be Determined Experimentally)

Animal ModelRoute of AdministrationLD50 (mg/kg)Observed Toxic Signs
MouseIntraperitonealTo be determined(e.g., sedation, ataxia, etc.)
RatOralTo be determined(e.g., weight loss, lethargy, etc.)

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound in rodent models. It is critical to perform pilot studies to determine the optimal dosage, vehicle, and administration route for your specific research question and animal model.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO or Tween 80)

  • Sterile vials

  • Vortex mixer

  • pH meter and solutions for pH adjustment (e.g., sterile NaOH and HCl)

Procedure:

  • Vehicle Selection: The solubility of this compound in common vehicles is not well-documented. Preliminary solubility tests are essential.

    • Aqueous Vehicles: Attempt to dissolve this compound in sterile saline or PBS. Gentle heating or sonication may aid dissolution.

    • Co-solvents: If solubility is low in aqueous solutions, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a sterile aqueous vehicle to the final desired concentration. The final concentration of the organic solvent should be minimized (typically <10% for DMSO in IP injections) and a vehicle-only control group must be included in the study.

  • Preparation of Dosing Solution:

    • Aseptically weigh the required amount of this compound.

    • In a sterile vial, add the chosen vehicle to the powder.

    • Vortex thoroughly until the compound is completely dissolved. If using a co-solvent, dissolve in the organic solvent first, then slowly add the aqueous vehicle while vortexing.

  • pH Adjustment:

    • Measure the pH of the final solution. For parenteral administration (IP, IV), the pH should be adjusted to a physiologically compatible range (typically pH 7.0-7.4) using sterile, dilute NaOH or HCl to minimize irritation and pain at the injection site.

  • Sterilization:

    • If the solution is not prepared from sterile components under aseptic conditions, it should be sterilized by filtration through a 0.22 µm syringe filter into a sterile vial.

  • Storage:

    • Store the prepared solution as recommended by the manufacturer or based on stability studies. For short-term use, storage at 2-8°C is often appropriate. Protect from light if the compound is light-sensitive.

Protocol 2: Administration of this compound to Rodents

Animal Models:

  • Mice (e.g., C57BL/6, BALB/c)

  • Rats (e.g., Sprague-Dawley, Wistar)

Routes of Administration:

  • Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.

  • Oral Gavage (PO): For studying the effects after oral absorption.

  • Intravenous (IV) Injection: For direct and rapid systemic delivery. This route requires more technical skill.

General Procedure:

  • Animal Handling and Restraint: Use appropriate and humane techniques for handling and restraining the animals to minimize stress.

  • Dose Calculation: Calculate the volume of the dosing solution to be administered based on the animal's body weight and the desired dose (mg/kg).

  • Administration:

    • IP Injection: Inject into the lower quadrant of the abdomen, being careful to avoid the bladder and internal organs.

    • Oral Gavage: Use a proper-sized gavage needle to deliver the solution directly into the stomach.

    • IV Injection: Typically administered into the tail vein.

  • Post-Administration Monitoring:

    • Closely monitor the animals immediately after administration for any adverse reactions.

    • Continue to monitor the animals at regular intervals for the duration of the experiment for signs of toxicity, changes in behavior, food and water intake, and body weight.

  • Control Groups: Always include a control group that receives the vehicle alone, administered by the same route and volume as the treated group.

Mandatory Visualizations

Mechanism of this compound Action 4-Bromocrotonic_Acid This compound Enzymatic_Conversion Enzymatic Conversion 4-Bromocrotonic_Acid->Enzymatic_Conversion Substrate 3-keto-4-bromobutyryl-CoA 3-keto-4-bromobutyryl-CoA Enzymatic_Conversion->3-keto-4-bromobutyryl-CoA Product Inhibition1 3-keto-4-bromobutyryl-CoA->Inhibition1 Inhibition2 3-keto-4-bromobutyryl-CoA->Inhibition2 3-ketoacyl-CoA_thiolase 3-ketoacyl-CoA thiolase Fatty_Acid_Oxidation Fatty Acid β-Oxidation 3-ketoacyl-CoA_thiolase->Fatty_Acid_Oxidation Inhibited Step Acetoacetyl-CoA_thiolase Acetoacetyl-CoA thiolase Ketone_Body_Metabolism Ketone Body Metabolism Acetoacetyl-CoA_thiolase->Ketone_Body_Metabolism Inhibited Step Inhibition1->3-ketoacyl-CoA_thiolase Inhibition2->Acetoacetyl-CoA_thiolase General Experimental Workflow for In Vivo Studies Protocol_Design Protocol Design (Dose, Route, Vehicle) Solution_Preparation Solution Preparation & Sterilization Protocol_Design->Solution_Preparation Administration Administration (e.g., IP, PO, IV) Solution_Preparation->Administration Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Administration Monitoring Post-Administration Monitoring Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Data_Analysis Data Analysis (e.g., Biomarkers, Histology) Sample_Collection->Data_Analysis

References

Application Notes and Protocols: 4-Bromocrotonic Acid as a Tool for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By employing isotopic tracers, researchers can track the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. Chemical inhibitors are valuable tools in MFA, as they allow for the targeted perturbation of specific enzymatic reactions, enabling a deeper understanding of metabolic networks and their regulation. 4-Bromocrotonic acid (4-BCA) is a known inhibitor of fatty acid β-oxidation, making it a useful tool for dissecting the contributions of this critical metabolic pathway to cellular energetics and biosynthesis.

These application notes provide a comprehensive guide for utilizing this compound in metabolic flux analysis studies. Included are detailed protocols for cell culture-based experiments, quantitative data on the effects of 4-BCA, and visualizations to aid in experimental design and data interpretation.

Mechanism of Action

This compound acts as an effective inhibitor of fatty acid oxidation and ketone body degradation.[1] Its mechanism of action involves its enzymatic conversion to 3-keto-4-bromobutyryl-CoA. This intermediate then potently and irreversibly inhibits two key thiolase enzymes:

  • 3-ketoacyl-CoA thiolase: The final enzyme in the β-oxidation spiral, which catalyzes the thiolytic cleavage of 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA.

  • Acetoacetyl-CoA thiolase: An enzyme involved in both ketone body metabolism and steroid biosynthesis.

By inhibiting these enzymes, 4-BCA effectively blocks the breakdown of fatty acids for energy production and the utilization of ketone bodies.[1] This specific inhibition allows researchers to investigate the metabolic consequences of impaired fatty acid oxidation and explore the compensatory mechanisms that cells employ to maintain energy homeostasis. Pyruvate-supported respiration remains unaffected by 4-BCA, highlighting its specificity for fatty acid and ketone body metabolism.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on mitochondrial respiration and metabolite levels. This data is compiled from studies on isolated rat heart mitochondria and perfused swine hearts.

Table 1: Effect of this compound on Mitochondrial Respiration

SubstrateOrganism/System4-BCA ConcentrationEffect on RespirationReference
PalmitoylcarnitineRat Heart MitochondriaNot specifiedEffective inhibition[1]
AcetoacetateRat Heart MitochondriaNot specifiedEffective inhibition[1]
3-HydroxybutyrateRat Heart MitochondriaNot specifiedPartial inhibition[1]
PyruvateRat Heart MitochondriaNot specifiedUnaffected[1]
Labeled PalmitatePerfused Swine Heart0.34 mg/kg/min for 70 min20% decline in ¹⁴CO₂ production[2]

Table 2: Effect of this compound on Metabolite Levels in Perfused Swine Heart

MetaboliteTissue ConditionChange with 4-BCA TreatmentReference
Acyl-CoAAerobic+78%[2]
Acyl-CoAIschemic+29%[2]
AcylcarnitineAerobic+212%[2]
AcylcarnitineIschemic-9% (Not Significant)[2]

Experimental Protocols

This section provides detailed protocols for conducting a metabolic flux analysis experiment in cultured cells using this compound as an inhibitor. The protocols are adapted from established methods for 13C-MFA.

Protocol 1: Cell Culture and Isotopic Labeling with this compound Treatment

Objective: To label cellular metabolites with a stable isotope tracer in the presence and absence of this compound to assess its impact on metabolic fluxes.

Materials:

  • Cell line of interest (e.g., adherent mammalian cells)

  • Complete cell culture medium

  • Culture medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose or [U-¹³C]-palmitate)

  • This compound (4-BCA)

  • Sterile PBS, ice-cold

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will allow them to reach approximately 80% confluency and be in the exponential growth phase at the time of the experiment.

  • 4-BCA Treatment:

    • Prepare a stock solution of 4-BCA in a suitable solvent (e.g., DMSO or ethanol).

    • On the day of the experiment, prepare fresh culture medium containing the desired final concentration of 4-BCA. A concentration range should be tested to determine the optimal concentration that inhibits fatty acid oxidation without causing significant cytotoxicity.

    • Incubate one set of cells with the 4-BCA containing medium (treatment group) and another set with medium containing the vehicle alone (control group) for a predetermined duration prior to isotopic labeling. This pre-incubation time should be sufficient to allow for the cellular uptake and metabolic activation of 4-BCA.

  • Isotopic Labeling:

    • Prepare the ¹³C-labeling medium by supplementing the base medium with the chosen ¹³C-labeled substrate. If using ¹³C-palmitate, it should be complexed with fatty acid-free BSA to ensure solubility.

    • For both the control and 4-BCA treated groups, aspirate the existing medium and replace it with the corresponding ¹³C-labeling medium (with or without 4-BCA).

    • Incubate the cells for a duration sufficient to achieve isotopic steady state. This time will vary depending on the cell line and the metabolic pathways being investigated, but a common starting point is 24 hours.

Protocol 2: Metabolite Extraction for Mass Spectrometry Analysis

Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis by mass spectrometry.

Materials:

  • Ice-cold quenching solution (e.g., 80% methanol (B129727) in water, pre-chilled to -80°C)

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • Quenching:

    • At the end of the labeling period, rapidly aspirate the labeling medium from the culture plates.

    • Immediately wash the cells once with ice-cold PBS to remove any remaining extracellular labeled substrate.

    • Aspirate the PBS and add the pre-chilled quenching solution to the cells to instantly halt all metabolic activity.

  • Extraction:

    • Place the culture plates on ice.

    • Scrape the cells in the quenching solution using a cell scraper and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Centrifugation:

    • Centrifuge the lysate at a high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

  • Sample Storage:

    • The metabolite extracts can be stored at -80°C until analysis. For analysis, the solvent can be evaporated under a stream of nitrogen or using a vacuum concentrator.

Protocol 3: LC-MS Analysis of Acyl-CoAs and Acylcarnitines

Objective: To quantify the levels and isotopic enrichment of acyl-CoAs and acylcarnitines using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase HPLC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Internal standards for acyl-CoAs and acylcarnitines

Procedure:

  • Sample Preparation:

    • Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase.

    • Include a pooled quality control (QC) sample by combining small aliquots from each sample.

  • Chromatographic Separation:

    • Inject the samples onto the C18 column.

    • Use a gradient elution with mobile phases A and B to separate the acyl-CoAs and acylcarnitines. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain species.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode for the detection of acylcarnitines and in positive or negative ion mode for acyl-CoAs.

    • Use selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer or parallel reaction monitoring (PRM) on a high-resolution mass spectrometer for targeted quantification of specific acyl-CoA and acylcarnitine species and their isotopologues.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and workflows.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acyl_CoA_cyto Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA_cyto CPT1 CPT1 Fatty_Acyl_CoA_cyto->CPT1 Fatty_Acylcarnitine Fatty Acylcarnitine CPT1->Fatty_Acylcarnitine Fatty_Acyl_CoA_mito Fatty Acyl-CoA Fatty_Acylcarnitine->Fatty_Acyl_CoA_mito CPT2 Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA_mito->Acyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Enoyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA 3_Ketoacyl_CoA_Thiolase 3-Ketoacyl-CoA Thiolase 3_Ketoacyl_CoA->3_Ketoacyl_CoA_Thiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA_Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA 3_Ketoacyl_CoA_Thiolase->Shortened_Acyl_CoA Shortened_Acyl_CoA->Acyl_CoA_Dehydrogenase Next Cycle 4_BCA This compound Inhibitor 3-keto-4-bromobutyryl-CoA 4_BCA->Inhibitor Metabolic Activation Inhibitor->3_Ketoacyl_CoA_Thiolase Inhibition

Caption: Fatty Acid β-Oxidation Pathway and the Point of Inhibition by this compound.

mfa_workflow cluster_setup Experimental Setup cluster_labeling Isotopic Labeling cluster_analysis Sample Processing and Analysis Cell_Culture 1. Cell Seeding and Growth Control_Group Control Group (Vehicle) Cell_Culture->Control_Group Treatment_Group Treatment Group (4-BCA) Cell_Culture->Treatment_Group Labeling_Control 2a. Add 13C-Tracer Medium Control_Group->Labeling_Control Labeling_Treatment 2b. Add 13C-Tracer Medium + 4-BCA Treatment_Group->Labeling_Treatment Incubation 3. Incubate for Isotopic Steady State Labeling_Control->Incubation Labeling_Treatment->Incubation Quenching 4. Quench Metabolism Incubation->Quenching Extraction 5. Extract Metabolites Quenching->Extraction LC_MS 6. LC-MS Analysis Extraction->LC_MS Data_Processing 7. Data Processing and Flux Calculation LC_MS->Data_Processing logical_relationship Metabolic_Network Cellular Metabolic Network Isotopologue_Distribution Mass Isotopologue Distribution (MID) Metabolic_Network->Isotopologue_Distribution Isotopic_Tracer 13C-Labeled Substrate (e.g., Palmitate) Isotopic_Tracer->Metabolic_Network 4_BCA This compound (Inhibitor) 4_BCA->Metabolic_Network Metabolic_Fluxes Metabolic Fluxes (Reaction Rates) Metabolic_Fluxes->Isotopologue_Distribution determines LC_MS_Analysis LC-MS Analysis Isotopologue_Distribution->LC_MS_Analysis Flux_Calculation Computational Flux Modeling LC_MS_Analysis->Flux_Calculation Perturbed_Flux_Map Perturbed Metabolic Flux Map Flux_Calculation->Perturbed_Flux_Map

References

Application Notes and Protocols: Derivatization of 4-Bromocrotonic Acid for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocrotonic acid and its esters are versatile building blocks in organic synthesis. The presence of multiple reactive sites—a carboxylic acid (or ester), a carbon-carbon double bond, and an allylic bromide—allows for a diverse range of chemical transformations. This functionality makes it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and natural products. These application notes provide an overview of key derivatization strategies for this compound, complete with detailed experimental protocols and quantitative data to facilitate their application in a research and development setting.

Key Derivatization Strategies

The reactivity of this compound can be harnessed through several key reaction types:

  • Nucleophilic Acyl Substitution: The carboxylic acid moiety can be readily converted into amides and esters, providing a scaffold for further functionalization.

  • Nucleophilic Substitution at C4: The allylic bromide is susceptible to displacement by a variety of nucleophiles, enabling the introduction of diverse functional groups at the 4-position.

  • Carbon-Carbon Bond Forming Reactions: The double bond and the bromide offer handles for powerful C-C bond-forming reactions such as the Reformatsky, Heck, Sonogashira, and Diels-Alder reactions, allowing for significant molecular elaboration.

The following sections detail the protocols for these key derivatizations.

I. Amide Bond Formation

The conversion of this compound to its corresponding amides is a fundamental transformation. Standard peptide coupling reagents can be employed for this purpose, offering a reliable method for installing a wide range of amine-containing fragments.

Protocol 1: Amide Synthesis using Carbodiimide (B86325) Coupling

This protocol describes a general method for the coupling of a carboxylic acid with an amine using a carbodiimide activator like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-hydroxybenzotriazole (B26582) (HOBt) (2 equivalents) and EDC (2 equivalents).

  • Add a suitable base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (3 equivalents).[1]

  • Add the desired amine (1.5 equivalents) to the reaction mixture.[1]

  • Allow the reaction to stir at room temperature for 30-60 minutes.[1]

  • Upon completion (monitored by TLC), quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Reactant A (Acid)Reactant B (Amine)Coupling ReagentsBaseSolventYield (%)Reference
Carboxylic AcidPrimary/Secondary AmineEDC, HOBtDIEA/TEADMFTypically high[1]

Amide_Formation_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process 4-Bromocrotonic_Acid This compound Reaction Amide Coupling 4-Bromocrotonic_Acid->Reaction Amine Amine (R-NH2) Amine->Reaction Coupling_Agent EDC, HOBt Coupling_Agent->Reaction Base DIEA or TEA Base->Reaction Solvent DMF, 0°C to RT Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Bromocrotonamide Purification->Product

II. Nucleophilic Substitution at the C4 Position

The allylic nature of the bromide in 4-bromocrotonate esters makes it an excellent electrophile for SN2 reactions with a variety of nucleophiles. This allows for the introduction of heteroatoms and other functional groups at the terminus of the four-carbon chain.

Protocol 2: Synthesis of Thiazoline (B8809763) Derivatives

This protocol details the reaction of methyl 4-bromocrotonate with N-phenylthiourea, which proceeds via an initial SN2 displacement of the bromide followed by a Michael addition to form a thiazoline derivative.[2]

Experimental Protocol:

  • To a solution of N-phenylthiourea (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add methyl 4-bromocrotonate (1.1 equivalents).[2]

  • Stir the reaction mixture at room temperature for the specified time (see table).

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired thiazoline product.[2]

ElectrophileNucleophileSolventTime (h)Yield (%)Reference
Methyl 4-bromocrotonateN-phenylthioureaHFIP397[2]

SN2_Reaction_Pathway Start Methyl 4-bromocrotonate + N-phenylthiourea Intermediate SN2 Displacement (Thiouronium salt intermediate) Start->Intermediate HFIP, RT Michael_Addition Intramolecular Michael Addition Intermediate->Michael_Addition Product Thiazoline Derivative Michael_Addition->Product

III. Carbon-Carbon Bond Forming Reactions

A. Reformatsky Reaction

The Reformatsky reaction provides a powerful method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc.[3] While ethyl 4-bromocrotonate is a vinylogous haloester, it readily participates in this reaction. The regioselectivity of the addition can be influenced by the catalyst and solvent.[4]

Protocol 3: Reformatsky Reaction with Aldehydes

This protocol is a modified standard procedure for the Reformatsky reaction.[1]

Experimental Protocol:

  • Activate zinc dust by stirring with 10% HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, place the activated zinc (3 equivalents).

  • Add a solution of the aldehyde (1 equivalent) and ethyl 4-bromocrotonate (3 equivalents) in a mixture of anhydrous benzene (B151609) and ether to the dropping funnel.

  • Add a small portion of the solution to the zinc to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction has started, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture under reflux for an additional 30 minutes.

  • Cool the reaction mixture and hydrolyze by adding dilute sulfuric acid.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting β-hydroxy ester by distillation under reduced pressure.

BromoesterCarbonyl CompoundMetalSolventYield (%)Reference
Ethyl α-bromopropionate2-EthylhexanalZincBenzene/Ether87 (of β-hydroxy ester)[1]

Note: This data is for a related α-bromoester and serves as a representative example.

B. Heck Coupling

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. Ethyl 4-bromocrotonate, as a vinyl halide analogue (allylic halide), can participate in such reactions to form more complex diene systems.

Protocol 4: Heck Coupling with Styrene (B11656)

The following is a general procedure for the Heck reaction of an aryl bromide with an alkene, which can be adapted for ethyl 4-bromocrotonate.[5]

Experimental Protocol:

  • To a reaction vessel, add the aryl bromide (1 equivalent), styrene (1.5 equivalents), a palladium catalyst such as Pd(OAc)2 (1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh3, 2-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 2 equivalents).

  • Add a suitable solvent such as DMF, acetonitrile, or toluene.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Aryl HalideAlkeneCatalystBaseSolventYield (%)Reference
4-Substituted Aryl BromidesStyrenePd(OAc)2/LigandVariousVariousGood to Excellent[5]
C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction can be used to introduce an alkyne moiety onto the 4-position of the crotonate backbone.

Protocol 5: Sonogashira Coupling with a Terminal Alkyne

This is a general protocol for the Sonogashira coupling.[6]

Experimental Protocol:

  • In a Schlenk flask, dissolve the vinyl halide (e.g., ethyl 4-bromocrotonate, 1 equivalent) and the terminal alkyne (1.2 equivalents) in a solvent such as THF or DMF.

  • Add a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.

  • Degas the mixture and stir at room temperature to 80 °C under an inert atmosphere until the reaction is complete.

  • After completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

HalideAlkyneCatalystsBaseSolventYield (%)Reference
Substituted IodobenzeneAryl acetylenePd catalyst, Cu2O-THF-DMA60-75[6]
D. Diels-Alder Reaction

The electron-withdrawing ester group in ethyl 4-bromocrotonate activates the double bond, making it a potential dienophile for [4+2] cycloaddition reactions with electron-rich dienes. This reaction is a powerful tool for the construction of six-membered rings.

Protocol 6: Diels-Alder Reaction with a Diene

The following protocol describes the general conditions for a Diels-Alder reaction, which would need to be optimized for ethyl 4-bromocrotonate and the specific diene.

Experimental Protocol:

  • In a sealed tube or a flask equipped with a reflux condenser, dissolve the diene (e.g., furan, cyclopentadiene, 1 equivalent) and the dienophile (ethyl 4-bromocrotonate, 1.1 equivalents) in a suitable solvent (e.g., toluene, xylene, or solvent-free).

  • Heat the reaction mixture. The required temperature can range from room temperature to over 180 °C depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or NMR until the limiting reagent is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or recrystallization.

DieneDienophileConditionsProductYield (%)Reference
FuranActivated DienophileThermalCycloadductVaries

CC_Bond_Formation cluster_reactions C-C Bond Forming Reactions cluster_products Products Start Ethyl 4-Bromocrotonate Reformatsky Reformatsky (+ Aldehyde/Ketone, Zn) Start->Reformatsky Heck Heck (+ Alkene, Pd cat.) Start->Heck Sonogashira Sonogashira (+ Alkyne, Pd/Cu cat.) Start->Sonogashira Diels_Alder Diels-Alder (+ Diene, Heat) Start->Diels_Alder Reformatsky_Product β-Hydroxy Ester Derivative Reformatsky->Reformatsky_Product Heck_Product Conjugated Diene Heck->Heck_Product Sonogashira_Product Conjugated Enyne Sonogashira->Sonogashira_Product Diels_Alder_Product Cyclohexene Derivative Diels_Alder->Diels_Alder_Product

Conclusion

This compound is a highly adaptable synthetic intermediate. The protocols outlined in these application notes provide a foundation for its use in a variety of synthetic contexts, from the straightforward formation of amides and esters to more complex carbon-carbon bond-forming reactions. The ability to selectively address the different functional groups within the molecule makes it a powerful tool for the construction of diverse and complex molecular architectures relevant to pharmaceutical and materials science research. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates and desired outcomes.

References

Troubleshooting & Optimization

4-Bromocrotonic acid solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromocrotonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

Data Presentation: Solubility of this compound

SolventChemical FormulaTypeSolubilitySource
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticBelieved to be soluble, but quantitative data is unavailable. General information suggests many organic compounds are soluble in DMSO.[1]
MethanolCH₃OHPolar ProticSlightly Soluble / Soluble[2]
ChloroformCHCl₃NonpolarSparingly Soluble[2]

Q2: I am having trouble dissolving this compound. What can I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Gentle Warming: Cautiously warm the solution, as temperature can influence solubility. Be aware that this compound is heat-sensitive, so avoid excessive temperatures.[3]

  • Sonication: Use a sonicator bath to aid in the dissolution process.

  • Solvent Choice: If using a nonpolar solvent like chloroform, consider switching to a more polar solvent like methanol, where it has been reported to be slightly soluble.[2] For cell-based assays, DMSO is a common choice for preparing stock solutions of organic compounds.[4]

  • Fresh Reagent: Ensure your this compound is not degraded. It is sensitive to air and heat, which can affect its properties.[3]

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the stability and integrity of this compound, adhere to the following storage and handling guidelines:

  • Storage: Store in a tightly sealed container in a refrigerator (2°C - 8°C) under an inert atmosphere (e.g., argon or nitrogen).[2][5]

  • Handling: this compound is corrosive and can cause severe skin burns and eye damage.[6] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid creating dust when handling the solid form.[6]

  • Stability: The compound is sensitive to air and heat.[3] Prolonged exposure to these conditions can lead to degradation.

Q4: My this compound solution in DMSO has turned a different color. Is it still usable?

A4: A change in color could indicate degradation of the compound or a reaction with the solvent. While DMSO is a powerful solvent, it can react with certain compounds, especially acidic ones, sometimes promoted by heat or light.[7] Given that this compound is an acid and is heat-sensitive, it is plausible that a reaction or degradation has occurred. It is recommended to prepare fresh solutions and minimize long-term storage, especially if you observe any changes in the solution's appearance.

Q5: Are there any known incompatibilities of this compound with other reagents?

A5: this compound is an acid and may react with bases. As a corrosive material, it may also be incompatible with certain metals.[6] When planning experiments, consider the reactivity of the carboxylic acid and the bromo-substituent.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO immediately before use. Store the solid compound under the recommended refrigerated and inert conditions.[2][5]

  • Possible Cause 2: Incomplete Dissolution.

    • Troubleshooting: Visually inspect your stock solution to ensure there is no precipitate. If necessary, use sonication or gentle warming to aid dissolution. Perform a serial dilution to determine the solubility limit in your chosen solvent.

  • Possible Cause 3: Reaction with Media Components.

    • Troubleshooting: Some components of cell culture media or assay buffers could potentially react with this compound. To test for this, incubate your final concentration of the compound in the assay media for the duration of your experiment and check for any changes in appearance (e.g., precipitation) or pH.

Issue 2: Low yield in a synthesis reaction using this compound.
  • Possible Cause 1: Purity of the Reagent.

    • Troubleshooting: Verify the purity of your this compound using an appropriate analytical method such as NMR or GC. If the purity is low, consider purifying it or obtaining a new batch.

  • Possible Cause 2: Inappropriate Reaction Conditions.

    • Troubleshooting: As this compound is heat-sensitive, high reaction temperatures may lead to degradation.[3] Consider running the reaction at a lower temperature. It is also air-sensitive, so conducting the reaction under an inert atmosphere may improve the yield.[3]

Experimental Protocols

Protocol: Inhibition of Fatty Acid β-Oxidation in Isolated Mitochondria

This protocol is based on the known activity of this compound as an inhibitor of the mitochondrial enzyme 3-ketoacyl-CoA thiolase.[8][9]

1. Materials:

  • Isolated rat heart or liver mitochondria

  • Respiration buffer (e.g., MiR05)

  • Substrates: Palmitoylcarnitine (B157527), Malate (B86768)

  • ADP

  • This compound stock solution (in a suitable solvent like DMSO)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

2. Method:

  • Mitochondria Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

  • Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions. Add respiration buffer to the chambers and allow the signal to stabilize.

  • Baseline Respiration: Add a known amount of isolated mitochondria (e.g., 0.1 mg/mL) to the chambers.

  • State 2 Respiration: Add substrates for fatty acid oxidation, such as palmitoylcarnitine (e.g., 5 µM) and malate (e.g., 2 mM), to initiate electron flow into the electron transport chain.

  • State 3 Respiration: Add a saturating amount of ADP (e.g., 5 mM) to stimulate ATP synthesis and measure the maximal coupled respiration.

  • Inhibition Assay:

    • In a separate experiment, pre-incubate the mitochondria with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a defined period (e.g., 5-10 minutes) before adding the substrates.

    • Alternatively, titrate small amounts of the this compound stock solution directly into the chamber after establishing State 3 respiration and observe the inhibition of oxygen consumption in real-time.

  • Data Analysis: Calculate the oxygen consumption rates (OCR) under different conditions. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Respirometry Assay cluster_analysis Data Analysis prep1 Isolate Mitochondria assay1 Add Mitochondria & Substrates prep1->assay1 prep2 Calibrate Respirometer prep2->assay1 prep3 Prepare Reagents prep3->assay1 assay2 Measure Baseline Respiration assay1->assay2 assay3 Add ADP (State 3) assay2->assay3 assay4 Add this compound assay3->assay4 assay5 Measure Inhibited Respiration assay4->assay5 analysis1 Calculate Oxygen Consumption Rates assay5->analysis1 analysis2 Determine IC50 analysis1->analysis2 signaling_pathway cluster_pathway Inhibition of Fatty Acid β-Oxidation 4-Bromocrotonic_Acid This compound Enzymatic_Conversion Enzymatic Conversion (β-oxidation pathway enzymes) 4-Bromocrotonic_Acid->Enzymatic_Conversion 3-Keto-4-bromobutyryl-CoA 3-Keto-4-bromobutyryl-CoA (Active Inhibitor) Enzymatic_Conversion->3-Keto-4-bromobutyryl-CoA Inhibition Inhibition 3-Keto-4-bromobutyryl-CoA->Inhibition Thiolase 3-Ketoacyl-CoA Thiolase Fatty_Acid_Oxidation Fatty Acid β-Oxidation Thiolase->Fatty_Acid_Oxidation Final Step Inhibition->Thiolase Energy_Production ↓ ATP Production Fatty_Acid_Oxidation->Energy_Production

References

stability of 4-Bromocrotonic acid in aqueous buffers and pH effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the stability of 4-Bromocrotonic acid in aqueous buffers, focusing on the effects of pH. It is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

Q2: How does pH affect the stability of this compound?

A2: The pH of the aqueous buffer is a critical factor in the stability of this compound. The allylic carbon-bromine bond is prone to nucleophilic substitution (hydrolysis), which can be catalyzed by both acidic and basic conditions.

  • Acidic Conditions (Low pH): At low pH, the hydrolysis may proceed through an S_N1-like mechanism, where the carbocation intermediate is stabilized by resonance.

  • Neutral to Basic Conditions (High pH): At neutral to high pH, the hydrolysis is more likely to occur via an S_N2 mechanism, with hydroxide (B78521) ions or other buffer nucleophiles acting as the attacking species. Primary bromides are known to undergo rapid S_N2 cleavage of the C-Br bond at pH greater than 8-9.

Q3: What are the potential degradation products of this compound in aqueous buffers?

A3: The primary degradation product from hydrolysis is expected to be 4-Hydroxycrotonic acid. Other potential reactions could include isomerization of the double bond or addition reactions at the double bond, depending on the specific buffer components and conditions.

Q4: Which buffers are recommended for working with this compound?

A4: To minimize buffer-related degradation, it is advisable to use buffers with non-nucleophilic components, especially when working at neutral or basic pH. Buffers such as phosphates or acetates are generally preferred over buffers containing primary or secondary amines (e.g., Tris), which can act as nucleophiles and react with the allylic bromide.

Q5: How should I prepare and store stock solutions of this compound?

A5: It is recommended to prepare stock solutions in an anhydrous organic solvent, such as DMSO or ethanol, where the compound is more stable. Aliquots of the stock solution can then be diluted into the aqueous buffer immediately before use. If an aqueous stock solution is necessary, it should be prepared fresh and kept on ice. For short-term storage, refrigeration at 2-8°C is advised, though stability should be verified for the specific conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of compound activity or inconsistent results over time. Degradation of this compound in the aqueous experimental buffer.Prepare fresh solutions of this compound for each experiment. If using a stock solution, verify its concentration and purity regularly. Consider performing a time-course experiment in your buffer to determine the compound's stability under your specific experimental conditions.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Formation of degradation products, such as 4-Hydroxycrotonic acid.Analyze a sample of the degraded solution by LC-MS to identify the mass of the unknown peak and confirm if it corresponds to the expected hydrolysis product. Adjust buffer pH or composition to improve stability.
Variability in results between different buffer systems. The buffer components may be reacting with this compound. This is more likely with nucleophilic buffers (e.g., Tris, glycine).Switch to a non-nucleophilic buffer system like phosphate (B84403) or acetate. If the buffer system cannot be changed, assess the stability of this compound in that specific buffer before proceeding with critical experiments.

Data on Stability of this compound

As specific quantitative stability data is not widely published, the following table is provided as a template for researchers to generate and record their own stability data under their experimental conditions.

pHBuffer SystemConcentration (mM)Temperature (°C)Time (hours)Percent Remaining (%)Degradation Product(s) Observed
5.0Acetate1250100None
2
6
24
7.4Phosphate1250100None
2
6
24
8.5Tris1250100None
2
6
24

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffer

This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Selected aqueous buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)

  • Anhydrous DMSO or Ethanol (for stock solution)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., Acetonitrile and water with 0.1% Trifluoroacetic acid)

  • Class A volumetric flasks and pipettes

2. Preparation of Solutions:

  • Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution: Dilute the stock solution with the selected aqueous buffer to a final concentration of 1 mM. Prepare a sufficient volume for all time points.

3. Stability Study:

  • Immediately after preparing the working solution, take a t=0 sample.

  • Incubate the remaining working solution at the desired temperature (e.g., 25°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution.

  • Immediately analyze the samples by HPLC or store them at -20°C or lower until analysis.

4. HPLC Analysis:

  • Method:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV scan of this compound (e.g., ~210 nm).

    • Injection Volume: 10 µL

  • Quantification:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percent remaining versus time to determine the stability profile.

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution start Inconsistent Experimental Results or Loss of Compound Activity check_freshness Was the this compound solution prepared fresh? start->check_freshness check_storage How was the stock solution stored? check_freshness->check_storage Yes run_stability_study Perform a time-course stability study in the experimental buffer via HPLC check_freshness->run_stability_study No check_storage->run_stability_study analyze_degradation Analyze for degradation products (e.g., via LC-MS) run_stability_study->analyze_degradation prepare_fresh Prepare fresh solutions for each experiment analyze_degradation->prepare_fresh No Degradation Observed change_buffer Consider a non-nucleophilic buffer (e.g., Phosphate, Acetate) analyze_degradation->change_buffer Degradation Observed adjust_ph Adjust pH to a more stable range (if known) change_buffer->adjust_ph adjust_ph->prepare_fresh

Caption: Troubleshooting workflow for inconsistent results.

pH_Dependent_Degradation cluster_acid Acidic Conditions (Low pH) cluster_base Basic Conditions (High pH) compound This compound carbocation Allylic Carbocation (Resonance Stabilized) compound->carbocation S_N1-like (rate-limiting) product_base 4-Hydroxycrotonic Acid compound->product_base S_N2 (OH- attack) product_acid 4-Hydroxycrotonic Acid carbocation->product_acid H2O

Caption: Potential pH-dependent hydrolysis pathways.

Technical Support Center: Optimizing 4-Bromocrotonic Acid Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 4-Bromocrotonic acid concentration in cell viability experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of fatty acid oxidation and ketone body degradation.[1][2] It is enzymatically converted within the cell to 3-keto-4-bromobutyryl-CoA, which then inhibits two key enzymes: 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[1][2] This inhibition disrupts cellular energy metabolism, which can lead to decreased cell viability, particularly in cells reliant on fatty acid oxidation.

Q2: What is a recommended starting concentration range for this compound in cell viability assays?

A2: Direct, peer-reviewed data on the optimal concentration of this compound for in vitro cell viability assays is limited. However, based on studies with other brominated compounds exhibiting cytotoxic effects, a starting range of 1 µM to 100 µM is recommended for initial dose-response experiments. For some brominated plastoquinone (B1678516) analogs, GI50 values ranged from 1.55 to 4.41 µM in various cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time will depend on your cell type and the specific endpoint of your assay. A common starting point is 24 to 72 hours. Shorter incubation times may be sufficient to observe effects on metabolic pathways, while longer incubations are typically necessary for assessing effects on cell proliferation and cytotoxicity. A time-course experiment is recommended to determine the ideal duration.

Q4: Can this compound interfere with common cell viability assays?

A4: Yes, caution is advised when using metabolic-based viability assays such as the MTT, MTS, or XTT assays. Since this compound directly inhibits cellular metabolism, it could lead to a decrease in the assay's colorimetric or fluorescent signal that is not directly proportional to cell death. It is advisable to use a secondary, non-metabolic assay to confirm viability, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

Q5: In which cell types is this compound likely to have the most significant effect?

A5: Cells that are highly dependent on fatty acid oxidation for their energy supply are expected to be more sensitive to this compound. This can include certain types of cancer cells that have undergone a metabolic shift to utilize fatty acids. The sensitivity of your specific cell line should be determined experimentally.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values - Cell seeding density variability.- Edge effects in the microplate.- Inconsistent incubation times.- Ensure a consistent and optimized cell seeding density for all experiments.- Avoid using the outer wells of 96-well plates; fill them with sterile PBS or media to minimize evaporation.- Maintain precise and consistent incubation periods for all experiments.
High cell death even at low concentrations - Off-target cytotoxic effects in the specific cell line.- Solvent (e.g., DMSO) toxicity.- Perform a careful dose-response curve to determine the IC50 value and use the lowest effective, non-toxic concentration.- Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.1% for DMSO) and include a solvent-only control.
No significant effect on cell viability - The cell line may not be reliant on fatty acid oxidation.- Sub-optimal drug concentration.- Insufficient incubation time.- Consider using a cell line known to be dependent on fatty acid metabolism.- Perform a broader dose-response experiment to identify an effective concentration range.- Conduct a time-course experiment to determine if a longer incubation period is required.
Discrepancy between metabolic and non-metabolic viability assays - Inhibition of metabolic activity by this compound without inducing cell death.- Rely on membrane integrity assays (e.g., LDH assay, Trypan Blue) or apoptosis assays (e.g., Annexin V/PI staining) to confirm cytotoxicity.- Use a multi-assay approach for a comprehensive understanding of the cellular response.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which can be an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., serial dilutions from 100 µM to 1 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, a hallmark of necrosis.

Materials:

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • LDH assay kit (commercially available)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After treatment, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity according to the kit's formula, using controls for spontaneous and maximum LDH release.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)25.5
A549 (Lung Cancer)42.1
PC-3 (Prostate Cancer)18.9
HepG2 (Liver Cancer)33.7

Note: These are example values and must be determined experimentally.

Table 2: Example Time-Dependent Effect of this compound (25 µM) on Cell Viability (%)

Cell Line24 hours48 hours72 hours
MCF-778%52%35%
A54985%65%48%

Note: These are example values and must be determined experimentally.

Visualizations

G cluster_0 cluster_1 4-Bromocrotonic_Acid This compound (Enters Cell) Enzymatic_Conversion Enzymatic Conversion 4-Bromocrotonic_Acid->Enzymatic_Conversion 3-Keto-4-bromobutyryl-CoA 3-Keto-4-bromobutyryl-CoA (Active Inhibitor) Enzymatic_Conversion->3-Keto-4-bromobutyryl-CoA 3-Ketoacyl-CoA_Thiolase 3-Ketoacyl-CoA Thiolase 3-Keto-4-bromobutyryl-CoA->3-Ketoacyl-CoA_Thiolase Inhibition Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Pathway Fatty_Acids->Beta_Oxidation Beta_Oxidation->3-Ketoacyl-CoA_Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA_Thiolase->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Energy_Production Reduced Energy Production (ATP) TCA_Cycle->Energy_Production Decreased_Viability Decreased Cell Viability Energy_Production->Decreased_Viability Leads to

Caption: Signaling pathway of this compound-induced cytotoxicity.

G Start Start Seed_Cells Seed cells in 96-well plate (optimized density) Start->Seed_Cells Adherence Allow cells to adhere (overnight incubation) Seed_Cells->Adherence Treatment Treat with this compound (various concentrations + vehicle control) Adherence->Treatment Incubation Incubate for desired period (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT, LDH) Incubation->Assay Readout Measure Absorbance/Fluorescence Assay->Readout Analysis Calculate % Viability/Cytotoxicity and determine IC50 Readout->Analysis End End Analysis->End

References

Seahorse Assay Technical Support Center: Troubleshooting Low OCR with 4-Bromocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low Oxygen Consumption Rate (OCR) in Seahorse XF assays when using 4-Bromocrotonic acid (4-BCA).

Frequently Asked Questions (FAQs)

Q1: Why is my Oxygen Consumption Rate (OCR) significantly lower after injecting this compound?

A significant drop in OCR is the expected biological response if your cells rely on fatty acid oxidation (FAO) for energy. This compound is a known inhibitor of FAO.[1][2] It primarily targets the enzyme 3-ketoacyl-CoA thiolase, which is a critical step in the β-oxidation cycle.[1][3] By inhibiting this enzyme, 4-BCA prevents the breakdown of fatty acids to produce acetyl-CoA, which in turn reduces the supply of substrates (NADH and FADH₂) to the electron transport chain (ETC), leading to a decrease in oxygen consumption.[1] Respiration supported by substrates like pyruvate (B1213749) should remain unaffected.[1][3]

Q2: How can I distinguish a true biological effect of 4-BCA from a technical error causing low OCR?

This is a critical question. A low OCR can result from either the expected inhibitory effect of 4-BCA or from technical issues with the assay. To dissect this, you should systematically evaluate both possibilities. Key indicators of a technical problem include a low basal OCR before 4-BCA injection, high variability between replicate wells, or an unexpected response in your control wells.[4]

Troubleshooting Workflow: Low OCR with 4-BCA

If you observe a low OCR, follow this workflow to determine the cause.

G cluster_technical Step 1: Investigate Technical Issues cluster_biological Step 2: Confirm Biological Effect start Low OCR Observed After 4-BCA Injection tech_check Is Basal OCR also low or highly variable? start->tech_check cell_density Review Cell Seeding (Density & Uniformity) tech_check->cell_density Yes reagents Check Reagent & Media (Preparation, pH, Storage) tech_check->reagents Yes instrument Verify Instrument (Calibration, Cartridge Hydration) tech_check->instrument Yes bio_check Is Basal OCR normal & response consistent across replicates? tech_check->bio_check No, Basal OCR is healthy dose_response Perform 4-BCA Dose-Response Experiment bio_check->dose_response Yes controls Run Control Experiments (e.g., Pyruvate Rescue) bio_check->controls Yes conclusion Low OCR is the expected biological outcome dose_response->conclusion controls->conclusion

Caption: Troubleshooting decision tree for low OCR in a Seahorse assay after this compound (4-BCA) injection.

Step 1: Investigating Technical Issues

Q3: My basal OCR was low even before the 4-BCA injection. What should I check first?

A low basal OCR often points to issues with cell number or health.[4][5][6]

  • Cell Density: Insufficient cell numbers can produce an OCR signal that is too low for the instrument to detect accurately.[4][7] Conversely, cells that are overly confluent can suffer from nutrient limitations, also leading to poor respiration.[7] The optimal density is cell-type dependent and must be determined empirically.[7]

  • Cell Health & Plating: Ensure cells form an even monolayer.[8][9] Clumped or unhealthy cells will have compromised mitochondrial function.[4] Allow the plate to rest at room temperature for up to an hour after seeding to promote even distribution.[7]

Q4: How do I optimize the cell seeding density?

Perform a cell titration experiment. Seed a range of cell numbers and measure the basal OCR to find the density that provides a signal within the optimal range for your specific Seahorse XF analyzer.[7]

ParameterRecommendation
Target Confluence 80-90% at the time of assay.[7]
Starting Seeding Range (96-well) 5,000 to 40,000 cells per well.[7]
Optimal Basal OCR (XFe96/XF Pro) 20–160 pmol/min.[7][9]
Optimal Basal OCR (XFe24) 50–400 pmol/min.[7][9]
Table 1: General Guidelines for Cell Seeding Optimization.

Q5: Could my reagents or assay media be the problem?

Yes. Improperly prepared media or degraded compounds can significantly impact results.

  • Assay Medium: Always prepare fresh assay medium on the day of the experiment.[10][11] Ensure it is warmed to 37°C and the pH is adjusted to 7.4 immediately before use.[6][11][12] Using bicarbonate-free medium is essential for Seahorse assays.[11]

  • 4-BCA Preparation: Prepare 4-BCA stock solutions in an appropriate solvent (e.g., DMSO) and make fresh working solutions in the assay medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6]

Step 2: Confirming the Biological Effect

Q6: My basal OCR is healthy and my controls look good. How do I confirm the OCR drop is due to FAO inhibition?

If technical issues are ruled out, the next step is to confirm the biological mechanism.

  • Perform a Dose-Response Curve: Test a range of 4-BCA concentrations to determine the dose at which the inhibitory effect on OCR saturates. This helps establish a clear dose-dependent relationship.

  • Run Control Experiments: A "rescue" experiment can be highly informative. Since 4-BCA specifically inhibits FAO, cells should still be able to respire using other fuel sources. After inhibiting OCR with 4-BCA, inject a non-fatty acid substrate like pyruvate. If the cells can utilize pyruvate, you should see a subsequent increase in OCR, confirming that the mitochondrial respiratory chain is functional and the inhibition was specific to FAO.

G cluster_fao Fatty Acid Oxidation (FAO) Pathway cluster_glycolysis Glycolysis Pathway FattyAcids Fatty Acids BetaOxidation β-Oxidation Cycle FattyAcids->BetaOxidation Thiolase 3-ketoacyl-CoA thiolase BetaOxidation->Thiolase AcetylCoA_FAO Acetyl-CoA Thiolase->AcetylCoA_FAO TCA TCA Cycle AcetylCoA_FAO->TCA Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_Glyco Acetyl-CoA Pyruvate->AcetylCoA_Glyco AcetylCoA_Glyco->TCA BCA 4-Bromocrotonic Acid BCA->Thiolase  Inhibits NADH NADH / FADH₂ TCA->NADH ETC Electron Transport Chain (Oxygen Consumption) NADH->ETC

Caption: Mechanism of this compound (4-BCA) action. 4-BCA inhibits FAO, reducing Acetyl-CoA supply to the TCA cycle and thus lowering OCR.

Detailed Experimental Protocols

Protocol 1: Cell Seeding Density Optimization
  • Preparation: The day before the assay, hydrate (B1144303) a Seahorse XF sensor cartridge in a non-CO₂ incubator at 37°C overnight.[13]

  • Cell Seeding: Prepare a single-cell suspension of your cells. Seed cells in columns of a Seahorse XF plate at 4-5 different densities (e.g., for a 96-well plate: 5,000, 10,000, 20,000, and 40,000 cells/well).

  • Incubation: Allow cells to adhere and grow overnight in a standard CO₂ incubator.

  • Assay Preparation: On the day of the assay, wash cells with pre-warmed assay medium (pH 7.4) and add the final volume of medium to each well.[13] Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.[13]

  • Seahorse Run: Load the hydrated sensor cartridge into the Seahorse XF Analyzer and run a standard protocol to measure the basal OCR before any injections.

  • Analysis: Analyze the basal OCR for each density. Select the density that provides a robust signal within the recommended range (see Table 1) and shows a linear relationship between cell number and OCR.

Protocol 2: this compound Dose-Response Experiment
  • Cell Plating: Seed cells at the optimal density determined from Protocol 1.

  • Assay Preparation: Prepare the cell plate and sensor cartridge as described above.

  • Compound Preparation: Prepare a 10X stock solution for each desired final concentration of 4-BCA in assay medium. For example, to test final concentrations of 1, 5, 10, 25, and 50 µM, prepare 10X stocks of 10, 50, 100, 250, and 500 µM. Load these into Port A of the sensor cartridge.

  • Seahorse Run:

    • Measure the basal OCR for 3-4 cycles.

    • Inject the different concentrations of 4-BCA from Port A.

    • Measure the OCR for another 6-8 cycles to observe the inhibitory effect.

  • Analysis: Plot the OCR (as a percentage of basal) against the log of the 4-BCA concentration to determine the IC₅₀ (the concentration that causes 50% inhibition).

Assay ParameterStandard RecommendationCan be Optimized?
Oligomycin 1.0 - 1.5 µMYes, some cells require more.[6]
FCCP 0.5 - 2.0 µMYes, must be titrated for each cell type.[12][14]
Rotenone/Antimycin A 0.5 µMNo, generally effective at this concentration.
4-BCA Literature-dependentYes, requires dose-response experiment.
Table 2: Typical Concentration Ranges for Seahorse XF Cell Mito Stress Test Compounds.

References

Technical Support Center: 4-Bromocrotonic Acid and Cellular Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 4-Bromocrotonic acid in conjunction with MTT or XTT cellular viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a chemical compound that has been shown to inhibit fatty acid oxidation and ketone body degradation in mitochondria.[1][2] It acts by targeting key enzymes in these metabolic pathways, specifically 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[1][2] This inhibition can disrupt cellular respiration and energy production.

Q2: Can this compound interfere with MTT and XTT assays?

While direct studies on the interference of this compound with MTT and XTT assays are limited, its known biological and chemical properties suggest a high potential for interference. The interference can be categorized into two main types:

  • Biological Interference: By inhibiting mitochondrial respiration[1][2], this compound can directly decrease the metabolic activity of cells. Since MTT and XTT assays measure cell viability by quantifying the activity of mitochondrial dehydrogenases[3], this can lead to an underestimation of cell viability, which may be misinterpreted as cytotoxicity.

  • Chemical Interference: Although less characterized for this specific compound, molecules with reducing properties can directly reduce the tetrazolium salts (MTT and XTT) to their colored formazan (B1609692) products, independent of cellular metabolic activity.[4][5][6] This would lead to a false-positive signal, overestimating cell viability.

Q3: What are the key differences between MTT and XTT assays that might be relevant when working with this compound?

The primary differences lie in the properties of the formazan product and the cellular location of the reduction:

FeatureMTT AssayXTT Assay
Formazan Product Insoluble, requires a solubilization step (e.g., with DMSO or SDS).[3]Soluble in aqueous solution, no solubilization needed.
Cellular Location of Reduction Primarily intracellular, in the mitochondria and other compartments.[3]Primarily at the cell surface via trans-plasma membrane electron transport, often requiring an intermediate electron acceptor like PMS.
Potential for Interference Insoluble formazan can be problematic with suspension cells. The solubilization step adds complexity and a potential source of error.The use of an electron coupling reagent (PMS) can be toxic to cells at high concentrations and may lead to non-enzymatic reduction of XTT.

Q4: Are there alternative assays to consider if I suspect interference?

Yes, if you suspect interference from this compound, it is advisable to use a secondary assay based on a different principle to confirm your results.[7] Good alternatives include:

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating compromised membrane integrity.

  • Trypan Blue Exclusion Assay: A dye exclusion method that stains dead cells with compromised membranes blue, while living cells remain unstained.

  • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.

  • ATP-based Luminescence Assays: Measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.

Troubleshooting Guide

If you are observing unexpected or inconsistent results when using this compound with MTT or XTT assays, consider the following troubleshooting steps.

Issue 1: Higher than expected viability or a dose-independent increase in signal.

This could indicate direct chemical reduction of the tetrazolium salt by this compound.

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • Prepare wells with culture medium and this compound at the same concentrations used in your experiment, but without cells.

    • Add the MTT or XTT reagent and incubate for the standard duration.

    • Measure the absorbance. A significant increase in absorbance in the absence of cells indicates direct chemical reduction.

  • Wash Cells Before Adding Assay Reagent:

    • After treating the cells with this compound for the desired time, carefully aspirate the treatment medium.

    • Wash the cells gently with sterile PBS or serum-free medium to remove any residual compound.

    • Add fresh medium containing the MTT or XTT reagent. This can minimize direct interaction between the compound and the assay reagent.

Issue 2: Lower than expected viability, even at low concentrations of this compound.

This may be due to the compound's known inhibitory effect on mitochondrial metabolism, which is the basis of these assays.

Troubleshooting Steps:

  • Optimize Incubation Time:

    • The standard 2-4 hour incubation with MTT or XTT may be too long if this compound is rapidly affecting mitochondrial function.

    • Try reducing the incubation time with the assay reagent and observe if the results change.

  • Cross-Validate with a Non-Metabolic Assay:

    • Use an alternative viability assay that does not rely on mitochondrial activity, such as the LDH assay or Trypan Blue exclusion, to confirm the level of cell death.[7] If these assays show higher viability than the MTT/XTT assay, it suggests that this compound is primarily affecting metabolic function rather than causing cell death.

  • Assess Mitochondrial Membrane Potential:

    • To further investigate the effect on mitochondria, consider using a fluorescent probe like JC-1 to measure changes in mitochondrial membrane potential.

Summary of Troubleshooting Approaches
ProblemPotential CauseRecommended Action
High background absorbance in cell-free wells Direct reduction of MTT/XTT by this compound.Run cell-free controls with the compound. If positive, consider washing cells before adding the reagent or using an alternative assay.
Inconsistent results between MTT and XTT assays Different reduction mechanisms and sensitivities to metabolic changes.[7]Use a third, non-tetrazolium-based assay to confirm results.
Unexpectedly low viability at non-toxic doses Inhibition of mitochondrial dehydrogenases by this compound.Confirm cytotoxicity with an assay that measures membrane integrity (e.g., LDH).

Experimental Protocols

Protocol 1: Cell-Free Assay for Chemical Interference

  • Prepare a 96-well plate with cell culture medium.

  • Add this compound to the wells at the final concentrations used in your cell-based experiments. Include a vehicle control.

  • Add the MTT (5 mg/mL solution) or activated XTT solution to each well according to the manufacturer's protocol.

  • Incubate the plate under the same conditions as your cellular assay (e.g., 37°C, 5% CO2) for 2-4 hours.

  • If using MTT, add the solubilization solution (e.g., DMSO).

  • Read the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT).

Protocol 2: Standard MTT Assay with a Wash Step

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired duration.

  • Carefully aspirate the medium containing the compound.

  • Gently wash the cells once with 100 µL of pre-warmed sterile PBS.

  • Aspirate the PBS and add 100 µL of fresh, serum-free medium to each well.

  • Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Aspirate the MTT-containing medium.

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 590 nm.

Visualizations

MTT_Workflow MTT Assay Workflow and Potential Interference cluster_cell Metabolically Active Cell cluster_reagents Assay Reagents cluster_compound Test Compound Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake BCA This compound BCA->Mitochondria Inhibition (Biological Interference) BCA->MTT Direct Reduction? (Chemical Interference) XTT_Workflow XTT Assay Workflow and Potential Interference cluster_cell Metabolically Active Cell cluster_reagents Assay Reagents cluster_compound Test Compound PlasmaMembrane Plasma Membrane Reductases Formazan Formazan (Orange, Soluble) PlasmaMembrane->Formazan Reduction XTT XTT (Yellow, Soluble) PMS Electron Coupling Reagent XTT->PMS Activation PMS->PlasmaMembrane Electron Shuttle BCA This compound BCA->PlasmaMembrane Metabolic Effect? (Biological Interference) BCA->XTT Direct Reduction? (Chemical Interference) Troubleshooting_Logic Troubleshooting Logic for Assay Interference Start Unexpected Results with This compound CellFree Run Cell-Free Control Start->CellFree MetabolicEffect Suspect Biological Interference (Metabolic Inhibition) CellFree->MetabolicEffect No Signal ChemicalEffect Suspect Chemical Interference (Direct Reduction) CellFree->ChemicalEffect Positive Signal WashStep Implement Wash Step AltAssay Use Alternative Assay (e.g., LDH, Trypan Blue) WashStep->AltAssay MetabolicEffect->AltAssay ChemicalEffect->WashStep

References

unexpected effects of 4-Bromocrotonic acid on cell morphology

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromocrotonic Acid (4-BCA)

Welcome to the technical support center for this compound (4-BCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected effects on cell morphology observed during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an inhibitor of fatty acid oxidation and ketone body degradation. It is enzymatically converted to 3-keto-4-bromobutyryl-CoA, which then irreversibly inhibits two key thiolase enzymes: 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[1][2] This leads to a disruption in cellular energy metabolism, particularly in cells reliant on fatty acids as an energy source.

Q2: We are observing significant changes in cell shape and adhesion at sub-lethal concentrations of 4-BCA, which is unexpected. Is this a known effect?

While the primary literature focuses on the metabolic impact of 4-BCA, secondary effects on cell morphology are a plausible consequence of metabolic and oxidative stress. Inhibiting fatty acid metabolism can lead to an increase in reactive oxygen species (ROS) and a depletion of ATP.[3][4] This cellular stress can, in turn, impact the integrity of the cytoskeleton and the stability of focal adhesions, leading to observable changes in cell shape, spreading, and attachment.[5]

Q3: Our cells are developing unusual protrusions and appearing to partially detach after 4-BCA treatment. What could be causing this?

This phenotype likely stems from a disruption of the actin cytoskeleton and focal adhesion dynamics. Cellular protrusions like filopodia and lamellipodia are driven by actin polymerization.[6][7] Metabolic stress induced by 4-BCA can dysregulate signaling pathways, such as those involving Rho family GTPases, which are master regulators of both the actin cytoskeleton and focal adhesion assembly.[8][9] This dysregulation can lead to aberrant actin structures and a reduction in stable cell-matrix adhesions, causing the observed changes.

Q4: Can the morphological effects of 4-BCA be reversed?

The reversibility of these effects has not been extensively studied for 4-BCA. However, for other compounds that disrupt the actin cytoskeleton, the effects can be reversible upon washout of the compound, provided the cells have not entered an apoptotic pathway.[10] Reversibility would depend on the concentration used, the duration of exposure, and the specific cell type's ability to recover from the induced metabolic stress.

Troubleshooting Guides

Issue 1: Cells are rounding up and detaching completely at our target concentration.
Possible Cause Suggested Solution
Concentration is too high, leading to acute cytotoxicity. Perform a dose-response curve to determine the IC50 value for your specific cell line. For morphological studies, work with concentrations at or below the IC25 to minimize apoptosis and focus on sub-lethal effects.
Cell type is highly dependent on fatty acid oxidation. Consider using a cell line that relies more on glycolysis. Alternatively, supplement the culture medium with alternative energy sources like glucose or pyruvate (B1213749) to mitigate the acute energy crisis.
Experiment duration is too long. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the earliest time point where morphological changes are visible without significant cell death.
Issue 2: Inconsistent formation of cellular protrusions across experiments.
Possible Cause Suggested Solution
Cell confluence variability. Standardize cell seeding density. Cell-cell contacts can influence cytoskeletal arrangement. Aim for a consistent confluence (e.g., 60-70%) at the start of each experiment.
Substrate inconsistency. Ensure culture vessels are from the same lot and manufacturer. Variations in surface coating can affect cell adhesion and cytoskeletal organization.[8]
Serum starvation procedure varies. If performing serum starvation before treatment, ensure the timing is consistent. Serum contains growth factors that heavily influence cell morphology and signaling.

Quantitative Data Summary

The following tables present hypothetical data, illustrating potential quantitative changes in cell morphology following treatment with sub-lethal concentrations of 4-BCA.

Table 1: Effect of 4-BCA on Cell Adhesion and Spreading

Treatment GroupConcentration (µM)Adherent Cells (%) (after 12h)Average Cell Area (µm²)
Vehicle Control (DMSO)098 ± 21540 ± 120
4-BCA2585 ± 51210 ± 150
4-BCA5065 ± 8950 ± 180

Table 2: Effect of 4-BCA on Cytoskeletal Features

Treatment GroupConcentration (µM)Cells with Protrusions (%)Focal Adhesions per Cell
Vehicle Control (DMSO)015 ± 485 ± 10
4-BCA2545 ± 640 ± 8
4-BCA5060 ± 722 ± 5

Experimental Protocols & Visualizations

Protocol 1: Immunofluorescence Staining for Cytoskeleton and Focal Adhesions

This protocol details the method for visualizing F-actin and Paxillin (a focal adhesion marker) in cells treated with 4-BCA.

  • Cell Culture: Plate cells (e.g., HeLa or NIH-3T3) on glass coverslips in a 24-well plate at a density to achieve 60-70% confluence on the day of the experiment.

  • Treatment: Treat cells with the desired concentration of 4-BCA or vehicle (DMSO) for the determined time (e.g., 12 hours).

  • Fixation: Gently wash cells twice with pre-warmed PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against a focal adhesion protein (e.g., anti-Paxillin, 1:200 dilution in 1% BSA) overnight at 4°C.

  • Secondary Antibody & F-Actin Staining: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:500) and a fluorescently-labeled Phalloidin (for F-actin, e.g., Alexa Fluor 568 Phalloidin, 1:400) for 1 hour at room temperature, protected from light.

  • Mounting: Wash three times with PBS. Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize using a fluorescence or confocal microscope.

G cluster_0 Experimental Workflow: Immunofluorescence A 1. Plate Cells on Coverslips B 2. Treat with 4-BCA A->B C 3. Fix & Permeabilize B->C D 4. Block C->D E 5. Incubate Primary Ab (e.g., anti-Paxillin) D->E F 6. Incubate Secondary Ab + Phalloidin E->F G 7. Mount with DAPI F->G H 8. Confocal Imaging G->H

Caption: Workflow for immunofluorescent staining of the cytoskeleton.

Proposed Signaling Pathway

The diagram below illustrates a plausible signaling pathway connecting 4-BCA's metabolic inhibition to the observed cytoskeletal disruption.

G cluster_0 Proposed Signaling Cascade A This compound B Inhibition of Thiolase Enzymes A->B C Fatty Acid Oxidation Blocked B->C D Metabolic Stress (ATP↓, ROS↑) C->D E Rho GTPase Dysregulation D->E F Actin Cytoskeleton Disruption E->F G Focal Adhesion Instability E->G H Aberrant Protrusions & Altered Cell Morphology F->H G->H

Caption: Hypothetical pathway from metabolic inhibition to morphology changes.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for addressing unexpected cell detachment.

G A Start: Unexpected Cell Detachment B {Is cell viability < 80%?} A->B C Yes Lower 4-BCA concentration OR Reduce exposure time B->C Yes D {No | Are cells partially detached with protrusions?} B->D No G End C->G E Yes This is the expected 'unexpected' phenotype. Proceed with cytoskeletal analysis (e.g., IF). D->E Yes F No Check for other stressors: - Contamination - Media quality - Substrate issues D->F No E->G F->G

Caption: Troubleshooting workflow for excessive cell detachment.

References

minimizing off-target effects of 4-Bromocrotonic acid in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromocrotonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and effectively utilizing this compound in cellular studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an inhibitor of fatty acid β-oxidation and ketone body degradation. In the cell, it is enzymatically converted to its active form, 3-keto-4-bromobutyryl-CoA. This active metabolite then irreversibly inhibits two key enzymes: 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, leading to a disruption of cellular energy metabolism.[1][2]

Q2: What are the known on-target enzymes of this compound?

The primary and well-characterized targets of this compound are:

  • 3-ketoacyl-CoA thiolase (Thiolase I): An essential enzyme in the fatty acid β-oxidation spiral.[1][2]

  • Acetoacetyl-CoA thiolase (Thiolase II): Involved in both ketone body degradation and steroid biogenesis.[1][2]

Q3: What are the potential off-target effects of this compound?

As a covalent inhibitor containing an α,β-unsaturated carbonyl moiety (a Michael acceptor), this compound has the potential to react with nucleophilic residues, primarily cysteine, on various proteins.[3][4] While specific off-targets have not been extensively profiled in the literature, proteins involved in the following pathways may be susceptible:

  • Cellular redox homeostasis: Proteins rich in reactive cysteines, such as those involved in glutathione (B108866) metabolism.

  • Kinase signaling: Cysteine-containing kinases that are not part of the primary metabolic pathway.

  • Protein folding and degradation: Chaperones and ubiquitinating enzymes that rely on cysteine residues for their function.

Q4: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some key strategies:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.

  • Optimize treatment duration: Use the shortest possible incubation time to reduce the opportunity for off-target reactions.

  • Employ control compounds: Include a structurally similar but less reactive analog as a negative control to distinguish specific from non-specific effects.

  • Profile for off-targets: Proactively identify potential off-targets in your experimental system using the proteomics approaches outlined in the troubleshooting guide below.

Troubleshooting Guide

Problem: I am observing unexpected cellular phenotypes that cannot be explained by the inhibition of fatty acid oxidation alone.

  • Possible Cause: Off-target effects of this compound.

  • Solution:

    • Perform a dose-response analysis: Determine if the unexpected phenotype is observed only at higher concentrations of this compound, which are more likely to induce off-target effects.

    • Conduct a Cellular Thermal Shift Assay (CETSA): This will allow you to identify proteins that are stabilized upon direct binding of this compound in intact cells. A detailed protocol is provided below.

    • Employ Chemical Proteomics: Use a probe-based or competitive profiling approach to enrich and identify proteins that covalently interact with this compound. A general workflow is described in the experimental protocols section.

Problem: I am unsure of the effective concentration of this compound for inhibiting its primary targets in my cell line.

  • Possible Cause: Cell-type specific differences in uptake and metabolism of this compound.

  • Solution:

    • Determine the IC50 value: Perform a dose-response experiment and measure the inhibition of fatty acid oxidation. A common method is to monitor the oxygen consumption rate (OCR) using a Seahorse XF Analyzer with palmitate as a substrate.

    • On-target engagement CETSA: Use CETSA to confirm target engagement with 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase at various concentrations of this compound.

Quantitative Data Summary

While extensive quantitative data for this compound is not widely available in the literature, a key study by Olowe and Schulz (1982) performed a kinetic evaluation of its on-target effects. The following table summarizes the key findings and provides a framework for researchers to generate their own quantitative data.

Parameter3-ketoacyl-CoA thiolaseAcetoacetyl-CoA thiolaseNotes
Inhibition Type IrreversibleIrreversibleInhibition occurs after conversion to 3-keto-4-bromobutyryl-CoA.[1][2]
Reported Inactivation Rate Equal to the rate of respiration inhibition with palmitoyl (B13399708) carnitine.More rapid than the rate of respiration inhibition with acetoacetate.[1][2]Specific IC50 or Ki values were not reported in the abstract of the original publication. Researchers are encouraged to determine these values empirically in their system of interest.
Recommended Assay for IC50 Determination Cellular fatty acid oxidation assay (e.g., Seahorse XF) or in vitro enzyme activity assay.In vitro enzyme activity assay using acetoacetyl-CoA as a substrate.

Experimental Protocols

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Identification

This protocol allows for the assessment of target engagement by observing the thermal stabilization of proteins upon ligand binding in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and western blot reagents

  • Primary antibodies against target proteins and loading control

  • Secondary HRP-conjugated antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for the optimized duration.

  • Harvesting: Wash cells with PBS and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay and normalize all samples.

  • Western Blotting: Perform SDS-PAGE and western blotting to detect the amount of soluble target protein at each temperature.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature for both treated and control samples. A shift in the melting curve indicates protein stabilization upon binding of this compound.

Experimental Protocol 2: Chemical Proteomics Workflow for Off-Target Profiling

This general workflow outlines the steps to identify cellular proteins that are covalently modified by this compound.

Materials:

  • Cells of interest

  • This compound

  • Control compound (optional)

  • Cell lysis buffer with protease inhibitors

  • Trypsin

  • Reagents for peptide labeling (e.g., TMT or iTRAQ)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and a vehicle control. Harvest and lyse the cells.

  • Protein Digestion: Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling: Label the peptide samples from the different treatment groups with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using a high-resolution LC-MS/MS system.

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control. Proteins that are significantly downregulated may represent off-targets that have been degraded following covalent modification.

  • Validation: Validate potential off-targets using orthogonal methods such as western blotting or CETSA.

Visualizations

fatty_acid_oxidation_inhibition 4-Bromocrotonic_acid 4-Bromocrotonic_acid 3-keto-4-bromobutyryl-CoA 3-keto-4-bromobutyryl-CoA 4-Bromocrotonic_acid->3-keto-4-bromobutyryl-CoA Enzymatic Conversion 3-ketoacyl-CoA_thiolase 3-ketoacyl-CoA_thiolase 3-keto-4-bromobutyryl-CoA->3-ketoacyl-CoA_thiolase Inhibition Acetoacetyl-CoA_thiolase Acetoacetyl-CoA_thiolase 3-keto-4-bromobutyryl-CoA->Acetoacetyl-CoA_thiolase Inhibition Fatty_Acid_Oxidation Fatty_Acid_Oxidation 3-ketoacyl-CoA_thiolase->Fatty_Acid_Oxidation Blocks Ketone_Body_Degradation Ketone_Body_Degradation Acetoacetyl-CoA_thiolase->Ketone_Body_Degradation Blocks

Caption: Mechanism of action of this compound.

cetsa_workflow cluster_0 Cellular Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction and Analysis Treat_Cells Treat cells with This compound or DMSO Heat_Shock Apply temperature gradient Treat_Cells->Heat_Shock Lyse_Cells Lyse cells Heat_Shock->Lyse_Cells Separate_Fractions Separate soluble and aggregated proteins Lyse_Cells->Separate_Fractions Western_Blot Western Blot for soluble target protein Separate_Fractions->Western_Blot Analyze_Data Analyze melting curve shift Western_Blot->Analyze_Data

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

off_target_logic 4-Bromocrotonic_acid This compound (Michael Acceptor) On_Target On-Target (Thiolases) 4-Bromocrotonic_acid->On_Target Binds to Off_Target Potential Off-Targets (Cysteine-containing proteins) 4-Bromocrotonic_acid->Off_Target May bind to Desired_Effect Inhibition of Fatty Acid Oxidation On_Target->Desired_Effect Undesired_Effect Unexpected Phenotypes Off_Target->Undesired_Effect

Caption: On-target vs. potential off-target effects.

References

determining optimal incubation time for 4-Bromocrotonic acid treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 4-Bromocrotonic acid (4-BCA) in their experiments. This guide provides troubleshooting advice and frequently asked questions to help you determine the optimal incubation time and navigate potential challenges during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an inhibitor of fatty acid oxidation (FAO).[1][2][3] Specifically, it is enzymatically converted to 3-keto-4-bromobutyryl-CoA, which then irreversibly inhibits the enzymes 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[1][2] These enzymes are critical for the final step of β-oxidation and ketone body degradation.[1][2] By blocking these enzymes, 4-BCA leads to a reduction in cellular energy production from fatty acids.

Q2: What is a typical starting concentration for 4-BCA treatment?

Based on published studies, a common concentration range for 4-BCA treatment in cell culture is between 7.5 µM and 100 µM.[4][5][6] The optimal concentration is highly dependent on the cell type and the specific research question. For instance, in some Diffuse Large B-cell Lymphoma (DLBCL) cell lines, significant cell death was observed at concentrations as low as 7.5 µM after 24 hours.[4][5] In studies with isolated rat myocytes, 50% inhibition of palmitate oxidation was achieved with 60 µM 4-BCA after a 10-minute preincubation.[6]

Q3: How do I determine the optimal incubation time for my experiment?

The optimal incubation time for 4-BCA treatment is variable and depends on the experimental goals, cell type, and the concentration of 4-BCA used. A time-course experiment is highly recommended to determine the ideal duration for your specific model.

Here are some general observations from the literature:

  • Short-term (minutes to a few hours): For studying immediate effects on fatty acid oxidation and mitochondrial respiration, shorter incubation times are often sufficient. For example, a 10-minute preincubation was used to assess the inhibition of palmitate oxidation in rat myocytes.[6] In another study, a 2-hour incubation was used in ghrelin-producing stomach cells.[7]

  • Mid-term (16-24 hours): To observe downstream cellular effects such as impacts on cell viability, apoptosis, or changes in gene expression, longer incubation times are typically necessary. A 16-hour incubation was used to assess glial cell survival in the absence of glucose.[8][9] Many studies on cancer cell lines have utilized 24-hour incubations to measure cell death.[4][5]

  • Long-term (48 hours or more): For assessing long-term consequences and chronic effects of FAO inhibition, extended incubation periods may be required. Some studies have extended 4-BCA treatment to 48 hours in DLBCL cell lines.[4][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of 4-BCA treatment. Sub-optimal concentration: The concentration of 4-BCA may be too low for your specific cell type.Perform a dose-response experiment, testing a range of concentrations (e.g., 10 µM to 100 µM) to determine the EC50 for your endpoint of interest.
Insufficient incubation time: The treatment duration may be too short to induce a measurable response.Conduct a time-course experiment at a fixed, effective concentration of 4-BCA to identify the optimal incubation period.
Cell type resistance: Some cell lines may be less reliant on fatty acid oxidation for energy and therefore less sensitive to 4-BCA.Consider using a positive control cell line known to be sensitive to FAO inhibitors. Also, assess the metabolic profile of your cells to confirm their reliance on FAO.
Reagent instability: 4-BCA solution may have degraded.Prepare fresh solutions of 4-BCA for each experiment.
High levels of cell death or toxicity. Concentration is too high: The chosen concentration of 4-BCA may be cytotoxic to your cells.Titrate down the concentration of 4-BCA to a level that inhibits FAO without causing excessive cell death. A cell viability assay (e.g., MTT or trypan blue exclusion) should be performed in parallel.
Extended incubation time: Prolonged exposure to 4-BCA, even at lower concentrations, can lead to toxicity.Shorten the incubation time based on the results of your time-course experiment.
Inconsistent results between experiments. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular metabolism and response to treatment.Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range.
Incomplete dissolution of 4-BCA: If not properly dissolved, the effective concentration of 4-BCA in the media may vary.Ensure complete dissolution of 4-BCA in the appropriate solvent before adding it to the cell culture media.

Quantitative Data Summary

The following table summarizes incubation times and concentrations of 4-BCA used in various studies.

Cell Type/System Concentration Incubation Time Observed Effect Reference
Glial Cells (optic nerve)25 µM16 hoursReduced cell survival in the absence of glucose[8][9]
Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines7.5 - 25 µM24 and 48 hoursDose-dependent induction of cell death[4][5]
Rat Heart MitochondriaNot specified for timePreincubationInhibition of respiration supported by palmitoylcarnitine (B157527) or acetoacetate[1][2]
Adult Rat Myocytes60 µM10 minutes (preincubation)50% inhibition of palmitate oxidation[6]
Ghrelin-producing Stomach Cells50 µM2 hoursUsed to inhibit fatty acid β-oxidation[7]
Swine Myocardium (in vivo)0.34 mg/kg/min70 minutesDecline in 14CO2 production from labeled palmitate[10]

Experimental Protocols

Protocol 1: Assessment of Cell Viability Following 4-BCA Treatment

This protocol is adapted from studies on DLBCL cell lines.[4][5]

  • Cell Seeding: Seed cells in a 12-well plate at a density of 1.0 x 10^5 cells/mL in complete culture medium.

  • 4-BCA Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 7.5, 10, 20, 25 µM).

  • Treatment: Add the 4-BCA solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the 4-BCA stock).

  • Incubation: Incubate the plates for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment (Trypan Blue Exclusion):

    • Harvest the cells from each well.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

Protocol 2: Inhibition of Fatty Acid Oxidation in Isolated Mitochondria

This protocol is based on the methodology described for rat heart mitochondria.[1][2]

  • Mitochondria Isolation: Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

  • Respiration Buffer: Prepare a suitable respiration buffer (e.g., containing KCl, Tris-HCl, and other necessary components).

  • Mitochondrial Incubation: Suspend the isolated mitochondria in the respiration buffer at a concentration of approximately 0.5 to 1.0 mg/ml.

  • Preincubation with 4-BCA: Add this compound to the mitochondrial suspension. The concentration will need to be optimized for your system.

  • Substrate Addition: After the preincubation period, initiate mitochondrial respiration by adding a fatty acid substrate (e.g., palmitoylcarnitine) or a ketone body (e.g., acetoacetate).

  • Oxygen Consumption Measurement: Measure the rate of oxygen consumption using a Clark-type oxygen electrode or a similar instrument.

  • Data Analysis: Compare the rate of oxygen consumption in the 4-BCA treated mitochondria to that of untreated controls to determine the extent of inhibition.

Visualizations

fatty_acid_oxidation_inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito CPT1/CPT2 Beta-Oxidation Spiral Beta-Oxidation Spiral Fatty Acyl-CoA_mito->Beta-Oxidation Spiral 3-Ketoacyl-CoA 3-Ketoacyl-CoA Beta-Oxidation Spiral->3-Ketoacyl-CoA Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle 4-BCA This compound Inhibitor 3-Keto-4-bromobutyryl-CoA 4-BCA->Inhibitor Enzymatic Conversion Thiolase 3-Ketoacyl-CoA Thiolase Inhibitor->Thiolase Inhibition

Caption: Inhibition of fatty acid β-oxidation by this compound.

experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_optimization Phase 2: Optimization cluster_execution Phase 3: Definitive Experiment Determine Cell Type Determine Cell Type Define Endpoint Define Experimental Endpoint (e.g., Viability, FAO rate) Determine Cell Type->Define Endpoint Dose-Response Dose-Response Experiment (Vary 4-BCA Concentration) Define Endpoint->Dose-Response Time-Course Time-Course Experiment (Vary Incubation Time) Dose-Response->Time-Course Use optimal concentration Optimal Treatment Treat Cells with Optimal Concentration and Time Time-Course->Optimal Treatment Use optimal time Data Collection Collect and Analyze Data Optimal Treatment->Data Collection

Caption: Workflow for determining optimal 4-BCA incubation time.

References

Technical Support Center: 4-Bromocrotonic Acid Purity and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4-Bromocrotonic acid, ensuring its purity and quality is paramount for reliable and reproducible experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling, analysis, and use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purity and quality control of this compound.

1. What are the common impurities in commercially available this compound?

Impurities in this compound can originate from the synthetic route and subsequent degradation. A common synthesis involves the bromination of crotonic acid.[1] Based on this, potential impurities include:

  • Residual Starting Materials: Unreacted crotonic acid.

  • Reagents: Traces of N-bromosuccinimide (NBS) or other brominating agents.

  • Byproducts: Isomers and over-brominated species.

2. How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound. The most common methods are:

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC is a powerful technique for separating and quantifying volatile and semi-volatile impurities.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile method for purity assessment, especially for non-volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.

3. What are the typical storage conditions for this compound to maintain its purity?

To minimize degradation, this compound should be stored in a cool, dry place, protected from light. Recommended storage is typically at 2-8°C.[4][5] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

4. My HPLC chromatogram shows peak tailing for this compound. What could be the cause and how can I fix it?

Peak tailing in the HPLC analysis of acidic compounds like this compound is a common issue.[4][6] Potential causes and solutions are outlined in the table below.

Potential CauseTroubleshooting Steps
Secondary Interactions The acidic nature of the carboxyl group can lead to interactions with residual silanols on the silica-based column.
- Use a mobile phase with a lower pH (e.g., adding 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid.
- Employ an end-capped column specifically designed for polar compounds.
- Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 0.1%) to block active silanol (B1196071) sites.
Column Overload Injecting too concentrated a sample can lead to peak distortion.
- Dilute the sample and re-inject.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can affect peak shape.
- Flush the column with a strong solvent.
- If the problem persists, replace the column.

5. I am observing unexpected signals in the ¹H NMR spectrum of my this compound. What could be the reason?

Unexpected signals in the NMR spectrum can arise from several sources:

  • Impurities: As mentioned in FAQ 1, residual solvents, starting materials, or byproducts from synthesis will appear in the spectrum.

  • Degradation Products: Exposure to moisture, light, or elevated temperatures can cause degradation.

  • Water: The presence of water can lead to a broad signal, and the chemical shift of the carboxylic acid proton can be variable due to hydrogen exchange.

To identify the source of the unexpected signals, consider running a 2D NMR experiment like COSY or HSQC for structural elucidation. Comparing your spectrum to a reference spectrum of a known pure standard is also highly recommended.

Section 2: Troubleshooting Guides

This section provides more in-depth troubleshooting for specific experimental issues.

Guide 1: HPLC Analysis Troubleshooting

Consistent and reliable HPLC analysis is crucial for quality control. This guide helps address common problems.

Logical Workflow for HPLC Troubleshooting

HPLC Troubleshooting Workflow start Problem Observed (e.g., Peak Tailing, Broadening, Ghost Peaks) check_system Check HPLC System - Leaks? - Pressure fluctuations? - Detector lamp aging? start->check_system check_mobile_phase Check Mobile Phase - Correct composition? - Freshly prepared? - Degassed? check_system->check_mobile_phase System OK solution Implement Solution - Adjust mobile phase pH - Flush/replace column - Dilute sample check_system->solution System Issue Found check_column Check Column - Correct column type? - Column equilibrated? - Column lifetime exceeded? check_mobile_phase->check_column Mobile Phase OK check_mobile_phase->solution Mobile Phase Issue Found check_sample Check Sample - Sample dissolved in mobile phase? - Sample filtered? - Injection volume appropriate? check_column->check_sample Column OK check_column->solution Column Issue Found check_sample->solution Sample Prep OK check_sample->solution Sample Prep Issue Found Forced Degradation Study Workflow start Prepare this compound Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Take Samples at Time Points stress_conditions->sampling analysis Analyze by HPLC-UV/MS sampling->analysis characterization Characterize Degradation Products (MS, NMR) analysis->characterization Degradation Observed pathway Propose Degradation Pathway analysis->pathway No Degradation characterization->pathway

References

Technical Support Center: 4-Bromocrotonic Acid and Cellular Redox State

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected changes in cellular redox state during experiments with 4-Bromocrotonic acid (4-BCA).

Troubleshooting Guide: Unexpected Redox State Alterations

Users of this compound may observe unforeseen shifts in cellular redox balance. This guide outlines potential issues, their underlying causes, and recommended actions.

Observed Issue Potential Cause Recommended Solution / Next Step
Increased Oxidative Stress (e.g., higher ROS levels)Inhibition of β-oxidation by 4-BCA can lead to an accumulation of fatty acids, which may be shunted into alternative oxidative pathways (e.g., peroxisomal oxidation) that generate H₂O₂.[1][2][3]- Confirm β-oxidation inhibition: Measure the oxygen consumption rate (OCR) using substrates like palmitate. - Quantify specific ROS: Use probes for superoxide (B77818) (e.g., MitoSOX) and hydrogen peroxide (e.g., Amplex Red). - Co-treat with antioxidants: Determine if an antioxidant like N-acetylcysteine (NAC) can rescue the phenotype.[4][5]
Increased Reductive Stress (e.g., elevated NADH/NAD+ ratio)The primary mechanism of 4-BCA is the inhibition of 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, which are downstream in the β-oxidation spiral.[2][3] This could lead to a backup of upstream metabolites and a potential shift in the NAD+/NADH pool, although this is less commonly reported.- Measure NAD+/NADH and NADP+/NADPH ratios: Use commercially available kits. - Assess mitochondrial membrane potential: Use probes like TMRM or JC-1 to check for hyperpolarization. - Analyze metabolic flux: Perform stable isotope tracing to map the fate of fatty acids.
No Effect on Cellular Respiration - Incorrect substrate: 4-BCA specifically inhibits fatty acid and ketone body oxidation.[2][3] If cells are primarily using glucose, the effect on overall respiration may be minimal. - Compound inactivity: The compound may have degraded.- Use appropriate substrates: Ensure the experimental medium contains fatty acids (e.g., palmitate conjugated to BSA) and not just glucose. - Confirm compound activity: Run a control experiment with a cell type known to be sensitive to 4-BCA. - Check storage conditions: 4-BCA should be stored at 2°C - 8°C.[1]
Cell Viability Decrease - Lipotoxicity: The accumulation of intracellular fatty acids due to β-oxidation blockage can be toxic.[6] - ATP depletion: Inhibition of fatty acid oxidation can reduce cellular ATP levels, particularly in cells reliant on this energy source.- Assess apoptosis: Use assays for caspase-3/7 activity or annexin (B1180172) V staining.[6] - Measure cellular ATP levels: Use a luminescence-based ATP assay. - Titrate 4-BCA concentration: Perform a dose-response curve to find the optimal concentration that inhibits β-oxidation without causing significant cell death.

Frequently Asked Questions (FAQs)

Q1: How can this compound, an inhibitor of fatty acid oxidation, cause an increase in oxidative stress?

While seemingly counterintuitive, inhibiting mitochondrial fatty acid β-oxidation can lead to an increase in reactive oxygen species (ROS). The primary mechanism of 4-BCA is the inhibition of 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[2][3] This blockage can cause an accumulation of upstream fatty acyl-CoAs.[1] These excess fatty acids can then be shunted to other metabolic pathways, such as peroxisomal β-oxidation, which produces hydrogen peroxide (H₂O₂) as a byproduct. Additionally, the disruption of mitochondrial respiration, even if localized to fatty acid metabolism, can lead to electron leakage from the electron transport chain, resulting in the formation of superoxide radicals.

Q2: My cells show an unexpected increase in the NADH/NAD+ ratio after treatment with 4-BCA. What could be the cause?

An increase in the NADH/NAD+ ratio, indicative of reductive stress, is not a commonly reported effect of 4-BCA. However, it is theoretically possible. The inhibition of β-oxidation by 4-BCA halts a major pathway for NADH production. If the cell's compensatory mechanisms are not fully active, or if there are off-target effects, one might observe a shift in the redox balance. It is also possible that the inhibition of ketone body degradation, another target of 4-BCA, could indirectly influence the NAD+/NADH pool in certain cell types.[2][3] It is crucial to verify this finding with orthogonal methods and investigate other markers of reductive stress.

Q3: Why is there no change in my cells' overall oxygen consumption rate (OCR) after adding 4-BCA?

This compound specifically inhibits the oxidation of fatty acids and ketone bodies.[2][3] If the cells in your experiment are cultured in standard glucose-rich media, they will primarily use glycolysis and the subsequent oxidation of pyruvate (B1213749) to fuel the TCA cycle and electron transport chain. Since 4-BCA does not affect pyruvate-supported respiration, you may not observe a significant change in the total OCR.[2][3] To see an effect, you must provide fatty acids (e.g., palmitate, oleate) as a substrate in the culture medium.

Q4: Can I use 4-BCA to study redox signaling?

Yes, 4-BCA can be a useful tool to investigate the interplay between fatty acid metabolism and redox signaling. By acutely inhibiting β-oxidation, you can study the downstream consequences on cellular redox homeostasis and how cells adapt to metabolic stress. The cellular redox state is a critical modulator of various signaling pathways and cell fate decisions, such as differentiation and self-renewal.[4][5] Therefore, perturbing fatty acid metabolism with 4-BCA can provide insights into how metabolic pathways influence these redox-sensitive processes.

Experimental Protocols

Measurement of Cellular Reactive Oxygen Species (ROS) using DCFDA

This protocol describes a common method for measuring overall cellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).

Materials:

  • H₂DCFDA (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • This compound (4-BCA)

  • Positive control (e.g., H₂O₂)

  • Negative control (e.g., N-acetylcysteine, NAC)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Compound Treatment:

    • Prepare fresh solutions of 4-BCA, H₂O₂, and NAC in cell culture medium.

    • Remove the old medium from the cells and wash once with warm PBS.

    • Add the medium containing the different treatments (including a vehicle control) to the respective wells.

    • Incubate for the desired period (e.g., 1, 6, 12, or 24 hours).

  • Probe Loading:

    • Prepare a 10 µM working solution of H₂DCFDA in warm, serum-free medium.

    • Remove the treatment medium from the wells and wash the cells twice with warm PBS.

    • Add 100 µL of the H₂DCFDA working solution to each well.

    • Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • Measurement:

    • Remove the H₂DCFDA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity of the treated samples to the vehicle control.

    • It is also recommended to perform a parallel cell viability assay (e.g., using crystal violet or a commercial kit) to normalize the fluorescence data to cell number, as significant cell death can affect the results.

Visualizations

G cluster_0 4-BCA Mechanism cluster_1 Downstream Redox Effects BCA This compound Thiolase 3-Ketoacyl-CoA Thiolase & Acetoacetyl-CoA Thiolase BCA->Thiolase Inhibits FAO Fatty Acid β-Oxidation AcetylCoA Acetyl-CoA FAO->AcetylCoA Produces Accum_FA Accumulated Fatty Acyl-CoAs FAO->Accum_FA Block leads to ETC Mitochondrial Electron Transport Chain FAO->ETC Reduced e⁻ donors (NADH, FADH₂) AcetylCoA->ETC Fuels TCA Cycle Peroxisome Peroxisomal Oxidation Accum_FA->Peroxisome ROS Increased ROS (H₂O₂) Peroxisome->ROS e_leak Electron Leakage ETC->e_leak Dysfunction Superoxide Superoxide (O₂⁻) e_leak->Superoxide

Caption: Potential pathway for 4-BCA-induced oxidative stress.

G start Start: Unexpected Redox Change (e.g., Increased ROS) confirm_inhibition Confirm β-Oxidation Inhibition (e.g., Seahorse Analyzer with Palmitate) start->confirm_inhibition dose_response Perform 4-BCA Dose-Response Curve confirm_inhibition->dose_response measure_ros Quantify Specific ROS (e.g., MitoSOX, Amplex Red) dose_response->measure_ros check_viability Assess Cell Viability (e.g., Annexin V, Caspase Assay) dose_response->check_viability rescue_exp Perform Rescue Experiment (e.g., co-treat with NAC) measure_ros->rescue_exp analyze_flux Metabolic Flux Analysis (e.g., Isotope Tracing) rescue_exp->analyze_flux check_viability->analyze_flux conclusion Conclusion: Link β-Oxidation Inhibition to Redox Imbalance analyze_flux->conclusion

Caption: Experimental workflow for investigating redox changes.

G q1 Unexpected Change in Cellular Redox State? q2 Are you using fatty acids as a substrate? q1->q2 Yes a1 Add fatty acids (e.g., palmitate) to the medium. Re-evaluate. q2->a1 No q3 Is the change an increase in ROS? q2->q3 Yes a1->q3 a2 Hypothesis: Shunting of fatty acids to peroxisomal oxidation or ETC electron leakage. See Troubleshooting Guide. q3->a2 Yes a3 Hypothesis: Potential reductive stress or off-target effect. Measure NAD+/NADH ratios. q3->a3 No q4 Is cell viability compromised? q3->q4 In all cases a2->q4 a3->q4 a4 Perform dose-response to find non-toxic concentration. Assess lipotoxicity. q4->a4 Yes end Proceed with further mechanistic studies. q4->end No a4->end

Caption: Troubleshooting decision tree for 4-BCA experiments.

References

potential for mitochondrial uncoupling with 4-Bromocrotonic acid treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of 4-Bromocrotonic acid (4-BCA) on mitochondrial function.

Frequently Asked Questions (FAQs)

Q1: Is this compound a mitochondrial uncoupler?

A1: While this compound (4-BCA) affects mitochondrial respiration and can lead to a decrease in ATP synthesis, it is not considered a classical mitochondrial uncoupler. Classical uncouplers, such as 2,4-dinitrophenol (B41442) (DNP), directly dissipate the proton gradient across the inner mitochondrial membrane.[1][2] In contrast, 4-BCA's primary mechanism of action is the inhibition of specific metabolic pathways that supply substrates to the electron transport chain.[3][4]

Q2: What is the primary mechanism of action of this compound?

A2: this compound acts as an inhibitor of fatty acid β-oxidation and ketone body degradation.[3][4] It is enzymatically converted within the mitochondria to 3-keto-4-bromobutyryl-CoA, which then inhibits two key enzymes: 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[3][4]

Q3: Which respiratory substrates are affected by this compound treatment?

A3: The inhibitory effects of 4-BCA are substrate-specific. It effectively inhibits mitochondrial respiration supported by fatty acids (e.g., palmitoylcarnitine) and acetoacetate.[3][4] Respiration with 3-hydroxybutyrate (B1226725) as a substrate is partially inhibited, while pyruvate-supported respiration remains unaffected.[3][4]

Q4: What are the expected effects of 4-BCA on cellular ATP levels?

A4: By inhibiting the oxidation of major energy-providing substrates like fatty acids and ketone bodies, 4-BCA treatment is expected to lead to a decrease in cellular ATP levels, particularly in cell types that heavily rely on these substrates for energy production (e.g., cardiomyocytes, hepatocytes during fasting).

Q5: Is this compound cytotoxic?

A5: The available literature does not provide specific IC50 values for 4-BCA across different cell lines. As with any chemical compound, it is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental conditions. A general cytotoxicity assay protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: I am not observing any change in oxygen consumption in my whole-cell respirometry assay after adding 4-BCA.

  • Possible Cause 1: Incorrect Substrate. Your experimental medium may primarily contain glucose, leading to pyruvate (B1213749) as the main respiratory substrate. 4-BCA does not inhibit pyruvate-supported respiration.[3][4]

    • Solution: Ensure your assay medium is supplemented with fatty acids (e.g., palmitate conjugated to BSA) or ketone bodies (acetoacetate) to observe the inhibitory effect of 4-BCA.

  • Possible Cause 2: Inactive Compound. The 4-BCA may have degraded.

    • Solution: Use a fresh stock of 4-BCA. Store the compound as recommended by the manufacturer, typically at 2-8°C.

  • Possible Cause 3: Insufficient Concentration. The concentration of 4-BCA may be too low to elicit an effect.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your experimental system.

Issue 2: My cells are dying after treatment with 4-BCA.

  • Possible Cause 1: High Concentration. The concentration of 4-BCA may be in the cytotoxic range for your specific cell type.

    • Solution: Perform a cytotoxicity assay (e.g., MTS or LDH assay) to determine the No Observable Adverse Effect Concentration (NOAEC) and the IC50. A general protocol is provided below.

  • Possible Cause 2: Prolonged Incubation. The duration of the treatment may be too long.

    • Solution: Conduct a time-course experiment to find the optimal incubation time to observe the desired metabolic effects without causing significant cell death.

Issue 3: I see a decrease in ATP levels and a reduction in the mitochondrial membrane potential. Is this not evidence of uncoupling?

  • Explanation: While these are characteristics of mitochondrial uncoupling, in the case of 4-BCA, they are likely downstream consequences of inhibiting substrate oxidation. By blocking the entry of electrons from fatty acids and ketone bodies into the electron transport chain, the rate of proton pumping decreases, leading to a reduction in the mitochondrial membrane potential and, consequently, a decrease in ATP synthesis. This is distinct from a direct dissipation of the proton gradient by a classical uncoupler.

    • Troubleshooting Step: To differentiate between these mechanisms, measure the effect of 4-BCA on respiration in the presence of a classical uncoupler like FCCP. If 4-BCA inhibits the FCCP-stimulated maximal respiration, it indicates an effect on substrate supply rather than a direct uncoupling effect.

Data Presentation

Table 1: Substrate-Specific Effects of this compound on Mitochondrial Respiration

SubstrateEffect of this compoundReference
Palmitoylcarnitine (B157527)Effective Inhibition[3][4]
AcetoacetateEffective Inhibition[3][4]
3-HydroxybutyratePartial Inhibition[3][4]
PyruvateUnaffected[3][4]

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Mitochondrial Respiration in Isolated Mitochondria

  • Mitochondrial Isolation: Isolate mitochondria from your tissue of interest (e.g., rat heart) using differential centrifugation.

  • Respirometry Setup: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with a suitable respiration buffer (e.g., MiR05).

  • Substrate Addition: Add the substrate of interest to the chamber (e.g., palmitoylcarnitine and malate, or pyruvate and malate).

  • State 3 Respiration: Initiate ATP synthesis-coupled respiration by adding a limited amount of ADP.

  • 4-BCA Titration: After observing a stable State 3 respiration, perform a stepwise titration of 4-BCA to determine the inhibitory concentration.

  • Data Analysis: Record the oxygen consumption rate at each concentration of 4-BCA and calculate the IC50.

Protocol 2: General Cytotoxicity Assay (MTS Assay)

  • Cell Plating: Plate your cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-BCA. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

G cluster_0 Mitochondrion Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Ketone_Bodies Ketone Bodies (Acetoacetate) KB_Degradation Ketone Body Degradation Ketone_Bodies->KB_Degradation Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA 3_Ketoacyl_CoA_Thiolase 3-Ketoacyl-CoA Thiolase Beta_Oxidation->3_Ketoacyl_CoA_Thiolase Acetoacetyl_CoA_Thiolase Acetoacetyl-CoA Thiolase KB_Degradation->Acetoacetyl_CoA_Thiolase 3_Ketoacyl_CoA_Thiolase->Acetyl_CoA Acetoacetyl_CoA_Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain TCA_Cycle->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP 4_BCA This compound 3_Keto_4_Bromo 3-Keto-4-bromobutyryl-CoA 4_BCA->3_Keto_4_Bromo Enzymatic Conversion 3_Keto_4_Bromo->3_Ketoacyl_CoA_Thiolase 3_Keto_4_Bromo->Acetoacetyl_CoA_Thiolase

Caption: Mechanism of this compound Inhibition.

G Start Start: Seed cells in Seahorse microplate Equilibrate Equilibrate cells in assay medium (e.g., XF Base Medium) Start->Equilibrate Baseline Measure baseline Oxygen Consumption Rate (OCR) Equilibrate->Baseline Inject_4BCA Inject this compound or Vehicle Baseline->Inject_4BCA Measure_OCR_1 Measure OCR after 4-BCA injection Inject_4BCA->Measure_OCR_1 Inject_Oligo Inject Oligomycin Measure_OCR_1->Inject_Oligo Measure_OCR_2 Measure ATP-linked OCR Inject_Oligo->Measure_OCR_2 Inject_FCCP Inject FCCP Measure_OCR_2->Inject_FCCP Measure_OCR_3 Measure Maximal Respiration Inject_FCCP->Measure_OCR_3 Inject_Rot_AA Inject Rotenone/Antimycin A Measure_OCR_3->Inject_Rot_AA Measure_OCR_4 Measure Non-mitochondrial Respiration Inject_Rot_AA->Measure_OCR_4 End End: Analyze Data Measure_OCR_4->End

Caption: Workflow for a cellular respirometry experiment.

References

Technical Support Center: 4-Bromocrotonic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromocrotonic acid in cell culture applications.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

This is a common issue that may arise from the degradation of this compound in the cell culture media. The following guide provides a systematic approach to troubleshoot this problem.

Potential Cause 1: Inherent instability of this compound in aqueous media.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature or in the light.

    • Solvent Selection: Dissolve this compound in a suitable, sterile solvent (e.g., DMSO) at a high concentration to create a stock solution. Minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced toxicity.

    • pH of Media: Be aware that the pH of the cell culture medium (typically 7.2-7.4) can influence the stability of the compound.

    • Incubation Time: Consider the duration of your experiment. For long-term experiments, the degradation of the compound over time may be significant. Consider replenishing the media with fresh this compound at regular intervals.

Potential Cause 2: Interaction with media components.

  • Troubleshooting Steps:

    • Serum Presence: Components in fetal bovine serum (FBS) or other sera can potentially react with and degrade this compound. If possible, run a pilot experiment in serum-free media to assess if serum is contributing to the instability.

    • Reducing Agents: Media components like L-cysteine or L-glutathione could potentially react with the electrophilic centers of this compound. Check the formulation of your specific cell culture medium.

Experimental Workflow for Assessing Stability:

To systematically investigate the stability of this compound in your specific cell culture medium, you can follow this experimental workflow:

Stability_Workflow cluster_exp Experiment cluster_results Results prep_stock Prepare fresh 4-BCA stock solution (e.g., in DMSO) add_bca Add 4-BCA to medium at final concentration prep_stock->add_bca prep_media Prepare complete cell culture medium prep_media->add_bca incubate Incubate at 37°C, 5% CO2 (or experimental conditions) add_bca->incubate collect_samples Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24h) incubate->collect_samples analyze_hplc Analyze samples by HPLC to quantify remaining 4-BCA collect_samples->analyze_hplc analyze_ms (Optional) Use LC-MS to identify degradation products collect_samples->analyze_ms plot_data Plot concentration vs. time analyze_hplc->plot_data calc_halflife Calculate half-life (t1/2) plot_data->calc_halflife

Caption: Experimental workflow to determine the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in common cell culture media like DMEM?

There is limited publicly available data specifically detailing the degradation kinetics of this compound in cell culture media. As an alpha,beta-unsaturated carboxylic acid containing a bromine atom, it has the potential to be reactive and undergo degradation in aqueous, buffered solutions like cell culture media. Factors that can influence chemical stability include temperature, pH, light exposure, and the presence of nucleophilic species.[1] It is recommended to assume a limited stability and handle the compound accordingly by preparing fresh solutions for each experiment.

Q2: What are the potential degradation pathways for this compound in cell culture media?

While specific degradation products in cell culture media have not been extensively documented, potential degradation pathways for a haloalkenoic acid like this compound could include:

  • Hydrolysis: The bromine atom could be displaced by water or hydroxide (B78521) ions, leading to the formation of 4-hydroxycrotonic acid.

  • Michael Addition: Nucleophilic components in the media, such as amine groups from amino acids or sulfhydryl groups from cysteine, could react with the double bond.

  • Decarboxylation: Although less likely under physiological conditions, decarboxylation could occur.

The following diagram illustrates a hypothetical degradation pathway:

Degradation_Pathway BCA This compound Hydrolysis_Product 4-Hydroxycrotonic Acid BCA->Hydrolysis_Product Hydrolysis (H2O/OH-) Michael_Adduct Michael Adduct (e.g., with Cysteine) BCA->Michael_Adduct Michael Addition (e.g., R-SH)

Caption: Hypothetical degradation pathways for this compound.

Q3: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, follow these best practices:

  • Storage: Store the solid compound at the recommended temperature (typically 2-8°C) and protected from light.[2]

  • Solution Preparation: Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Experimental Execution: Add the this compound solution to the cell culture medium immediately before adding it to the cells.

  • Control Experiments: Include appropriate controls in your experiments. For example, a "media only" control (this compound in media without cells) can help distinguish between chemical degradation and cellular metabolism.

Q4: Are there any known interactions of this compound with common media supplements?

While specific studies on interactions with all media supplements are not available, be mindful of the following:

  • Serum: As mentioned, serum contains a complex mixture of proteins and other molecules that could potentially interact with this compound.

  • Reducing Agents: Supplements like 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT), if used, are likely to react with this compound.

  • Vitamins: Some vitamins are sensitive to light and temperature and their degradation could potentially influence the stability of other media components.[3]

Q5: What analytical methods can be used to assess the concentration of this compound in my cell culture media?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the concentration of this compound over time. For identifying potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice.

Data Summary

Currently, there is no publicly available quantitative data on the degradation of this compound in cell culture media to present in a tabular format. Researchers are encouraged to perform stability studies as outlined in the experimental workflow above to generate data specific to their experimental conditions.

Key Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Media using HPLC

  • Preparation of Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Create a series of calibration standards by diluting the stock solution in fresh cell culture medium to achieve a range of concentrations that bracket the expected experimental concentration.

  • Sample Preparation:

    • Prepare a solution of this compound in your complete cell culture medium at the final experimental concentration.

    • Incubate this solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.

    • Immediately stop any further degradation by, for example, flash-freezing in liquid nitrogen and storing at -80°C until analysis, or by immediate protein precipitation if serum is present (e.g., with acetonitrile (B52724) or methanol).

    • If protein precipitation is performed, centrifuge the samples and collect the supernatant for analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where this compound has a strong absorbance.

    • Injection: Inject the prepared standards and samples.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

    • Use the standard curve to determine the concentration of this compound in your samples at each time point.

    • Plot the concentration of this compound versus time to visualize the degradation profile.

    • Calculate the half-life (t1/2) of the compound in your media, which is the time it takes for the concentration to decrease by 50%.

This protocol provides a framework. The specific HPLC conditions will need to be optimized for your particular instrument and experimental setup.

References

how to address poor reproducibility in experiments with 4-Bromocrotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor reproducibility in experiments involving 4-Bromocrotonic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the chemical formula C₄H₅BrO₂, is a brominated derivative of crotonic acid.[1] It is primarily used as an inhibitor of fatty acid oxidation.[2][3][4] Specifically, it acts as an inhibitor of the enzyme 3-ketoacyl-CoA thiolase, which is a key enzyme in the β-oxidation pathway.[2][3] This inhibitory action makes it a valuable tool in metabolic research.

Q2: What are the common causes of poor reproducibility in experiments with this compound?

Poor reproducibility can stem from several factors, including:

  • Purity of the compound: Impurities from the synthesis process can significantly affect experimental outcomes.

  • Isomeric mixture: The presence of both E and Z isomers, which may have different biological activities, can lead to inconsistent results.

  • Compound stability: this compound may degrade under certain experimental conditions (e.g., pH, temperature, light exposure).

  • Variability in biological systems: The cellular uptake and metabolic activation of this compound can vary between cell lines and experimental conditions.

  • Assay conditions: Inconsistencies in the experimental protocol for inhibition assays can lead to variable IC50 values.[2][5][6][7]

Troubleshooting Guides

Issue 1: Inconsistent results in synthesis and purification of this compound.

Q1.1: My synthesis of this compound gives a low yield and multiple products. What are the likely side reactions?

The synthesis of this compound typically involves the allylic bromination of crotonic acid using N-bromosuccinimide (NBS).[1][8][9] Common side reactions that can lead to low yields and impurities include:

  • Addition of bromine to the double bond: This can compete with the desired allylic bromination, especially if the concentration of HBr increases during the reaction.[10][11] Using NBS helps to maintain a low concentration of Br₂ and HBr, thus favoring allylic substitution.[1][8][9]

  • Allylic rearrangement: The intermediate allylic radical is resonance-stabilized, which can lead to the formation of isomeric products where the double bond has shifted.[11][12]

  • Over-bromination: This can lead to the formation of di-brominated products.

Q1.2: How can I effectively purify this compound and remove synthesis byproducts?

Purification can be challenging due to the presence of byproducts like succinimide (B58015) and unreacted NBS.[13] A common purification strategy involves:

  • Aqueous Workup: Washing the reaction mixture with water can help remove the water-soluble succinimide.

  • Filtration: If succinimide precipitates out of the reaction solvent, it can be removed by filtration. Cooling the reaction mixture can enhance precipitation.[13]

  • Recrystallization: This is a crucial step for obtaining high-purity this compound. The choice of solvent is critical and may require some optimization.

  • Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography can be used to separate the product from closely related impurities.

Issue 2: Variability in biological assay results (e.g., inconsistent IC50 values).

Q2.1: My IC50 values for this compound are not consistent between experiments. What should I check?

Inconsistent IC50 values are a common problem in enzyme inhibition assays.[2][5][6][7] Here are key factors to investigate:

  • Compound Purity and Integrity:

    • Verify Purity: Ensure the purity of your this compound stock using techniques like NMR or mass spectrometry. Impurities can have their own biological activity.[14]

    • Check for Degradation: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store the compound at the recommended temperature of 2-8°C.

  • Isomer Composition:

    • The presence of both E and Z isomers can contribute to variability, as they may have different biological activities.[15][16][17][18] If possible, characterize the isomeric ratio of your compound batch.

  • Assay Conditions:

    • pH: The activity of both the enzyme and the inhibitor can be pH-dependent.[14][19][20] Maintain a consistent pH in your assay buffer.

    • Temperature: Enzyme activity is sensitive to temperature. Ensure consistent incubation temperatures.[20][21]

    • Solvent Concentration: If using a solvent like DMSO to dissolve this compound, keep the final concentration in the assay low and consistent, as it can affect enzyme activity.

  • Cellular Factors (for cell-based assays):

    • Cellular Uptake and Metabolism: this compound needs to be taken up by the cells and converted to its active form, 3-keto-4-bromobutyryl-CoA.[2][3] Variations in cell health, passage number, and metabolic state can affect this process.[22][23][24]

Data Presentation

Table 1: Key Properties of this compound

PropertyValueReference
Chemical FormulaC₄H₅BrO₂[25]
Molecular Weight164.99 g/mol [25]
AppearanceWhite to light yellow powder/crystalChemScene
Storage Temperature2-8°CBiosynth
CAS Number13991-36-1 ((E)-isomer)[25]

Experimental Protocols

Protocol 1: Synthesis of (E)-4-Bromocrotonic Acid

This protocol is adapted from established methods for allylic bromination.[1][8][9]

Materials:

  • Crotonic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve crotonic acid in CCl₄.

  • Add NBS and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (around 77°C for CCl₄) and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane) to obtain (E)-4-Bromocrotonic acid as a crystalline solid.

Protocol 2: In Vitro Fatty Acid Oxidation Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on fatty acid oxidation in isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • This compound

  • Substrate for fatty acid oxidation (e.g., palmitoylcarnitine)

  • Assay buffer (containing cofactors like NAD⁺, FAD, and Coenzyme A)

  • Detection reagent (e.g., a fluorescent probe for H₂O₂ production or a colorimetric reagent for NADH)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer to each well.

  • Add serial dilutions of the this compound stock solution to the appropriate wells. Include a vehicle control (solvent only).

  • Add the isolated mitochondria to each well and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the fatty acid substrate (e.g., palmitoylcarnitine) to all wells.

  • Immediately begin monitoring the reaction kinetics using a plate reader at the appropriate wavelength for your detection reagent.

  • Calculate the rate of fatty acid oxidation for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Assay s1 Allylic Bromination (Crotonic Acid + NBS) s2 Aqueous Workup (Remove Succinimide) s1->s2 s3 Recrystallization s2->s3 s4 Purity & Isomer Analysis (NMR, MS) s3->s4 b1 Prepare Stock Solution s4->b1 Pure Compound b2 Inhibition Assay (Fatty Acid Oxidation) b1->b2 b3 Data Analysis (IC50 Determination) b2->b3 b4 Troubleshoot Inconsistent Results b3->b4

Caption: A logical workflow for the synthesis, purification, and biological evaluation of this compound.

signaling_pathway 4-Bromocrotonic_Acid 4-Bromocrotonic_Acid Cellular_Uptake Cellular Uptake 4-Bromocrotonic_Acid->Cellular_Uptake 4-Bromocrotonyl-CoA 4-Bromocrotonyl-CoA Cellular_Uptake->4-Bromocrotonyl-CoA Metabolic Activation 3-Keto-4-bromobutyryl-CoA 3-Keto-4-bromobutyryl-CoA 4-Bromocrotonyl-CoA->3-Keto-4-bromobutyryl-CoA 3-Keto-4-bromobutyryl-CoA->Inhibition 3-Ketoacyl-CoA_Thiolase 3-Ketoacyl-CoA Thiolase Fatty_Acid_Oxidation Fatty Acid β-Oxidation 3-Ketoacyl-CoA_Thiolase->Fatty_Acid_Oxidation Inhibition->3-Ketoacyl-CoA_Thiolase

Caption: The mechanism of action of this compound as an inhibitor of fatty acid oxidation.

References

Validation & Comparative

A Comparative Guide to Fatty Acid Oxidation Inhibitors: 4-Bromocrotonic Acid vs. Etomoxir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used inhibitors of fatty acid oxidation (FAO), 4-Bromocrotonic acid and etomoxir (B15894). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.

Introduction

Fatty acid oxidation is a critical metabolic pathway for energy production in various tissues. The ability to inhibit this pathway pharmacologically has provided invaluable insights into its role in health and disease, including metabolic disorders, cardiovascular diseases, and cancer. This compound and etomoxir are two commonly employed inhibitors that target different enzymatic steps of FAO. Understanding their distinct mechanisms of action, potency, and potential off-target effects is crucial for the accurate interpretation of experimental results.

Mechanism of Action

Etomoxir is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the carnitine shuttle system. CPT1 is responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. By inhibiting CPT1, etomoxir effectively blocks the entry of long-chain fatty acids into the mitochondria, thereby halting their oxidation.

This compound , on the other hand, targets a later stage of β-oxidation. It is a mechanism-based inactivator of 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase . This compound is enzymatically converted to its active form, 3-keto-4-bromobutyryl-CoA, which then irreversibly inhibits these thiolases, the final enzymes in the β-oxidation spiral.[1][2] This inhibition prevents the cleavage of 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA, thus stopping the cycle.

Potency and Efficacy

InhibitorTarget EnzymeReported PotencyCell/System Context
Etomoxir Carnitine Palmitoyltransferase 1a (CPT1a)IC50: ~5-20 nMIn vitro enzyme assays
IC50: ~10-700 nMVarious cell types
Effective concentration for >80% FAO inhibition: 10 µMBT549 cells
This compound 3-ketoacyl-CoA thiolase & Acetoacetyl-CoA thiolaseEffective concentration for complete inhibition of FAO-driven respiration: 20 µMCoupled rat heart mitochondria

Off-Target Effects

A critical aspect of using pharmacological inhibitors is understanding their potential for off-target effects, which can lead to misinterpretation of data.

Etomoxir is well-documented to have significant off-target effects, most notably the inhibition of complex I of the electron transport chain at concentrations above 5-10 µM. This can confound studies on cellular bioenergetics, as the observed effects may be due to impaired mitochondrial respiration rather than specific inhibition of FAO. Therefore, it is recommended to use the lowest effective concentration of etomoxir and to include appropriate control experiments to account for off-target effects.

The off-target profile of This compound is less extensively characterized in the literature. Its known secondary target is acetoacetyl-CoA thiolase , which is also involved in ketone body metabolism.[1][2] While this provides a more focused inhibition within the broader pathway of fatty acid and ketone metabolism compared to etomoxir's effect on the electron transport chain, researchers should still consider the potential impact on ketone body utilization in their experimental system. One study noted that pyruvate-supported respiration was unaffected by this compound, suggesting specificity towards fatty acid and ketone body metabolism over glucose oxidation.[1]

Experimental Protocols

Accurate assessment of FAO inhibition requires robust experimental protocols. Below are generalized methodologies for determining the activity of the target enzymes for both inhibitors.

CPT1 Activity Assay (for Etomoxir)

This assay measures the rate of conversion of radiolabeled carnitine and palmitoyl-CoA to palmitoylcarnitine (B157527) by CPT1 in isolated mitochondria or cell lysates.

Materials:

  • Isolated mitochondria or cell lysate

  • Assay Buffer: (e.g., 117 mM Tris-HCl, 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl2, 16.7 mM KCl, 2.22 mM KCN, 0.1 mM rotenone, 0.5% BSA, pH 7.4)

  • Substrates: L-[³H]carnitine and palmitoyl-CoA

  • Inhibitor: Etomoxir at various concentrations

  • Stop Solution: (e.g., 1 M HCl)

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing assay buffer and varying concentrations of etomoxir or vehicle control.

  • Add the mitochondrial or cell lysate preparation to the reaction mixtures and pre-incubate.

  • Initiate the reaction by adding the substrate mixture (L-[³H]carnitine and palmitoyl-CoA).

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding the stop solution.

  • Extract the radiolabeled palmitoylcarnitine using a suitable organic solvent (e.g., butanol).

  • Quantify the radioactivity in the organic phase using a scintillation counter.

  • Calculate the rate of CPT1 activity and determine the IC50 of etomoxir by plotting the percent inhibition against the log of the inhibitor concentration.

3-Ketoacyl-CoA Thiolase Activity Assay (for this compound)

This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by 3-ketoacyl-CoA thiolase.

Materials:

  • Purified 3-ketoacyl-CoA thiolase or mitochondrial extract

  • Assay Buffer: (e.g., 100 mM Tris-HCl, 25 mM MgCl2, pH 8.2)

  • Substrate: (e.g., acetoacetyl-CoA or another suitable 3-ketoacyl-CoA)

  • Coenzyme A (CoA)

  • Inhibitor: this compound (pre-incubated with the enzyme preparation to allow for its conversion to the active inhibitory form)

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing assay buffer, CoA, and the enzyme preparation.

  • Pre-incubate the enzyme with varying concentrations of this compound or vehicle control to allow for the formation of the active inhibitor.

  • Initiate the reaction by adding the 3-ketoacyl-CoA substrate.

  • Monitor the decrease in absorbance of the 3-ketoacyl-CoA substrate at a specific wavelength (e.g., 303 nm for acetoacetyl-CoA) over time.

  • Calculate the initial velocity of the reaction.

  • Determine the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the inhibitor. An IC50 value can be determined by plotting the percent inhibition against the log of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

FAO_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Membrane cluster_matrix Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA ACSL CPT1 CPT1 Acyl_CoA->CPT1 Acyl_Carnitine Acyl-Carnitine CPT1->Acyl_Carnitine CACT CACT Acyl_Carnitine->CACT CPT2 CPT2 CACT->CPT2 Acyl_CoA_Matrix Fatty Acyl-CoA CPT2->Acyl_CoA_Matrix Beta_Oxidation β-Oxidation Spiral Acyl_CoA_Matrix->Beta_Oxidation Three_Ketoacyl_CoA 3-Ketoacyl-CoA Beta_Oxidation->Three_Ketoacyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase Three_Ketoacyl_CoA->Thiolase Thiolase->Acyl_CoA_Matrix Shortened Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Cleavage TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Etomoxir Etomoxir Etomoxir->CPT1 Inhibits Four_Bromocrotonic_Acid This compound Four_Bromocrotonic_Acid->Thiolase Inhibits

Caption: Fatty Acid Oxidation Pathway and Points of Inhibition.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate Add_Components Add Buffer, Enzyme, and Inhibitor to Wells Prepare_Reagents->Add_Components Serial_Dilution Prepare Serial Dilutions of Inhibitor Serial_Dilution->Add_Components Pre_Incubate Pre-incubate Add_Components->Pre_Incubate Initiate_Reaction Initiate Reaction with Substrate Pre_Incubate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Absorbance, Radioactivity) Initiate_Reaction->Monitor_Reaction Calculate_Rates Calculate Reaction Rates Monitor_Reaction->Calculate_Rates Calculate_Inhibition Calculate Percent Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: General Experimental Workflow for IC50 Determination.

Conclusion

Both this compound and etomoxir are valuable tools for studying the role of fatty acid oxidation. The choice between them should be guided by the specific research question and experimental design.

  • Etomoxir is a potent, irreversible inhibitor of CPT1, the rate-limiting step of long-chain fatty acid oxidation. Its high potency makes it effective at low concentrations. However, researchers must be cautious of its significant off-target effects on the electron transport chain at higher concentrations.

  • This compound offers a more targeted inhibition within the β-oxidation pathway itself by inactivating 3-ketoacyl-CoA thiolase. While less potent than etomoxir, it appears to be more specific in its action, without the confounding off-target effects on mitochondrial respiration.

For studies focused specifically on the role of the carnitine shuttle and long-chain fatty acid entry into mitochondria, etomoxir at low, carefully titrated concentrations is a suitable choice. For investigating the consequences of a more general blockade of the β-oxidation spiral, or when concerns about off-target effects on the electron transport chain are paramount, this compound presents a compelling alternative. In all cases, appropriate controls and careful dose-response studies are essential for robust and reproducible findings.

References

4-Bromocrotonic Acid vs. 2-Bromopalmitate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two widely used inhibitors in cellular metabolism research, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Bromocrotonic acid and 2-bromopalmitate, focusing on their efficacy, mechanisms of action, and experimental applications.

This document summarizes key quantitative data, presents detailed experimental protocols for relevant assays, and visualizes the primary signaling pathways affected by these two compounds.

At a Glance: Key Differences

FeatureThis compound (4-BCA)2-Bromopalmitate (2-BP)
Primary Target 3-Ketoacyl-CoA thiolase & Acetoacetyl-CoA thiolaseProtein Acyltransferases (PATs), specifically DHHC enzymes
Primary Process Inhibited Fatty Acid β-Oxidation & Ketone Body DegradationProtein S-Palmitoylation
Mechanism of Action Enzymatic conversion to 3-keto-4-bromobutyryl-CoA, which inhibits thiolases.[1]Irreversible inhibitor of DHHC enzymes; also has off-target effects on other enzymes in lipid metabolism.
Reported IC50 Not explicitly reported; kinetic studies demonstrate effective inhibition.~10 µM (in vitro for DHHC enzymes), 14.9 µM (in-cell for GAP43-YFP localization).
Affected Signaling Pathway mTORC1 Pathway (Activation upon FAO inhibition)FGF/ERK Pathway (Inhibition)
Off-Target Effects Primarily targets thiolases involved in fatty acid and ketone body metabolism.Promiscuous inhibitor affecting fatty acid CoA ligase, acyl-protein thioesterases (APTs), and other membrane-associated enzymes.

Efficacy and Mechanism of Action

This compound (4-BCA)
2-Bromopalmitate (2-BP)

2-Bromopalmitate is a widely utilized, albeit non-specific, inhibitor of protein S-palmitoylation. This post-translational modification, the reversible attachment of palmitate to cysteine residues, is crucial for protein trafficking, localization, and function. 2-BP acts as a broad-spectrum, irreversible inhibitor of the zinc finger DHHC domain-containing (zDHHC) family of protein acyltransferases (PATs), the enzymes responsible for catalyzing S-palmitoylation. The in vitro IC50 for 2-BP against DHHC enzymes is approximately 10 µM. In a cellular context, it has been shown to inhibit the plasma membrane localization of the palmitoylated protein GAP43-YFP with an IC50 of 14.9 µM.

It is critical for researchers to note that 2-BP is a promiscuous inhibitor with numerous off-target effects. It has been reported to inhibit other enzymes involved in lipid metabolism, including fatty acid CoA ligase and acyl-protein thioesterases (APTs), which are responsible for depalmitoylation. This lack of specificity can complicate the interpretation of experimental results.

Signaling Pathways

This compound and the mTORC1 Pathway

The inhibition of fatty acid oxidation by this compound can lead to the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. The activation of mTORC1 in response to FAO inhibition is thought to be a compensatory mechanism to promote other anabolic processes.

mTORC1_Pathway 4-Bromocrotonic_acid This compound FAO_Inhibition Fatty Acid Oxidation Inhibition 4-Bromocrotonic_acid->FAO_Inhibition Acetyl_CoA_Decrease Decreased Acetyl-CoA FAO_Inhibition->Acetyl_CoA_Decrease AMP_ATP_Ratio Increased AMP/ATP Ratio Acetyl_CoA_Decrease->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK TSC1_TSC2 TSC1/TSC2 AMPK->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Inhibition of FAO by 4-BCA can activate the mTORC1 pathway.
2-Bromopalmitate and the FGF/ERK Pathway

2-Bromopalmitate has been shown to interfere with the Fibroblast Growth Factor (FGF) signaling pathway, which often culminates in the activation of the Extracellular signal-regulated kinase (ERK). This pathway is vital for cell proliferation, differentiation, and survival. By inhibiting the palmitoylation of key signaling components, such as Ras, 2-BP can hinder their proper localization and function, thereby dampening downstream ERK signaling.

FGF_ERK_Pathway 2_Bromopalmitate 2-Bromopalmitate DHHC_Inhibition DHHC Enzyme Inhibition 2_Bromopalmitate->DHHC_Inhibition Ras_Palmitoylation Ras Palmitoylation DHHC_Inhibition->Ras_Palmitoylation Ras_Membrane_Localization Ras Membrane Localization Ras_Palmitoylation->Ras_Membrane_Localization Ras Ras-GTP Ras_Membrane_Localization->Ras FGF FGF FGFR FGFR FGF->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

2-BP can inhibit the FGF/ERK signaling pathway.

Experimental Protocols

In Vitro 3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the decrease in absorbance of the substrate, acetoacetyl-CoA, in the presence of Coenzyme A.

Materials:

  • Purified 3-ketoacyl-CoA thiolase or mitochondrial extract

  • Acetoacetyl-CoA

  • Coenzyme A (CoA)

  • Tris-HCl buffer (pH 8.1)

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.1), 0.1 mM acetoacetyl-CoA, and the desired concentration of this compound or vehicle control.

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding CoA to a final concentration of 0.1 mM.

  • Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.

  • The rate of decrease in absorbance is proportional to the thiolase activity.

Thiolase_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, Acetoacetyl-CoA, 4-BCA) Equilibrate Equilibrate to 37°C Prepare_Mixture->Equilibrate Add_CoA Add Coenzyme A (Initiate Reaction) Equilibrate->Add_CoA Measure_Absorbance Monitor Absorbance at 303 nm Add_CoA->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Workflow for the 3-Ketoacyl-CoA Thiolase Activity Assay.
In Vitro DHHC Auto-Palmitoylation Assay

This assay measures the auto-palmitoylation activity of DHHC enzymes, the first step in the palmitoylation reaction, using a fluorescently labeled palmitoyl-CoA analog.

Materials:

  • Purified DHHC enzyme or cell membranes expressing the enzyme

  • NBD-palmitoyl-CoA (fluorescent analog)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • SDS-PAGE loading buffer

  • SDS-PAGE gel and electrophoresis apparatus

  • Fluorescence gel imager

Procedure:

  • Prepare membrane fractions from cells overexpressing the DHHC enzyme of interest.

  • Resuspend the membrane pellet in reaction buffer.

  • Add the desired concentration of 2-bromopalmitate or vehicle control and pre-incubate for 10-30 minutes at room temperature.

  • Initiate the reaction by adding NBD-palmitoyl-CoA to a final concentration of 5-10 µM.

  • Incubate for 15-30 minutes at 37°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled (auto-palmitoylated) DHHC enzyme using a fluorescence gel imager.

DHHC_Assay_Workflow Prepare_Membranes Prepare DHHC-containing Membranes Pre_incubate Pre-incubate with 2-BP Prepare_Membranes->Pre_incubate Add_NBD_Palmitoyl_CoA Add NBD-palmitoyl-CoA (Initiate Reaction) Pre_incubate->Add_NBD_Palmitoyl_CoA Incubate Incubate at 37°C Add_NBD_Palmitoyl_CoA->Incubate Stop_Reaction Stop Reaction with SDS-PAGE Buffer Incubate->Stop_Reaction Run_Gel SDS-PAGE Stop_Reaction->Run_Gel Visualize Fluorescence Imaging Run_Gel->Visualize

Workflow for the DHHC Auto-Palmitoylation Assay.

Conclusion

This compound and 2-bromopalmitate are valuable tools for studying distinct but interconnected aspects of cellular metabolism. 4-BCA offers a more targeted approach to inhibiting fatty acid oxidation, while 2-BP provides a broad, albeit less specific, means to investigate the roles of protein S-palmitoylation. The choice between these inhibitors will depend on the specific research question and the experimental system. Researchers should be mindful of the off-target effects of 2-BP and consider appropriate controls to ensure the validity of their findings. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of these compounds in the laboratory.

References

Specificity of 4-Bromocrotonic Acid for Thiolase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-bromocrotonic acid as an inhibitor of thiolase enzymes, alongside other alternative inhibitors. The information presented herein is supported by experimental data and includes detailed protocols for key assays to facilitate reproducible research in the field of metabolic regulation and drug discovery.

Introduction to Thiolases and Their Inhibition

Thiolases are a crucial family of enzymes involved in fatty acid metabolism, specifically in the β-oxidation pathway and the biosynthesis of ketone bodies.[1] They catalyze the reversible thiolytic cleavage of 3-ketoacyl-CoA into acetyl-CoA and a shorter acyl-CoA. Two major types of thiolases are 3-ketoacyl-CoA thiolase (also known as β-ketothiolase) and acetoacetyl-CoA thiolase. Given their central role in metabolism, thiolases represent a potential therapeutic target for various metabolic disorders.

This compound has been identified as an effective inhibitor of thiolase activity. Its mechanism of action involves intracellular conversion to its active form, 3-keto-4-bromobutyryl-CoA, which then inactivates thiolase enzymes.[2][3] This guide explores the specificity of this compound and compares its inhibitory profile with other known thiolase inhibitors.

Comparative Analysis of Thiolase Inhibitors

For a quantitative comparison, this guide includes data on other known thiolase inhibitors. It is important to note that the inhibitory activity of these compounds can vary depending on the specific thiolase isozyme and the experimental conditions.

Table 1: Quantitative Comparison of Thiolase Inhibitors

InhibitorTarget ThiolaseIC50KiNotes
This compound 3-Ketoacyl-CoA Thiolase, Acetoacetyl-CoA ThiolaseNot availableNot availableEffective inhibitor after conversion to 3-keto-4-bromobutyryl-CoA. Inactivates acetoacetyl-CoA thiolase more rapidly.[2][3]
Trimetazidine (B612337) Long-chain 3-Ketoacyl-CoA Thiolase75 nMNot availableSome studies report no inhibition of LC 3-KAT, indicating controversy over its direct mechanism of action.[4][5][6]
Avasimibe Acyl-CoA:cholesterol acyltransferase 1 (ACAT1)24 µMNot availableACATs are a family of thiolases.
Acyl-CoA:cholesterol acyltransferase 2 (ACAT2)9.2 µMNot available
Acetyl-CoA 3-Oxoacyl-CoA ThiolaseNot available3.9 µMCompetitive inhibitor with respect to CoASH.[7]
Acetoacetyl-CoA ThiolaseNot available125 µMNoncompetitive inhibitor with respect to CoASH.[7]
Decanoyl-CoA 3-Oxoacyl-CoA ThiolaseNot availableNot availableSignificant inhibitor.[7]
3-Hydroxybutyryl-CoA Acetoacetyl-CoA ThiolaseNot availableNot availableStrong inhibitor.[7]

Mechanism of Action and Metabolic Pathways

The inhibitory action of this compound directly impacts the fatty acid β-oxidation pathway. The following diagrams illustrate the mechanism of inhibition and the relevant metabolic context.

This compound This compound Enoyl-CoA Hydratase Enoyl-CoA Hydratase This compound->Enoyl-CoA Hydratase Enzymatic Conversion 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase 3-Keto-4-bromobutyryl-CoA 3-Keto-4-bromobutyryl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Keto-4-bromobutyryl-CoA Thiolase Thiolase 3-Keto-4-bromobutyryl-CoA->Thiolase Inhibition Inactive Thiolase Inactive Thiolase Thiolase->Inactive Thiolase

Mechanism of this compound Inhibition.

cluster_Mitochondrion Mitochondrial Matrix Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Fatty Acyl-CoA->Acyl-CoA Dehydrogenase FAD -> FADH2 Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Dehydrogenase->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase H2O 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase NAD+ -> NADH Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA Thiolase->Acetyl-CoA CoA-SH Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA Thiolase->Shorter Acyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Shorter Acyl-CoA->Acyl-CoA Dehydrogenase Re-enters cycle

Fatty Acid β-Oxidation Pathway.

Experimental Protocols

Accurate assessment of thiolase inhibition requires robust and reproducible experimental protocols. Below are detailed methodologies for common spectrophotometric and fluorometric assays.

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the decrease in absorbance at 305 nm resulting from the cleavage of the enolate form of 3-oxoacyl-CoA complexed with Mg²⁺.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • 3-Oxoadipyl-CoA (or other suitable 3-oxoacyl-CoA substrate)

  • Coenzyme A (CoA)

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl buffer (pH 8.0)

  • UV-transparent 96-well microplate or cuvettes

  • Spectrophotometer capable of reading at 305 nm

  • Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)

Procedure:

  • Prepare Assay Buffer: 50 mM Tris-HCl, 25 mM MgCl₂, pH 8.0.

  • Prepare Reagent Mix: In each well of the microplate, add:

    • Assay Buffer

    • 3-Oxoadipyl-CoA to a final concentration of 0.15 mM.

    • Test inhibitor at various concentrations or vehicle control.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme interaction.

  • Initiate Reaction: Add purified 3-ketoacyl-CoA thiolase to each well to start the reaction.

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 305 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ with vehicle control)] x 100

    • Plot percent inhibition against inhibitor concentration to determine the IC50 value.

cluster_Workflow Experimental Workflow: Thiolase Inhibition Assay Prepare Reagents Prepare Reagents Dispense Reagents to Plate Dispense Reagents to Plate Prepare Reagents->Dispense Reagents to Plate Add Inhibitor/Vehicle Add Inhibitor/Vehicle Dispense Reagents to Plate->Add Inhibitor/Vehicle Pre-incubate Pre-incubate Add Inhibitor/Vehicle->Pre-incubate Add Enzyme Add Enzyme Pre-incubate->Add Enzyme Measure Activity Measure Activity Add Enzyme->Measure Activity Data Analysis Data Analysis Measure Activity->Data Analysis

General workflow for a thiolase inhibition assay.
Coupled-Enzyme Spectrophotometric Assay for Acetoacetyl-CoA Thiolase

This assay measures the consumption of NADH at 340 nm, which is coupled to the production of acetoacetyl-CoA.

Materials:

  • Purified acetoacetyl-CoA thiolase

  • Acetyl-CoA

  • β-hydroxyacyl-CoA dehydrogenase (HADH)

  • NADH

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 125 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitor and vehicle control

Procedure:

  • Prepare Assay Mix: Prepare a mix containing assay buffer, HADH (e.g., 5-10 units/mL), and NADH (e.g., 150-200 µM).

  • Plate Setup: Dispense the assay mix into the wells of a microplate.

  • Add Inhibitor: Add the test inhibitor at various concentrations or vehicle control to the respective wells.

  • Add Enzyme: Add the acetoacetyl-CoA thiolase solution to all wells except the negative control.

  • Initiate Reaction: Start the reaction by adding acetyl-CoA solution.

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm in a kinetic plate reader for 15-30 minutes.

  • Data Analysis: Calculate the rate of NADH consumption and determine the percent inhibition and IC50 as described in the previous protocol.

Conclusion

This compound serves as a potent, mechanism-based inhibitor of thiolase enzymes, demonstrating a degree of specificity by inactivating acetoacetyl-CoA thiolase more rapidly than 3-ketoacyl-CoA thiolase. While quantitative inhibitory constants for this compound are not well-documented, a comparative analysis with other inhibitors for which such data are available provides valuable context for its potential utility in research and drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own investigations into the specificity and efficacy of various thiolase inhibitors. Further studies are warranted to fully elucidate the quantitative inhibitory profile of this compound against different thiolase isozymes.

References

Validating 4-Bromocrotonic Acid Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of modern techniques for validating the target engagement of 4-Bromocrotonic acid (4-BCA) within intact cellular systems. 4-BCA is recognized as an inhibitor of fatty acid metabolism, specifically targeting enzymes involved in β-oxidation.[1][2][3] Verifying that a compound like 4-BCA interacts with its intended molecular targets inside a cell is a critical step in drug discovery and chemical biology, confirming its mechanism of action and informing on potential off-target effects.

Introduction to this compound

This compound is an inhibitor of fatty acid oxidation and ketone body degradation.[2][3] Its mechanism involves the enzymatic conversion to 3-keto-4-bromobutyryl-CoA, which then covalently modifies and inactivates key enzymes in these pathways, primarily 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[2][3] Given its reactive nature, it is crucial to employ robust methods to confirm its engagement with these targets in a physiologically relevant context.

Comparison of Target Engagement Methodologies

Several powerful techniques can be employed to measure and quantify the interaction between a small molecule like 4-BCA and its protein targets in living cells. The choice of method depends on various factors, including the need for compound modification, throughput requirements, and the specific questions being asked. Below is a comparison of the most relevant approaches.

Methodology Principle Compound Modification Required? Cell Line Modification Required? Key Advantages Key Limitations
Chemoproteomics (Probe-Based) Utilizes a chemically modified version of 4-BCA (a "probe") with a reporter tag (e.g., alkyne) to identify and quantify covalent interactions across the proteome.[4][5]YesNoProteome-wide selectivity profiling; Identifies specific sites of modification; High sensitivity.[4][6][7]Synthesis of a suitable probe is required; The tag may alter compound activity or permeability.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding.[8][9] Drug binding typically stabilizes the protein, increasing its melting temperature.No (Label-free)NoDirectly measures target engagement in intact cells and tissues without modifying the compound.[8][10]Not suitable for all proteins; Lower throughput for proteome-wide analysis unless coupled with MS.[11]
Fluorescence-Based Assays (e.g., TAPS) Measures intracellular compound-target complex formation by coupling fluorescence-activated cell sorting (FACS) with mass spectrometry (MS).[11][12]No (Label-free)Yes (Target protein is fluorescently tagged)Can assess permeability, affinity, and selectivity simultaneously; Good for challenging membrane proteins.[11][12]Requires genetic modification of cells; Indirect measurement of binding.

Key Experimental Protocols

Below are detailed, representative protocols for the two most applicable methods for validating 4-BCA target engagement: Probe-Based Chemoproteomics and the Cellular Thermal Shift Assay (CETSA).

Protocol 1: Probe-Based Chemoproteomics Profiling

This protocol outlines the use of a "clickable" 4-BCA alkyne probe to identify cellular targets via activity-based protein profiling (ABPP).

  • Probe Synthesis: Synthesize an analog of 4-BCA containing a terminal alkyne group, which serves as a bioorthogonal handle for "click" chemistry.

  • Cell Culture and Treatment:

    • Culture human cells (e.g., HepG2, a liver cell line relevant to fatty acid metabolism) to ~80% confluency.

    • Treat cells with varying concentrations of the 4-BCA alkyne probe or a DMSO control for a defined period (e.g., 2-4 hours).

  • Cell Lysis:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • Click Chemistry Reaction:

    • To the cell lysate, add the click-chemistry reaction cocktail: biotin-azide, copper (II) sulfate, and a reducing agent (e.g., TCEP).

    • Incubate for 1 hour at room temperature to covalently link biotin (B1667282) to the probe-modified proteins.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotin-tagged protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer and reduce, alkylate, and digest the captured proteins with trypsin overnight.

    • Collect the resulting peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were covalently modified by the 4-BCA probe.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to measure the thermal stabilization of a target protein (e.g., a thiolase) in response to 4-BCA binding.[8][9]

  • Cell Culture and Treatment:

    • Culture relevant cells to ~80% confluency.

    • Treat the cells with the desired concentration of 4-BCA or a DMSO vehicle control for 1-2 hours.

  • Heating Step (Intact Cells):

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. A room temperature sample serves as a no-heat control.

  • Lysis and Separation of Soluble Fraction:

    • Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to induce lysis.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of the target protein (e.g., 3-ketoacyl-CoA thiolase) remaining in the soluble fraction for each temperature point using Western Blotting or ELISA.

  • Data Analysis:

    • Plot the relative amount of soluble target protein as a function of temperature for both the 4-BCA-treated and DMSO-treated samples.

    • A rightward shift in the melting curve for the 4-BCA-treated sample indicates thermal stabilization and confirms target engagement.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

cluster_pathway Fatty Acid β-Oxidation Pathway FattyAcid Fatty Acyl-CoA EnoylCoA Trans-Δ2-Enoyl-CoA FattyAcid->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA + Acyl-CoA (n-2) KetoacylCoA->AcetylCoA Thiolase Reaction Thiolase 3-Ketoacyl-CoA Thiolase KetoacylCoA->Thiolase Thiolase->AcetylCoA BCA This compound BCA->Thiolase Inhibits

Caption: Mechanism of 4-BCA in the fatty acid β-oxidation pathway.

cluster_workflow Chemoproteomics Workflow A 1. Treat Intact Cells with 4-BCA Alkyne Probe B 2. Cell Lysis A->B C 3. 'Click' Biotin-Azide to Probe-Protein Adducts B->C D 4. Enrich Biotinylated Proteins with Streptavidin C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis of Peptides E->F G 7. Identify & Quantify Target Proteins F->G

Caption: Workflow for probe-based chemoproteomics.

cluster_workflow CETSA Workflow A 1. Treat Intact Cells with 4-BCA vs. DMSO B 2. Heat Aliquots across a Temp. Gradient A->B C 3. Cell Lysis & Centrifugation B->C D 4. Collect Soluble Protein Fraction C->D E 5. Analyze Target Protein (e.g., Western Blot) D->E F 6. Plot Melting Curves to Determine Thermal Shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Cross-Validation of 4-Bromocrotonic Acid Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Bromocrotonic acid with other key modulators of fatty acid oxidation (FAO). It is designed to offer an objective analysis of their mechanisms, supported by available experimental data, and to propose robust strategies for cross-validation using established genetic models.

Introduction to this compound

This compound is a well-characterized inhibitor of mitochondrial fatty acid β-oxidation and ketone body degradation.[1] Its primary mechanism of action involves the irreversible inhibition of two key thiolase enzymes: 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[1][2] This inhibition is mediated by its enzymatic conversion to 3-keto-4-bromobutyryl-CoA, which then covalently modifies the enzymes.[1][2] By blocking the final step of the β-oxidation spiral, this compound effectively halts the breakdown of fatty acids for energy production, leading to an accumulation of fatty acid intermediates and a shift in cellular metabolism. Its specific action on thiolases makes it a valuable tool for studying the roles of fatty acid and ketone body metabolism in various physiological and pathological contexts.

Comparative Analysis of FAO Inhibitors

To understand the specific effects of this compound, it is essential to compare it with other compounds that modulate fatty acid oxidation through different mechanisms. This section details the mechanisms and reported efficacy of this compound, Etomoxir, and Trimetazidine (B612337).

Mechanism of Action and Target Specificity
CompoundPrimary Target(s)Mechanism of Action
This compound 3-ketoacyl-CoA thiolase, Acetoacetyl-CoA thiolaseIrreversible inhibition following enzymatic activation to 3-keto-4-bromobutyryl-CoA.[1][2]
Etomoxir Carnitine Palmitoyltransferase 1 (CPT1)Irreversible inhibition of the enzyme responsible for transporting long-chain fatty acids into the mitochondria.[3][4]
Trimetazidine Long-chain 3-ketoacyl-CoA thiolasePotent and specific inhibition, leading to a shift from fatty acid to glucose oxidation.[5][6][7]
Quantitative Comparison of Inhibitory Potency
CompoundTarget EnzymeReported IC50Species/System
This compound 3-ketoacyl-CoA thiolase / Acetoacetyl-CoA thiolaseNot explicitly reported; described as a potent irreversible inhibitor.[1][2]Rat heart mitochondria
Etomoxir CPT1a5-20 nM[3]Not specified
CPT10.1 µMHuman hepatocytes[8]
CPT11 µMGuinea pig hepatocytes[8]
CPT110 µMRat hepatocytes[8]
Trimetazidine Long-chain 3-ketoacyl-CoA thiolase~75 nM[5][6][7]Rat heart

Proposed Cross-Validation Strategies Using Genetic Models

To rigorously validate the on-target effects of this compound and distinguish them from potential off-target activities, cross-validation with genetic models of altered fatty acid oxidation is proposed. The rationale is that a phenotype induced by this compound should be mimicked by genetic disruption of the FAO pathway and that organisms with a compromised FAO pathway may exhibit hypersensitivity to the compound.

Experimental Workflow for Genetic Cross-Validation

G cluster_0 Model Selection cluster_1 Experimental Groups cluster_2 Treatment cluster_3 Phenotypic Analysis Genetic Model Select Genetic Model (e.g., C. elegans, Drosophila, Mouse) Wild-Type Wild-Type Organism Genetic Model->Wild-Type FAO-Mutant FAO-Deficient Mutant (e.g., thiolase knockout) Genetic Model->FAO-Mutant Vehicle Vehicle Control Wild-Type->Vehicle Split 4-BCA This compound Wild-Type->4-BCA Split FAO-Mutant->Vehicle Split FAO-Mutant->4-BCA Split Phenotype Measure Relevant Phenotypes (e.g., Respiration, Growth, Metabolite Levels, Stress Resistance) FAO-Mutant->Phenotype Compare Phenotypes Vehicle->Phenotype 4-BCA->Phenotype 4-BCA->Phenotype Compare Phenotypes

Caption: Workflow for cross-validating this compound effects.

Model System 1: Caenorhabditis elegans

C. elegans is a powerful model for metabolic studies due to its genetic tractability and conserved metabolic pathways.

  • Proposed Genetic Models: Mutants for genes encoding key enzymes in the β-oxidation pathway, such as the thiolase orthologs or the nuclear hormone receptor nhr-49, which is a master regulator of fatty acid metabolism.

  • Experimental Readouts:

    • Mitochondrial Respiration: Measure oxygen consumption rates (OCR) using a Seahorse XF Analyzer in wild-type and mutant worms treated with this compound. A greater reduction in OCR in wild-type worms compared to baseline-impaired mutants would be expected.

    • Growth and Development: Assess the effects on larval development and brood size. FAO-deficient mutants may show increased sensitivity to the toxic effects of this compound.

    • Lipid Storage: Stain for lipid droplets using Oil Red O to determine if the compound exacerbates the lipid storage defects seen in some FAO mutants.

Model System 2: Drosophila melanogaster

The fruit fly offers sophisticated genetic tools and is well-suited for studying the systemic effects of metabolic disruption.

  • Experimental Readouts:

    • Metabolic Rate: Measure CO2 production as an indicator of overall metabolic rate.

    • Stress Resistance: Evaluate survival under conditions of starvation or oxidative stress, where fatty acid metabolism is critical.

    • Cardiac Function: Assess heart rate and rhythm in semi-intact fly preparations, given the known cardiac effects of FAO inhibitors.

Model System 3: Mouse Models of FAO Disorders

Mouse models that recapitulate human fatty acid oxidation disorders (FAODs) provide a pre-clinical platform for validation.

  • Proposed Genetic Models: Knockout mouse models for enzymes such as very long-chain acyl-CoA dehydrogenase (VLCAD) or mitochondrial trifunctional protein (MTP), which includes the long-chain 3-ketoacyl-CoA thiolase activity.

  • Experimental Readouts:

    • Metabolic Phenotyping: Monitor blood glucose, ketone bodies, and acylcarnitine profiles in response to fasting and treatment with this compound.

    • Cardiac and Skeletal Muscle Histology: Examine tissue for signs of lipid accumulation and myopathy.

    • Exercise Tolerance: Assess performance on a treadmill to determine the impact on energy-intensive activities.

Signaling Pathways and Points of Inhibition

The following diagram illustrates the mitochondrial β-oxidation pathway and the points of inhibition for the compared compounds.

G cluster_0 Mitochondrial Matrix cluster_1 Mitochondrial Membranes Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Dehydrogenation Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Hydration Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA Dehydrogenation Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Thiolysis TCA TCA Cycle Acetyl-CoA->TCA Inhibitor_Thiolase This compound Trimetazidine Inhibitor_Thiolase->Ketoacyl-CoA Inhibit LCFA Long-Chain Fatty Acid (Cytosol) CPT1 CPT1 LCFA->CPT1 CPT1->Fatty Acyl-CoA Transport Inhibitor_CPT1 Etomoxir Inhibitor_CPT1->CPT1 Inhibit

Caption: Inhibition points of FAO modulators in the β-oxidation pathway.

Detailed Experimental Protocols

Protocol 1: Thiolase Activity Assay (Spectrophotometric)

This assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the decrease in the substrate's absorbance.

  • Reagents:

    • Tris-HCl buffer (100 mM, pH 8.0)

    • MgCl2 (25 mM)

    • Coenzyme A (CoA) (0.1 mM)

    • Acetoacetyl-CoA or other 3-ketoacyl-CoA substrate (0.05 mM)

    • Mitochondrial lysate or purified enzyme preparation

    • This compound or other inhibitors at various concentrations

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer and MgCl2 in a quartz cuvette.

    • Add the mitochondrial lysate or purified enzyme.

    • If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 5-10 minutes).

    • Initiate the reaction by adding CoA and the 3-ketoacyl-CoA substrate.

    • Immediately monitor the decrease in absorbance at 303 nm (for acetoacetyl-CoA) at a constant temperature (e.g., 30°C) for 5-10 minutes.

    • Calculate the rate of substrate consumption using the molar extinction coefficient of the substrate.

Protocol 2: CPT1 Activity Assay (Radiochemical)

This forward radioisotope assay measures the formation of acylcarnitine from acyl-CoA and radiolabeled carnitine.

  • Reagents:

    • HEPES buffer (50 mM, pH 7.4) containing KCl (80 mM), MgCl2 (1 mM), and ATP (2 mM)

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Palmitoyl-CoA (or other fatty acyl-CoA)

    • L-[³H]Carnitine

    • Etomoxir (as a positive control for inhibition)

    • Ice-cold HCl (1 M)

    • Water-saturated butanol

  • Procedure:

    • Isolate mitochondria from tissue or cells.

    • In a microcentrifuge tube, combine the mitochondrial preparation with the HEPES buffer, BSA, and various concentrations of the test inhibitor (e.g., Etomoxir).

    • Pre-incubate at 37°C for 5 minutes.

    • Start the reaction by adding Palmitoyl-CoA and L-[³H]Carnitine.

    • Incubate at 37°C for 5-10 minutes, ensuring the reaction is in the linear range.

    • Stop the reaction by adding ice-cold HCl.

    • Centrifuge to pellet the protein.

    • Extract the radiolabeled palmitoylcarnitine (B157527) from the supernatant by adding water-saturated butanol and vortexing.

    • Centrifuge to separate the phases.

    • Transfer an aliquot of the upper butanol phase to a scintillation vial, add scintillation cocktail, and count the radioactivity.

    • Calculate CPT1 activity as nmol of product formed per minute per mg of protein.

Protocol 3: Cellular Fatty Acid Oxidation Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) in live cells in response to the addition of an exogenous fatty acid.

  • Materials:

    • Seahorse XF96 or similar extracellular flux analyzer

    • Seahorse cell culture microplates

    • Assay medium (e.g., XF Base Medium supplemented with L-glutamine, pyruvate, and glucose)

    • Substrate: Oleate-BSA conjugate or other long-chain fatty acid

    • Inhibitors: this compound, Etomoxir, etc.

    • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Procedure:

    • Seed cells in a Seahorse microplate and allow them to adhere overnight.

    • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

    • Load the sensor cartridge with the compounds to be injected:

      • Port A: Test inhibitor (e.g., this compound) or vehicle

      • Port B: Oleate-BSA conjugate

      • Port C: FCCP (to measure maximal respiration)

      • Port D: Rotenone/Antimycin A (to shut down mitochondrial respiration)

    • Calibrate the sensor cartridge and place the cell plate in the analyzer.

    • Run the assay protocol:

      • Measure basal OCR.

      • Inject the inhibitor and measure the response.

      • Inject the fatty acid substrate and measure the OCR fueled by FAO.

      • Inject FCCP and Rotenone/Antimycin A to determine maximal and non-mitochondrial respiration, respectively.

    • Normalize the data to cell number or protein content. Analyze the data to determine the specific effect of the inhibitor on fatty acid-dependent respiration.

References

A Comparative Guide to Fatty Acid Oxidation Inhibition: 4-Bromocrotonic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Bromocrotonic acid and other prominent fatty acid oxidation (FAO) inhibitors. The following sections detail their mechanisms of action, present available efficacy data, and outline relevant experimental protocols to support further research and drug development in therapeutic areas where the modulation of cellular metabolism is a key strategy.

Introduction to Fatty Acid Oxidation Inhibition

Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in high-energy-demand tissues such as the heart and skeletal muscle. The inhibition of this pathway has emerged as a therapeutic strategy for various conditions, including cardiac ischemia and certain types of cancer that are reliant on FAO for proliferation. This guide focuses on this compound, a known inhibitor of FAO, and compares its efficacy and mechanisms with other well-characterized inhibitors.

Mechanism of Action

This compound primarily exerts its inhibitory effect on the terminal steps of the β-oxidation spiral. It specifically targets and inhibits the enzymes 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[1][2] This leads to a disruption of fatty acid breakdown and a subsequent reduction in ATP production from this source. Additionally, this compound has been reported to inhibit carnitine acyltransferase, which is involved in the transport of fatty acids into the mitochondria, and GLUT1, a glucose transporter.[3]

In contrast, other fatty acid oxidation inhibitors target different enzymatic steps in the pathway. For instance, Oxfenicine (B1677859) and Perhexiline primarily inhibit Carnitine Palmitoyltransferase I (CPT-1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. Trimetazidine (B612337) is known to inhibit the long-chain 3-ketoacyl-CoA thiolase, similar to this compound.[4][5]

Comparative Efficacy

A direct quantitative comparison of the in vitro efficacy of this compound with other FAO inhibitors is challenging due to the limited availability of its IC50 values in the public domain. However, we can compare the available data for the alternative compounds.

CompoundTarget EnzymeIC50Cell Line/System
This compound 3-ketoacyl-CoA thiolase, Acetoacetyl-CoA thiolaseData not available-
Oxfenicine (as 4-hydroxyphenylglyoxylate) Carnitine Palmitoyltransferase I (CPT-1)11 µMHeart mitochondria[1]
Perhexiline Carnitine Palmitoyltransferase-1 (CPT-1)77 µMRat myocardium[6]
Trimetazidine Long-chain 3-ketoacyl-CoA thiolase75 nMIsolated working rat hearts[4][5]
Trimetazidine Carnitine Palmitoyltransferase-1 (CPT-1)1.3 mMRat myocardium[6]

In Vivo Efficacy

An in vivo study utilizing an extracorporeally perfused swine heart model demonstrated the functional consequences of inhibiting fatty acid oxidation with this compound.[7] In this model, administration of this compound (0.34 mg/kg/min for 70 minutes) led to an increase in acyl-CoA and acylcarnitine levels in aerobic tissue, which was associated with depressed cardiac function, as indicated by an 87% increase in Left Ventricular End-Diastolic Pressure (LVEDP).[7] This contrasts with Oxfenicine, which, in the same study, was associated with improved cardiac function.[7]

Experimental Protocols

In Vitro Inhibition Assay (General Protocol)

A common method to determine the in vitro efficacy of a FAO inhibitor is to measure its effect on the activity of a target enzyme (e.g., CPT-1 or 3-ketoacyl-CoA thiolase) in isolated mitochondria or using purified enzymes.

Objective: To determine the IC50 value of a test compound against a specific enzyme in the fatty acid oxidation pathway.

Materials:

  • Isolated mitochondria or purified enzyme

  • Substrate for the enzyme (e.g., palmitoyl-CoA for CPT-1)

  • Radioactive tracer (e.g., [³H]carnitine)

  • Test compound (e.g., this compound) at various concentrations

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the buffer, substrate, and radioactive tracer.

  • Add the test compound at a range of concentrations to different reaction tubes.

  • Initiate the reaction by adding the isolated mitochondria or purified enzyme.

  • Incubate the reaction for a specific time at a controlled temperature.

  • Stop the reaction.

  • Separate the product from the substrate (e.g., by chromatography).

  • Quantify the amount of radioactive product using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Ex Vivo Perfused Heart Model (Swine)

This model allows for the assessment of the functional effects of metabolic inhibitors on the heart in a controlled ex vivo setting.

Objective: To evaluate the impact of this compound on cardiac function and metabolism.

Procedure:

  • Heart Explantation: Hearts are harvested from anesthetized pigs.

  • Cannulation: The aorta and pulmonary artery are cannulated to allow for retrograde perfusion (Langendorff) or antegrade working mode perfusion.

  • Perfusion: The heart is perfused with an oxygenated, temperature-controlled physiological salt solution (e.g., Krebs-Henseleit buffer) containing energy substrates (e.g., glucose, fatty acids).

  • Drug Administration: this compound is infused into the perfusate at the desired concentration.

  • Functional Assessment: Hemodynamic parameters such as left ventricular pressure, heart rate, and coronary flow are continuously monitored.

  • Metabolic Analysis: Perfusate and tissue samples can be collected to measure metabolic parameters, such as substrate uptake, oxygen consumption, and the concentration of metabolic intermediates (e.g., acyl-CoA, acylcarnitine).[7]

Visualizing the Pathways and Workflows

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Beta-Oxidation Spiral Beta-Oxidation Spiral Fatty Acyl-CoA->Beta-Oxidation Spiral CPT-1/CPT-2 (Oxfenicine, Perhexiline) Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Beta-Oxidation Spiral->3-Ketoacyl-CoA Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle 3-Ketoacyl-CoA->Acetyl-CoA 3-ketoacyl-CoA thiolase (this compound, Trimetazidine) experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Perfused Heart Model) Isolate Mitochondria/Enzyme Isolate Mitochondria/Enzyme Enzyme Activity Assay Enzyme Activity Assay Isolate Mitochondria/Enzyme->Enzyme Activity Assay Determine IC50 Determine IC50 Enzyme Activity Assay->Determine IC50 Data Analysis Vary Inhibitor Concentration Vary Inhibitor Concentration Vary Inhibitor Concentration->Enzyme Activity Assay Harvest Swine Heart Harvest Swine Heart Perfuse with Substrates Perfuse with Substrates Harvest Swine Heart->Perfuse with Substrates Administer Inhibitor Administer Inhibitor Perfuse with Substrates->Administer Inhibitor Monitor Cardiac Function Monitor Cardiac Function Administer Inhibitor->Monitor Cardiac Function Metabolic Analysis Metabolic Analysis Administer Inhibitor->Metabolic Analysis Assess Efficacy Assess Efficacy Monitor Cardiac Function->Assess Efficacy Metabolic Analysis->Assess Efficacy In Vitro Efficacy In Vitro Efficacy In Vivo Efficacy (Perfused Heart Model) In Vivo Efficacy (Perfused Heart Model) In Vitro Efficacy->In Vivo Efficacy (Perfused Heart Model) Inform

References

Navigating the Proteome: A Comparative Guide to Off-Target Protein Profiling of 4-Bromocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for characterizing the off-target protein profile of 4-Bromocrotonic acid, a known inhibitor of fatty acid oxidation and ketone body degradation.[1] Understanding the promiscuity of covalent inhibitors is paramount for advancing drug discovery programs, as off-target interactions can lead to unforeseen toxicity or polypharmacology.[2][3] This document outlines key experimental protocols, presents comparative data in a structured format, and visualizes complex workflows to aid in the design and interpretation of off-target profiling studies.

Introduction to this compound and the Imperative of Off-Target Profiling

This compound is an α,β-unsaturated carboxylic acid that acts as a covalent inhibitor. It has been shown to effectively inhibit fatty acid β-oxidation and ketone body degradation by targeting two key thiolases: 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[1] The reactive nature of its Michael acceptor moiety, however, raises the potential for covalent modification of other nucleophilic residues, primarily cysteines, on a proteome-wide scale.[4] Identifying these unintended interactions is a critical step in preclinical safety assessment and lead optimization.[5]

Chemoproteomic strategies, particularly activity-based protein profiling (ABPP), have become indispensable tools for mapping the interaction landscape of covalent ligands.[6][7][8] These methods allow for the assessment of target engagement and selectivity in a native biological context.[6][9] This guide will compare this compound with other covalent probes to illustrate a comprehensive off-target profiling workflow.

Comparative Analysis of Covalent Probes

For a robust off-target profiling study, it is essential to compare the reactivity of this compound with other well-characterized covalent probes. This allows for the contextualization of its selectivity profile. We will consider two alternative thiol-reactive electrophiles: Iodoacetamide (a general, highly reactive probe) and N-ethylmaleimide (another commonly used cysteine-modifying agent).

Table 1: Comparison of Covalent Probes for Off-Target Profiling

FeatureThis compoundIodoacetamide (Alkyne-tagged)N-ethylmaleimide (Alkyne-tagged)
Warhead Chemistry α,β-unsaturated carbonyl (Michael acceptor)Alkylating agent (Halogenated acetamide)Thiol-reactive maleimide
Known Primary Targets 3-ketoacyl-CoA thiolase, Acetoacetyl-CoA thiolaseBroadly reactive with cysteinesBroadly reactive with cysteines
Assumed Reactivity Moderately reactiveHighly reactiveHighly reactive
Application Test compound for selectivity profilingBroad-spectrum probe for identifying accessible cysteinesCompetitive probe in chemoproteomic experiments

Experimental Design for Off-Target Profiling

A competitive chemoproteomics workflow is the method of choice for identifying the off-targets of an unlabeled covalent inhibitor like this compound.[6] This approach leverages a broadly reactive, tagged probe to indirectly quantify the occupancy of cysteine residues by the test compound.

Experimental Workflow: Competitive Chemoproteomics

The overall workflow for the competitive off-target profiling of this compound is depicted below.

G cluster_0 Sample Preparation cluster_1 Probe Labeling and Enrichment cluster_2 Mass Spectrometry and Data Analysis cell_lysate Cell Lysate Preparation treatment_dmso Treatment with DMSO (Vehicle) cell_lysate->treatment_dmso treatment_4bca Treatment with this compound cell_lysate->treatment_4bca probe_labeling_dmso Labeling with Alkyne Probe treatment_dmso->probe_labeling_dmso probe_labeling_4bca Labeling with Alkyne Probe treatment_4bca->probe_labeling_4bca click_chemistry Click Chemistry with Biotin-Azide probe_labeling_dmso->click_chemistry probe_labeling_4bca->click_chemistry streptavidin_enrichment Streptavidin Enrichment click_chemistry->streptavidin_enrichment on_bead_digestion On-Bead Digestion streptavidin_enrichment->on_bead_digestion lc_ms LC-MS/MS Analysis on_bead_digestion->lc_ms data_analysis Quantitative Proteomic Data Analysis lc_ms->data_analysis off_target_list off_target_list data_analysis->off_target_list Identification of Proteins with Reduced Probe Labeling

Figure 1: Competitive chemoproteomics workflow for identifying off-targets of this compound.

Detailed Experimental Protocol
  • Cell Culture and Lysis:

    • Culture a relevant human cell line (e.g., HepG2 for liver metabolism studies) to 80-90% confluency.

    • Harvest cells and prepare lysates in a suitable buffer (e.g., PBS) via sonication or dounce homogenization on ice.

    • Determine protein concentration using a BCA assay.

  • Competitive Inhibition:

    • Aliquot cell lysates to equal protein amounts.

    • Treat lysates with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Probe Labeling:

    • Add a broad-spectrum cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to all samples at a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature to label cysteines not occupied by this compound.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide, TCEP, TBTA, and copper(II) sulfate (B86663) to each sample.

    • Incubate for 1 hour at room temperature to conjugate biotin (B1667282) to the alkyne-labeled proteins.

  • Protein Enrichment and Digestion:

    • Enrich biotinylated proteins using streptavidin-agarose beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis and Quantification:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a label-free quantification or tandem mass tag (TMT) approach to compare peptide abundances between the this compound-treated samples and the DMSO control.[10]

  • Data Analysis:

    • Identify proteins whose corresponding peptide signals are significantly reduced in the this compound-treated samples compared to the control. These are the potential off-targets.

Data Presentation and Interpretation

The quantitative data from the mass spectrometry experiment should be summarized to clearly present the potential off-targets of this compound.

Table 2: Illustrative Off-Target Profile of this compound

ProteinGeneFunction% Inhibition (10 µM)% Inhibition (100 µM)Notes
3-ketoacyl-CoA thiolase, mitochondrialACAA2Fatty acid metabolism95%98%Known On-Target
Acetoacetyl-CoA thiolaseACAT1Ketone body metabolism92%96%Known On-Target
Glutathione S-transferase PGSTP1Detoxification75%88%Potential Off-Target
Peroxiredoxin-1PRDX1Redox regulation68%82%Potential Off-Target
ThioredoxinTXNRedox regulation55%71%Potential Off-Target
Protein disulfide-isomeraseP4HBProtein folding40%65%Potential Off-Target
Aldehyde dehydrogenase 2ALDH2Aldehyde metabolism35%58%Potential Off-Target

This is a hypothetical dataset for illustrative purposes.

Signaling Pathway Context

The primary on-targets of this compound are involved in mitochondrial fatty acid β-oxidation. Understanding this pathway is crucial for interpreting the on-target effects of the compound.

G fatty_acid Fatty Acyl-CoA acyl_coa_dh Acyl-CoA Dehydrogenase fatty_acid->acyl_coa_dh enoyl_coa_hyd Enoyl-CoA Hydratase acyl_coa_dh->enoyl_coa_hyd hydroxyacyl_coa_dh 3-Hydroxyacyl-CoA Dehydrogenase enoyl_coa_hyd->hydroxyacyl_coa_dh ketoacyl_coa_thiolase 3-Ketoacyl-CoA Thiolase hydroxyacyl_coa_dh->ketoacyl_coa_thiolase acetyl_coa Acetyl-CoA ketoacyl_coa_thiolase->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle inhibitor 4-Bromocrotonic Acid inhibitor->ketoacyl_coa_thiolase

Figure 2: Inhibition of fatty acid β-oxidation by this compound.

Conclusion and Future Directions

This guide outlines a robust chemoproteomic strategy for the comprehensive off-target profiling of this compound. By employing a competitive ABPP workflow, researchers can identify unintended protein interactions, providing crucial insights into the compound's selectivity and potential for toxicity. The illustrative data highlights the importance of quantifying target engagement across a range of concentrations to distinguish high-affinity off-targets from non-specific interactions.

Validation of the identified off-targets is a critical next step. This can be achieved through orthogonal approaches such as:

  • Western Blotting: To confirm target engagement in a lower-throughput, targeted manner.

  • Enzyme Activity Assays: To determine the functional consequence of off-target modification.

  • Cellular Thermal Shift Assays (CETSA): A label-free method to confirm direct binding in a cellular context.[11][12]

By combining unbiased, proteome-wide profiling with rigorous validation experiments, a comprehensive understanding of the interaction landscape of this compound can be achieved, facilitating its development as a chemical probe or therapeutic lead.

References

A Comparative Guide to 4-Bromocrotonic Acid and Other Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Bromocrotonic acid, a potent inhibitor of fatty acid oxidation, with other commonly used metabolic inhibitors. The following sections detail the mechanisms of action, comparative experimental data, and relevant experimental protocols to assist researchers in selecting the appropriate tool for their studies.

Mechanism of Action: A Tale of Two Targets

Metabolic inhibitors are crucial for dissecting cellular energy pathways. While many inhibitors target fatty acid oxidation (FAO), their specific mechanisms of action can vary significantly. This guide focuses on the comparative advantages of this compound, primarily a 3-ketoacyl-CoA thiolase inhibitor, against inhibitors targeting other key steps in FAO.

This compound acts as a mechanism-based inhibitor. It is enzymatically converted within the mitochondria to its active form, 3-keto-4-bromobutyryl-CoA . This active metabolite then potently and irreversibly inhibits two key thiolase enzymes: 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase .[1][2] These enzymes catalyze the final step of the β-oxidation spiral, cleaving a two-carbon unit from the fatty acyl chain. By inhibiting these thiolases, this compound effectively halts the breakdown of fatty acids for energy production.[1][2]

In contrast, other metabolic inhibitors target different stages of fatty acid metabolism:

  • Etomoxir (B15894) is a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1) . CPT1 is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. By blocking CPT1, etomoxir prevents the transport of fatty acids into the mitochondrial matrix, thereby inhibiting their oxidation.

  • Oxfenicine (B1677859) also targets CPT1, but its mechanism is different. It is transaminated to 4-hydroxyphenylglyoxylate, which then inhibits CPT1.[3]

  • Trimetazidine is another inhibitor of 3-ketoacyl-CoA thiolase , similar to this compound. It is a reversible inhibitor and shows selectivity for the long-chain specific isoform of the enzyme.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the available quantitative data on the potency of this compound and its comparators. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.

InhibitorTarget EnzymeOrganism/SystemIC50 / Effective ConcentrationReference
This compound 3-ketoacyl-CoA thiolase & acetoacetyl-CoA thiolaseRat Heart MitochondriaComplete inhibition at 20 µM[1][2]
Trimetazidine Long-chain 3-ketoacyl-CoA thiolaseRat Heart~75 nM
Etomoxir Carnitine Palmitoyltransferase 1a (CPT1a)Human5-20 nM
Oxfenicine (as 4-hydroxyphenylglyoxylate) Carnitine Palmitoyltransferase I (CPT1)Rat Heart Mitochondria11 µM
Oxfenicine (as 4-hydroxyphenylglyoxylate) Carnitine Palmitoyltransferase I (CPT1)Rat Liver Mitochondria510 µM

Head-to-Head Comparison: this compound vs. Oxfenicine in Myocardium

A study directly comparing the effects of this compound and oxfenicine in an ex vivo perfused swine heart model provides valuable insights into their differential impacts on myocardial metabolism.

ParameterThis compound EffectOxfenicine EffectPlaceboReference
¹⁴CO₂ Production from [¹⁴C]palmitate 20% decrease (p < 0.05)20% decrease (p < 0.05)No change[3]
Acyl Carnitine Levels (Aerobic Tissue) +212% (p < 0.001)-27% (NS)Baseline[3]
Acyl CoA Levels (Aerobic Tissue) +78% (p < 0.001)-13% (NS)Baseline[3]
Acyl Carnitine Levels (Ischemic Tissue) -9% (NS)-70% (p < 0.001)Baseline[3]
Acyl CoA Levels (Ischemic Tissue) +29% (p < 0.025)-33% (p < 0.01)Baseline[3]
Cardiac Function (LV dP/dt max) Depressed functionImproved functionBaseline[3]

NS: Not Significant

These data highlight a key advantage of this compound in specific research contexts. While both inhibitors reduce fatty acid oxidation to a similar extent, their effects on acyl-intermediate pools are strikingly different. This compound leads to a significant accumulation of acyl-CoAs and acylcarnitines in aerobic tissue, indicative of a block late in the β-oxidation pathway. Conversely, oxfenicine, by blocking CPT1, leads to a depletion of these intermediates. This differential effect can be leveraged to study the specific roles of these metabolic intermediates in cellular signaling and function.

Visualizing the Inhibition of Fatty Acid Oxidation

The following diagrams illustrate the points of inhibition for this compound and other key metabolic inhibitors within the fatty acid oxidation pathway.

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Fatty Acyl-CoA_mito Fatty Acyl-CoA beta_oxidation β-Oxidation Spiral Fatty Acyl-CoA_mito->beta_oxidation 3-Ketoacyl-CoA 3-Ketoacyl-CoA beta_oxidation->3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle CPT1->Fatty Acyl-CoA_mito Etomoxir Etomoxir Etomoxir->CPT1 Oxfenicine Oxfenicine Oxfenicine->CPT1 4-Bromocrotonic_acid 4-Bromocrotonic_acid 4-Bromocrotonic_acid->Thiolase

Caption: Inhibition points of metabolic inhibitors in the fatty acid oxidation pathway.

Experimental Protocols

Assay for 3-Ketoacyl-CoA Thiolase Activity

This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the cleavage of a substrate, such as acetoacetyl-CoA, in the presence of Coenzyme A (CoA).

Materials:

  • Tris-HCl buffer (1.0 M, pH 8.1)

  • Coenzyme A (CoA) solution (10 mM)

  • Acetoacetyl-CoA solution (2 mM)

  • Purified 3-ketoacyl-CoA thiolase or mitochondrial extract

  • Test inhibitor (e.g., this compound, Trimetazidine) dissolved in an appropriate solvent

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 µL of 1.0 M Tris-HCl, pH 8.1

    • Deionized water to a final volume of 1.0 mL

  • Add a known amount of enzyme (purified or mitochondrial extract).

  • Add the desired concentration of the inhibitor or vehicle control and incubate for a specified time.

  • Initiate the reaction by adding 5 µL of 10 mM CoA.

  • Start the measurement by adding 5 µL of 2 mM acetoacetyl-CoA.

  • Monitor the decrease in absorbance at 303 nm for 5-10 minutes. The rate of decrease corresponds to the thiolytic cleavage of acetoacetyl-CoA.

  • Calculate the enzyme activity from the linear portion of the curve.

Measurement of Fatty Acid Oxidation in Isolated Mitochondria

This protocol measures the rate of fatty acid oxidation in isolated mitochondria by quantifying the production of a radiolabeled product from a radiolabeled fatty acid substrate.

Materials:

  • Isolated mitochondria

  • Mitochondrial respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 5 mM MOPS, 1 mM EGTA, pH 7.4)

  • [1-¹⁴C]Palmitoyl-L-carnitine

  • L-Malate

  • ADP

  • Test inhibitor (e.g., this compound, Etomoxir)

  • Perchloric acid (PCA)

  • Scintillation counter and vials

Procedure:

  • Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

  • Resuspend the mitochondrial pellet in ice-cold respiration buffer.

  • In a reaction tube, add respiration buffer, L-malate (e.g., 2 mM), and the desired concentration of the inhibitor or vehicle control.

  • Add a known amount of isolated mitochondria (e.g., 0.2-0.5 mg protein).

  • Pre-incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding [1-¹⁴C]Palmitoyl-L-carnitine (e.g., 50 µM) and ADP (e.g., 1 mM).

  • Incubate for a defined period (e.g., 10-20 minutes) with gentle shaking.

  • Stop the reaction by adding a volume of cold PCA (e.g., 6%).

  • Centrifuge the samples to pellet the protein.

  • The supernatant contains the ¹⁴C-labeled acid-soluble metabolites (e.g., acetyl-CoA, citrate).

  • Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.

  • Normalize the radioactive counts to the amount of mitochondrial protein and the incubation time to determine the rate of fatty acid oxidation.

ExperimentalWorkflow cluster_protocol1 Protocol 1: Thiolase Activity Assay cluster_protocol2 Protocol 2: FAO in Isolated Mitochondria p1_step1 Prepare Reaction Mixture (Buffer, Enzyme, Inhibitor) p1_step2 Initiate with CoA and Acetoacetyl-CoA p1_step1->p1_step2 p1_step3 Monitor Absorbance at 303 nm p1_step2->p1_step3 p1_step4 Calculate Enzyme Activity p1_step3->p1_step4 p2_step1 Isolate Mitochondria p2_step2 Incubate with Buffer, Inhibitor, and Substrates p2_step1->p2_step2 p2_step3 Initiate with [1-14C]Palmitoyl-L-carnitine p2_step2->p2_step3 p2_step4 Stop Reaction and Separate Metabolites p2_step3->p2_step4 p2_step5 Measure Radioactivity p2_step4->p2_step5 p2_step6 Calculate FAO Rate p2_step5->p2_step6

Caption: Workflow for key experimental protocols.

Advantages of this compound

The primary advantage of this compound lies in its specific mechanism of action, which allows for the study of the consequences of inhibiting the terminal step of β-oxidation. This leads to the accumulation of upstream intermediates, a feature not observed with CPT1 inhibitors like etomoxir and oxfenicine. This makes this compound a valuable tool for:

  • Investigating the roles of acyl-CoA and acylcarnitine accumulation: The buildup of these intermediates can have significant signaling and allosteric effects within the cell.

  • Dissecting the regulation of the β-oxidation spiral: By blocking the final step, researchers can study the feedback mechanisms and regulatory control of the preceding enzymes in the pathway.

  • Probing the interplay between fatty acid and ketone body metabolism: this compound also inhibits acetoacetyl-CoA thiolase, an enzyme involved in both the final step of β-oxidation and ketone body utilization.[1][2]

Off-Target Effects and Considerations

While this compound is a relatively specific inhibitor of thiolases, researchers should be aware of potential off-target effects. As with any inhibitor, it is crucial to use the lowest effective concentration and include appropriate controls in experimental designs.

  • Etomoxir: At high concentrations, etomoxir has been reported to have off-target effects, including inhibition of the adenine (B156593) nucleotide translocase and disruption of CoA homeostasis.

  • Trimetazidine: While generally considered to have a good safety profile, some studies have reported potential off-target effects.

  • Oxfenicine: The tissue-specific effects of oxfenicine are due to differences in its metabolism and the sensitivity of CPT1 isoforms in different tissues.[3]

Conclusion

This compound is a powerful and specific tool for the investigation of fatty acid and ketone body metabolism. Its distinct mechanism of action, leading to the accumulation of β-oxidation intermediates, offers unique advantages over inhibitors that target earlier steps in the pathway, such as CPT1 inhibitors. By carefully considering the specific research question and the comparative data presented in this guide, scientists and drug development professionals can make informed decisions about the most appropriate metabolic inhibitor for their studies.

References

Literature Review on the Efficacy of 4-Bromocrotonic Acid in Different Cell Lines: A Search for Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive literature search, there is a notable lack of publicly available scientific studies investigating the efficacy of 4-Bromocrotonic acid across different cell lines. The existing research on this compound primarily focuses on its biochemical role as an inhibitor of specific metabolic pathways, rather than its cytotoxic or anti-proliferative effects on cultured cells, which is a critical area of investigation for drug development professionals.

Currently, the main body of research on this compound centers on its function as an inhibitor of fatty acid oxidation and ketone body degradation. One key study demonstrated that this compound effectively inhibits respiration in coupled rat heart mitochondria supported by palmitoylcarnitine (B157527) or acetoacetate.[1][2] The mechanism of this inhibition involves the enzymatic conversion of this compound to 3-keto-4-bromobutyryl-CoA, which then inactivates the enzymes 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[1][2] This specific focus on mitochondrial bioenergetics, while valuable, does not provide the necessary data to evaluate its potential as a therapeutic agent in different cell types, particularly in the context of cancer research.

A thorough search for key performance indicators typically found in preclinical drug development, such as IC50 values (the concentration of a drug that inhibits a biological process by 50%), studies on apoptosis (programmed cell death), or cell cycle arrest induced by this compound in various cell lines, did not yield any specific results. This absence of data makes it impossible to construct a comparative guide on its efficacy against other potential therapeutic alternatives.

For researchers and drug development professionals, this information gap highlights a potential area for future investigation. The established role of this compound in metabolic pathways could suggest a potential, yet unexplored, avenue for therapeutic intervention in diseases with altered metabolism, such as cancer. However, without foundational in vitro studies on its effects on cell viability, proliferation, and the underlying signaling pathways in a panel of diverse cell lines, its therapeutic potential remains speculative.

Future Directions for Research

To address the current knowledge gap, the following experimental avenues would be essential:

  • Cell Viability and Cytotoxicity Assays: Initial screening of this compound across a panel of cancer cell lines (e.g., breast, lung, colon, leukemia) and normal cell lines using standard assays like MTT, MTS, or LDH assays would be crucial to determine its cytotoxic potential and selectivity.

  • Apoptosis and Cell Cycle Analysis: Should cytotoxicity be observed, further investigation into the mechanism of cell death is warranted. This would involve assays such as Annexin V/Propidium Iodide staining to detect apoptosis and flow cytometry-based cell cycle analysis to determine if the compound induces arrest at specific phases of the cell cycle.

  • Signaling Pathway Analysis: Identifying the molecular pathways affected by this compound is critical. Techniques like Western blotting or proteomic analysis could be employed to investigate its impact on key signaling cascades involved in cell survival, proliferation, and death (e.g., PI3K/Akt, MAPK, or NF-κB pathways).

  • Comparative Studies: Once a baseline of efficacy is established, comparative studies against known therapeutic agents would be necessary to understand its relative potency and potential advantages.

References

A Comparative Guide to the Mechanisms of 4-Bromocrotonic Acid and Hypoglycin A in the Inhibition of Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potent inhibitors of fatty acid metabolism: 4-bromocrotonic acid and hypoglycin (B18308) A. While both compounds disrupt cellular energy production from fatty acids, they do so through distinct molecular interactions and metabolic consequences. This document outlines their respective mechanisms, presents available quantitative data, and provides detailed experimental protocols for their study.

Introduction

This compound is a synthetic compound utilized in research to investigate the intricacies of fatty acid β-oxidation. In contrast, hypoglycin A is a naturally occurring amino acid protoxin found in the unripe fruit of the ackee tree (Blighia sapida). Ingestion of hypoglycin A is the causative agent of Jamaican vomiting sickness, a serious condition characterized by severe hypoglycemia.[1][2] Understanding the distinct mechanisms of these two inhibitors provides valuable insights into the regulation of fatty acid metabolism and the pathophysiology of related metabolic disorders.

Mechanism of Action: A Tale of Two Inhibitors

The inhibitory effects of this compound and hypoglycin A are not direct. Both molecules undergo metabolic activation to their respective active forms, which then target specific enzymes within the mitochondrial fatty acid β-oxidation pathway.

This compound: Targeting the Final Step of β-Oxidation

This compound acts as a mechanism-based inhibitor, requiring enzymatic conversion to its active form. Within the mitochondria, it is converted to 3-keto-4-bromobutyryl-CoA.[3][4] This activated metabolite then irreversibly inhibits two key thiolase enzymes:

  • 3-ketoacyl-CoA thiolase: This enzyme catalyzes the final step of the β-oxidation spiral, cleaving a 3-ketoacyl-CoA molecule to release acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[3][5]

  • Acetoacetyl-CoA thiolase: This enzyme is involved in both ketone body synthesis and degradation.[3]

By inhibiting these thiolases, this compound effectively halts the breakdown of fatty acids and the utilization of ketone bodies for energy.[3]

Hypoglycin A: A Suicide Substrate for Acyl-CoA Dehydrogenases

Hypoglycin A is a protoxin that is metabolized in the body to its active, highly toxic form, methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][2] MCPA-CoA acts as a suicide inhibitor, a type of irreversible inhibitor where the enzyme converts the inhibitor into a reactive form that covalently binds to the enzyme's active site, permanently inactivating it.[6][7]

MCPA-CoA specifically targets a family of enzymes known as acyl-CoA dehydrogenases, which are responsible for the first dehydrogenation step in β-oxidation. The primary targets of MCPA-CoA include:

  • Short-chain acyl-CoA dehydrogenase (SCAD) [8]

  • Medium-chain acyl-CoA dehydrogenase (MCAD) [1][8]

  • Isovaleryl-CoA dehydrogenase (IVD) , which is involved in the metabolism of the branched-chain amino acid leucine.[9][10]

The irreversible inhibition of these dehydrogenases leads to a profound disruption of fatty acid and branched-chain amino acid metabolism.[8] This blockage of β-oxidation results in the accumulation of fatty acids and their derivatives, and a severe depletion of glucose, leading to the characteristic hypoglycemia of Jamaican vomiting sickness.[2][11]

Quantitative Data Comparison

Direct comparison of the potency of this compound and hypoglycin A is challenging due to the nature of their inhibitory mechanisms and the limited availability of standardized IC50 values in the literature. However, the following table summarizes the key characteristics and available quantitative data for each inhibitor.

FeatureThis compoundHypoglycin A
Type of Inhibition Irreversible, Mechanism-Based[3][4]Irreversible, Suicide Inhibition[2][6]
Pro-inhibitor This compound[3]Hypoglycin A[1][2]
Active Inhibitor 3-Keto-4-bromobutyryl-CoA[3]Methylenecyclopropylacetyl-CoA (MCPA-CoA)[1][2]
Primary Target Enzymes 3-Ketoacyl-CoA thiolase, Acetoacetyl-CoA thiolase[3]Short-chain acyl-CoA dehydrogenase (SCAD), Medium-chain acyl-CoA dehydrogenase (MCAD), Isovaleryl-CoA dehydrogenase (IVD)[8]
Inhibitory Concentration Effective inhibition of mitochondrial respiration with palmitoylcarnitine (B157527) observed at micromolar concentrations.[3]Strong inhibition of butyryl-CoA dehydrogenase by MCPA-CoA was observed at a concentration of 13 µM.[12]
Clinical Relevance Research tool[3][5]Toxin responsible for Jamaican vomiting sickness[1][11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Mitochondrial Matrix FattyAcid Fatty Acyl-CoA BetaOxidation β-Oxidation Cycle FattyAcid->BetaOxidation KetoacylCoA 3-Ketoacyl-CoA BetaOxidation->KetoacylCoA Thiolase 3-Ketoacyl-CoA Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA Cleavage BromocrotonicAcid This compound ActiveBromocrotonicAcid 3-Keto-4-bromobutyryl-CoA BromocrotonicAcid->ActiveBromocrotonicAcid Metabolic Activation ActiveBromocrotonicAcid->Thiolase Irreversible Inhibition G cluster_0 Mitochondrial Matrix HypoglycinA Hypoglycin A MCPA_CoA MCPA-CoA HypoglycinA->MCPA_CoA Metabolic Activation AcylCoADehydrogenase Acyl-CoA Dehydrogenase (SCAD, MCAD) MCPA_CoA->AcylCoADehydrogenase Suicide Inhibition FattyAcid Fatty Acyl-CoA FattyAcid->AcylCoADehydrogenase EnoylCoA Trans-Δ²-Enoyl-CoA AcylCoADehydrogenase->EnoylCoA BetaOxidation Further β-Oxidation EnoylCoA->BetaOxidation G cluster_workflow Experimental Workflow: Enzyme Inhibition Assay A Prepare Reagents: - Purified Enzyme - Substrate - Inhibitor Stock - Assay Buffer B Set up Assay Plate: - Wells with enzyme + buffer - Wells with enzyme + inhibitor - Control wells (no enzyme/inhibitor) A->B C Pre-incubation: Incubate enzyme with inhibitor for a defined period. B->C D Initiate Reaction: Add substrate to all wells. C->D E Monitor Reaction: Measure product formation or substrate depletion over time (e.g., spectrophotometry). D->E F Data Analysis: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve - Calculate IC50 (if applicable) E->F

References

A Researcher's Guide to Assessing the Selectivity of Thiolase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiolase enzymes are pivotal players in cellular metabolism, catalyzing the reversible thiolytic cleavage of 3-ketoacyl-CoA. They are broadly classified into two main categories: biosynthetic thiolases (e.g., acetoacetyl-CoA thiolase, AACT) involved in pathways like cholesterol synthesis, and degradative thiolases (e.g., 3-ketoacyl-CoA thiolase, KAT) crucial for fatty acid β-oxidation.[1][2][3] Eukaryotic cells contain several isozymes with distinct subcellular localizations, including the cytosol, mitochondria, and peroxisomes, each with specific metabolic roles.[4][5] This diversity makes the selective inhibition of specific thiolase isozymes a critical goal for developing targeted therapeutics for metabolic disorders and for dissecting the function of individual enzymes in complex biological systems.

This guide provides an objective comparison of thiolase inhibitors, presenting available quantitative data, detailed experimental protocols for assessing selectivity, and visualizations of key pathways and workflows to aid in research and development.

Quantitative Comparison of Thiolase Inhibitors

The development of highly selective inhibitors for different thiolase isozymes is an ongoing area of research. While comprehensive side-by-side screening data for a wide range of compounds against all major thiolase isozymes is not extensively documented in single studies, existing research provides valuable insights into the differential inhibition by both endogenous metabolites and synthetic compounds.

The natural metabolite Acetyl-CoA has been shown to be a potent inhibitor of both acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase, with a significantly higher affinity for the latter, highlighting a natural mechanism of metabolic regulation.[6] Synthetic drugs like trimetazidine (B612337) have been investigated as inhibitors of fatty acid oxidation, though their precise selectivity remains a subject of discussion.[7][8]

Below is a summary of available quantitative inhibition data. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are key metrics for inhibitor potency, where a lower value indicates a more potent inhibitor.[9]

InhibitorThiolase TypeOrganism/TissueInhibition Constant (Ki)Reference
Acetyl-CoA3-oxoacyl-CoA thiolase (Degradative)Pig Heart3.9 µM[6]
Acetyl-CoAAcetoacetyl-CoA thiolase (Biosynthetic)Pig Heart125 µM[6]

Note: Data for many synthetic inhibitors is qualitative or presented as percentage inhibition under specific conditions rather than precise IC50 or Ki values across different isozymes.

Metabolic Pathways Involving Thiolases

Thiolase isozymes are strategically located within the cell to perform distinct functions. Cytosolic acetoacetyl-CoA thiolase (CT) is a key enzyme in the mevalonate (B85504) pathway, which is responsible for synthesizing cholesterol and other isoprenoids.[4][10] In contrast, mitochondrial 3-ketoacyl-CoA thiolase (T1) is a critical component of the fatty acid β-oxidation spiral, which breaks down fatty acids to produce acetyl-CoA for energy production.[1][11]

Thiolase_Pathways cluster_cytosol Cytosol cluster_mitochondria Mitochondria acetyl_coa_c 2x Acetyl-CoA CT Cytosolic Thiolase (AACT/Thiolase II) acetyl_coa_c->CT Condensation acetoacetyl_coa Acetoacetyl-CoA hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase cholesterol Cholesterol hmg_coa->cholesterol ... CT->acetoacetyl_coa fatty_acyl_coa Fatty Acyl-CoA ketoacyl_coa 3-Ketoacyl-CoA fatty_acyl_coa->ketoacyl_coa ... T1 Mitochondrial Thiolase (KAT/Thiolase I) ketoacyl_coa->T1 Thiolysis acetyl_coa_m Acetyl-CoA shorter_acyl_coa Acyl-CoA (n-2) T1->acetyl_coa_m T1->shorter_acyl_coa

Caption: Key metabolic roles of cytosolic and mitochondrial thiolases.

Experimental Protocols for Assessing Inhibitor Selectivity

Determining the selectivity of an inhibitor requires a robust and reproducible assay. A continuous spectrophotometric assay is commonly employed to measure the activity of thiolases in the thiolysis direction, allowing for the calculation of kinetic parameters and inhibitor potency.

General Workflow for Selectivity Screening

The process involves preparing the different thiolase isozymes, incubating them with a range of inhibitor concentrations, initiating the reaction with the substrate, and measuring the enzymatic activity. The resulting data is used to determine IC50 values for each isozyme, which provides a quantitative measure of inhibitor selectivity.

Thiolase_Inhibitor_Workflow prep_node prep_node incubate_node incubate_node run_node run_node analyze_node analyze_node A Prepare Isozymes (e.g., CT, T1, T2) B Pre-incubate Isozyme with Inhibitor Concentrations A->B C Initiate Reaction with Acetoacetyl-CoA B->C D Monitor Absorbance Decrease at 303 nm C->D E Calculate Initial Rates D->E F Plot % Inhibition vs. [Inhibitor] E->F G Determine IC50 Value for each Isozyme F->G H Compare IC50 Values to Assess Selectivity G->H

Caption: Experimental workflow for assessing thiolase inhibitor selectivity.

Detailed Protocol: Continuous Spectrophotometric Assay (Thiolysis Direction)

This assay measures the thiolytic cleavage of acetoacetyl-CoA, which results in a decrease in absorbance at 303 nm.[4] It is a direct and reliable method for determining the kinetic properties of thiolase enzymes and the potency of their inhibitors.

Principle: The enolate form of acetoacetyl-CoA, in the presence of magnesium ions (Mg²⁺), has a distinct absorbance peak at 303 nm. The enzymatic activity of thiolase cleaves this substrate into two molecules of acetyl-CoA, leading to a decrease in absorbance that is directly proportional to the enzyme's activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂, and 2 mM dithiothreitol (B142953) (DTT).

  • Coenzyme A (CoA): 0.1 mM final concentration.

  • Substrate: Acetoacetyl-CoA, prepared to a stock concentration of ~2 mM. The exact concentration should be verified spectrophotometrically.

  • Enzyme: Purified preparations of the thiolase isozymes to be tested (e.g., cytosolic, mitochondrial).

  • Inhibitor: Stock solutions of the test compound at various concentrations.

Procedure:

  • Reaction Mixture Preparation: In a UV-transparent cuvette, combine the assay buffer and Coenzyme A.

  • Inhibitor Incubation: Add the desired concentration of the inhibitor to the cuvette. For a control (100% activity), add the vehicle (e.g., DMSO) used to dissolve the inhibitor.

  • Enzyme Addition: Add the purified thiolase isozyme to the mixture and incubate for 5-10 minutes at a constant temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the acetoacetyl-CoA substrate to the cuvette and mix immediately.

  • Data Acquisition: Place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 303 nm over time (e.g., for 3-5 minutes). Ensure the initial rate is linear.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

    • Repeat the procedure for each thiolase isozyme to establish the inhibitor's selectivity profile.

By comparing the IC50 values obtained for an inhibitor against different thiolase isozymes, researchers can quantitatively assess its selectivity and potential for targeted applications.

References

A Comparative Guide to 4-Bromocrotonic Acid and Other Metabolic Modulators of Cardiac Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Bromocrotonic acid's effect on cardiac efficiency with alternative metabolic modulators. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

The heart relies on a constant supply of energy, primarily derived from the mitochondrial oxidation of fatty acids. However, under certain pathological conditions such as ischemia and heart failure, this reliance on fatty acid oxidation can become detrimental, leading to reduced cardiac efficiency and cellular injury. Consequently, shifting the heart's energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway is a promising therapeutic strategy. This guide focuses on this compound, an inhibitor of fatty acid oxidation, and compares its effects with other notable metabolic modulators.

Data Presentation

The following tables summarize the quantitative effects of this compound and its alternatives on various parameters of cardiac function and metabolism. It is important to note that the experimental models and measured endpoints vary across studies, which should be considered when making direct comparisons.

Table 1: Effects of this compound and Oxfenicine (B1677859) on Cardiac Hemodynamics in an Ischemic Swine Heart Model [1]

CompoundDosageChange in Max LV dP/dtChange in LVEDP
This compound 0.34 mg/kg/min for 70 minNot Reported+87% (depressed function)
Oxfenicine 33 mg/kg+55% (improved function)Not Reported

LV dP/dt: Rate of left ventricular pressure rise; LVEDP: Left ventricular end-diastolic pressure. Data from an extracorporeally perfused swine heart model with regional ischemia.

Table 2: Effects of this compound and Oxfenicine on Myocardial Metabolites in an Ischemic Swine Heart Model [1]

CompoundChange in Acyl Carnitine (Aerobic Tissue)Change in Acyl Carnitine (Ischemic Tissue)Change in Acyl CoA (Aerobic Tissue)Change in Acyl CoA (Ischemic Tissue)
This compound +212%-9%+78%+29%
Oxfenicine -27%-70%-13%-33%

Table 3: Effects of Other Fatty Acid Oxidation Inhibitors on Cardiac Function in Clinical and Preclinical Models

CompoundMechanism of ActionKey FindingsExperimental ModelReference
Etomoxir (B15894) Irreversible CPT-1 inhibitorIncreased LVEF from 21.5% to 27.0%; Increased max cardiac output during exercise.Human (Heart Failure Patients)[2]
Perhexiline CPT-1 inhibitorImproved LVEF from 24% to 34%; Increased peak exercise oxygen consumption.Human (Heart Failure Patients)
Trimetazidine 3-ketoacyl-CoA thiolase inhibitorImproved left ventricular function in heart failure patients.Human (Heart Failure Patients)
Ranolazine Late sodium current inhibitor (also partial FAO inhibitor)Reduced angina frequency; improved exercise tolerance.Human (Chronic Angina Patients)

CPT-1: Carnitine palmitoyltransferase-1; LVEF: Left ventricular ejection fraction.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.

Isolated Perfused Swine Heart Model (for this compound and Oxfenicine)

This ex vivo model allows for the study of cardiac function independent of systemic influences.

  • Animal Preparation: Domestic swine are anesthetized, and the hearts are rapidly excised.

  • Apparatus: The heart is mounted on a Langendorff or a working heart apparatus. For the study cited, an extracorporeally perfused swine heart preparation was used.

  • Perfusion: The coronary arteries are perfused with an oxygenated, nutrient-rich physiological solution (e.g., Krebs-Henseleit buffer) or blood. In the referenced study, hearts were perfused with a solution containing excess fatty acids.[1]

  • Ischemia Induction: Regional ischemia was induced by reducing coronary flow to the left anterior descending (LAD) artery by 50% for 30 minutes.[1]

  • Drug Administration: this compound (0.34 mg/kg/min for 70 min) or oxfenicine (33 mg/kg) was administered to the perfusate.[1]

  • Data Acquisition: Hemodynamic parameters such as left ventricular pressure (LVP), dP/dt (an index of contractility), and left ventricular end-diastolic pressure (LVEDP, an index of diastolic function) are continuously monitored. Myocardial tissue samples are collected for metabolic analysis (e.g., acyl carnitine and acyl CoA levels).[1]

Clinical Evaluation of Cardiac Energetics using ³¹P Magnetic Resonance Spectroscopy (MRS)

This non-invasive technique is used to assess the energy status of the myocardium in human subjects.

  • Patient Population: Patients with cardiac conditions such as heart failure are recruited.

  • Spectroscopy: Patients are positioned in a clinical MRI scanner equipped for ³¹P MRS. A specialized coil is placed over the chest to detect signals from the heart.

  • Data Acquisition: Spectra are acquired to measure the relative concentrations of phosphocreatine (B42189) (PCr) and adenosine (B11128) triphosphate (ATP). The PCr/ATP ratio is a key indicator of myocardial energy reserve.

  • Intervention: Patients are treated with a metabolic modulator (e.g., perhexiline, trimetazidine) for a specified period.

  • Follow-up: ³¹P MRS is repeated post-treatment to assess changes in the PCr/ATP ratio.

Mandatory Visualization

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Fatty_Acid_Oxidation_Inhibition cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix cluster_inhibitors Inhibitors Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA CPT-1 CPT-1 Fatty Acyl-CoA->CPT-1 Carnitine Acyl-Carnitine Acyl-Carnitine Fatty Acyl-CoA_mito Fatty Acyl-CoA Acyl-Carnitine->Fatty Acyl-CoA_mito CPT-2 CPT-1->Acyl-Carnitine beta_oxidation β-Oxidation Fatty Acyl-CoA_mito->beta_oxidation Acetyl-CoA Acetyl-CoA beta_oxidation->Acetyl-CoA via 3-KAT 3-KAT 3-Ketoacyl-CoA Thiolase (3-KAT) Oxfenicine Oxfenicine Oxfenicine->CPT-1 Etomoxir Etomoxir Etomoxir->CPT-1 Perhexiline Perhexiline Perhexiline->CPT-1 4-Bromocrotonic_acid 4-Bromocrotonic Acid 4-Bromocrotonic_acid->3-KAT Trimetazidine Trimetazidine Trimetazidine->3-KAT

Caption: Mechanism of action of various fatty acid oxidation inhibitors.

Isolated_Heart_Workflow Heart_Excision Heart Excision (Swine) Langendorff_Setup Mounting on Langendorff Apparatus Heart_Excision->Langendorff_Setup Perfusion Retrograde Perfusion (Krebs-Henseleit Buffer) Langendorff_Setup->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Ischemia Induce Ischemia (Optional) Stabilization->Ischemia Drug_Administration Administer Test Compound (e.g., this compound) Stabilization->Drug_Administration No Ischemia Ischemia->Drug_Administration Data_Collection Data Collection (Hemodynamics, Metabolites) Drug_Administration->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: General experimental workflow for an isolated perfused heart study.

Consequence_of_FAO_Inhibition FAO_Inhibition Inhibition of Fatty Acid Oxidation Metabolic_Shift Shift to Glucose Oxidation FAO_Inhibition->Metabolic_Shift Reduced_Metabolites Reduced Accumulation of Toxic Lipid Intermediates FAO_Inhibition->Reduced_Metabolites Oxygen_Efficiency Increased Oxygen Efficiency (More ATP per O2) Metabolic_Shift->Oxygen_Efficiency Improved_Function Improved Cardiac Efficiency and Function Oxygen_Efficiency->Improved_Function Reduced_Metabolites->Improved_Function

Caption: Downstream consequences of inhibiting fatty acid oxidation in the heart.

References

Safety Operating Guide

Proper Disposal of 4-Bromocrotonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Bromocrotonic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling

Before handling or preparing this compound for disposal, it is imperative to consult its Safety Data Sheet (SDS). This compound is classified as a corrosive solid that can cause severe skin burns and eye damage and may be corrosive to metals.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[1][4]

  • Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust.[1][3][4]

Emergency First Aid:

  • If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from a poison center or doctor.[1][2]

  • If on Skin: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water.[1][2]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1][2]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Waste Classification and Segregation

Proper classification and segregation are the most critical steps in the disposal process. Misclassification can lead to dangerous chemical reactions and increased disposal costs.

This compound is classified as a Halogenated Organic Acid .[5]

Segregation Protocol:

  • Primary Waste Stream: Collect this compound waste in a container designated exclusively for Halogenated Organic Waste .[4][5][6]

  • Do NOT Mix With:

    • Non-halogenated organic waste.[5][6]

    • Bases or strong acids.[5][7]

    • Aqueous solutions.[7][8]

    • Strong oxidizing or reducing agents.[4][8]

    • Heavy metal waste.[4][8]

Step-by-Step Disposal Protocol

  • Container Selection:

    • Use a dedicated, leak-proof container made of compatible material (e.g., High-Density Polyethylene - HDPE) with a secure screw-top cap.[9] The container must be in good condition and free of external contamination.

    • Ensure the container is clearly labeled for "Halogenated Organic Waste."[5]

  • Waste Transfer:

    • Carefully transfer solid this compound waste into the designated container.

    • For materials contaminated with this compound (e.g., gloves, weigh boats, paper towels), collect them in a separate, clearly labeled, sealed bag or container. This container should also be managed as hazardous waste.[4]

  • Labeling:

    • Immediately label the primary waste container with the words "Hazardous Waste." [4][7]

    • List all constituents, including "this compound," on the label. An accurate composition is required for disposal.[5]

  • Secure Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[4][9] Using a funnel that is then removed is standard practice.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, away from incompatible materials.[4]

  • Final Disposal:

    • Once the container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • Do not dispose of this compound down the drain or in regular trash.[4] Disposal must be handled by a licensed waste disposal company, which is typically coordinated through your EHS office.[1]

Quantitative Disposal Guidelines

The following parameters must be observed when preparing halogenated organic waste for disposal.

ParameterGuidelineSource(s)
Waste Classification Halogenated Organic Acid / Corrosive Solid, Acidic, Organic, N.O.S.[1][5]
UN Number UN 3261[1]
Container Fill Level Do not exceed 75% of the container's volume to allow for expansion.[4]
pH of Commingled Waste If mixing with other compatible halogenated solvents, the pH should be maintained between 5.5 and 9.5.[8]
Storage Location Designated Satellite Accumulation Area (SAA) in a cool, dry, well-ventilated location.[4]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_storage Storage & Disposal cluster_key Key PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Classify Classify Waste: Halogenated Organic Acid FumeHood->Classify Segregate Select Designated Halogenated Waste Container Classify->Segregate Transfer Transfer Waste to Container (Do not exceed 75% capacity) Segregate->Transfer Label Label Container: 'Hazardous Waste' + Chemical Name Transfer->Label Store Store Sealed Container in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Disposal by Licensed Waste Company ContactEHS->Disposal key_action Action Step key_decision Final Disposal key_flow Process Flow key_comm Communication Step k1 k1->key_action k2 k2->key_decision k3 k3->key_flow k4 k4->key_comm

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Bromocrotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromocrotonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational and disposal plans.

This compound (CAS No: 13991-36-1) is a corrosive solid that can cause severe skin burns and serious eye damage.[1] It is also corrosive to metals.[1] Due to its hazardous nature, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Hazard Identification and Classification

A summary of the hazard information for this compound is provided in the table below.

Hazard ClassGHS Hazard Statement
Corrosive to MetalsH290: May be corrosive to metals[1]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1][2]
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to prevent contact with skin, eyes, and the respiratory system.

Hand Protection
Glove MaterialRecommendation for Handling this compound
Primary Gloves (Inner Layer) Thin (e.g., 5-mil) disposable nitrile gloves for splash protection and dexterity.[4]
Secondary Gloves (Outer Layer) Thicker, chemical-resistant gloves such as Butyl rubber or Neoprene should be worn over the primary nitrile gloves, especially when handling larger quantities or for prolonged tasks.[5][6]

Important: Always inspect gloves for any signs of degradation or perforation before and during use. If contact with the chemical occurs, remove and replace gloves immediately.[7]

Eye and Face Protection

To protect against splashes and airborne particles, the following should be worn:

  • Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][9]

Skin and Body Protection
  • A lab coat is the minimum requirement for body protection.[10]

  • For tasks with a higher risk of splashing or when handling larger quantities, an impervious apron and sleeves or a chemical-resistant coverall should be worn.[7]

  • Ensure that footwear is non-perforated and provides full coverage.

Respiratory Protection

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[1][11] If there is a potential for inhalation exposure, particularly if the material is a dust, a respirator is necessary.

SituationRecommended Respirator
Handling solid/powder form with potential for dust generationAn N95-rated disposable particulate respirator with an added carbon layer for nuisance levels of acid gases.[9]
Potential for vapor exposureA full-face respirator with cartridges suitable for organic vapors and acid gases.[7][10]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS and SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid in Fume Hood prep_workspace->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Container cleanup_segregate->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow for this compound

Disposal Plan

Proper segregation and disposal of this compound waste are crucial to prevent environmental contamination and ensure safety. As a halogenated organic compound, it must be disposed of as hazardous waste.[12]

Waste Segregation and Collection
  • Dedicated Waste Container : Use a designated, properly labeled, and sealed container for all this compound waste. The container should be made of a material compatible with corrosive and halogenated organic compounds.

  • Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[1][11][12] This is critical for proper disposal and can impact disposal costs.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[1]

Spill Cleanup

In the event of a small spill within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Containment : Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[1]

  • Collection : Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontamination : Clean the spill area with soap and water.

  • Large Spills : For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Final Disposal
  • Dispose of the waste container through your institution's hazardous waste management program.

  • Never dispose of this compound or its containers in the regular trash or down the drain.[2][13]

  • Contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as hazardous waste.

References

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